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  • Product: 4-Bromo-2-fluorocinnamic acid
  • CAS: 149947-19-3; 575469-65-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3)

Introduction: A Versatile Halogenated Intermediate in Modern Synthesis 4-Bromo-2-fluorocinnamic acid, identified by CAS number 149947-19-3, is a polysubstituted aromatic carboxylic acid of significant interest to the sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Halogenated Intermediate in Modern Synthesis

4-Bromo-2-fluorocinnamic acid, identified by CAS number 149947-19-3, is a polysubstituted aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical research and materials science.[1] As a derivative of cinnamic acid, it possesses the characteristic α,β-unsaturated carboxylic acid moiety, which is a valuable pharmacophore and synthetic precursor. The strategic placement of both a bromine and a fluorine atom on the phenyl ring imparts unique electronic properties and provides multiple reactive handles for advanced molecular engineering.

The fluorine atom, with its high electronegativity and small size, can modulate the acidity (pKa) of the carboxylic acid, influence metabolic stability, and alter the binding affinity of derivative molecules to biological targets. The bromine atom serves as a versatile functional group, most notably for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[1][2] This dual functionality makes 4-Bromo-2-fluorocinnamic acid a highly valuable building block for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs) and advanced materials.[3][4]

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 4-Bromo-2-fluorocinnamic acid, designed to equip researchers, scientists, and drug development professionals with the critical knowledge required for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting. These properties dictate everything from appropriate storage conditions and solvent selection for reactions to the choice of analytical methods for characterization.

Chemical and Physical Properties

The key physicochemical properties of 4-Bromo-2-fluorocinnamic acid are summarized in the table below. The high melting point is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding between the carboxylic acid groups and other potential intermolecular interactions.[5] Its insolubility in water is typical for a molecule of this size with a significant nonpolar aromatic component.

PropertyValueReference(s)
CAS Number 149947-19-3[6][7][8]
Molecular Formula C₉H₆BrFO₂[7][9]
Molecular Weight 245.05 g/mol [7][9]
Appearance White to light yellow crystalline powder[6][10]
Melting Point 219-223 °C[6][10][11]
Boiling Point 337.5 ± 27.0 °C (Predicted)[6][10]
pKa 4.20 ± 0.13 (Predicted)[6][10]
Solubility Insoluble in water[6][10]
Spectroscopic Analysis: The Molecular Fingerprint
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons. The two vinylic protons of the propenoic acid chain will appear as doublets with a large coupling constant (J > 15 Hz), confirming the trans (E) configuration, which is thermodynamically more stable. The aromatic region will display complex splitting patterns due to the presence of both fluorine and bromine substituents, which influence the chemical shifts and couplings of the three aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically > 165 ppm). The carbons attached to the electronegative fluorine and bromine atoms will exhibit characteristic chemical shifts and, in the case of the fluorine-bound carbon, splitting due to C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp, strong peak for the C=O (carbonyl) stretch will be present around 1680-1710 cm⁻¹. Other key absorptions will include the C=C stretch of the alkene and aromatic ring (around 1600-1640 cm⁻¹), and C-F and C-Br stretching vibrations.

Synthesis and Purification: A Practical Approach

The synthesis of substituted cinnamic acids is a well-established area of organic chemistry. Among the most reliable and versatile methods are the Knoevenagel and Perkin condensations.[14][15] The Knoevenagel condensation, particularly the Doebner modification, is often preferred for its milder conditions and high yields when starting from an aromatic aldehyde and malonic acid.[16]

Synthetic Pathway: Knoevenagel Condensation

The most common and efficient laboratory synthesis of 4-Bromo-2-fluorocinnamic acid proceeds via a Knoevenagel condensation between 4-bromo-2-fluorobenzaldehyde and malonic acid. This reaction is typically catalyzed by a base, such as piperidine, in a solvent like pyridine, which also acts as a base.[17][18] The reaction proceeds through an intermediate unsaturated malonic acid, which readily decarboxylates upon heating to yield the final cinnamic acid product.

Caption: Knoevenagel condensation pathway for the synthesis of 4-Bromo-2-fluorocinnamic acid.

Detailed Step-by-Step Synthesis Protocol (Knoevenagel-Doebner)

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials and Reagents:

  • 4-Bromo-2-fluorobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a minimal amount of pyridine.

    • Causality: Malonic acid is used in slight excess to ensure complete consumption of the aldehyde. Pyridine serves as both the solvent and a base to facilitate the initial deprotonation of malonic acid.[18]

  • Catalyst Addition: To the stirring solution, add a catalytic amount of piperidine (approx. 0.1 eq).

    • Causality: Piperidine is a more effective basic catalyst than pyridine for the initial condensation step, accelerating the formation of the nucleophilic enolate from malonic acid.[15]

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating is essential for the decarboxylation of the unstable α,β-unsaturated malonic acid intermediate that forms in situ, driving the reaction to completion.[16]

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Causality: Acidification protonates the carboxylate salt, causing the desired 4-Bromo-2-fluorocinnamic acid to precipitate out of the acidic aqueous solution, as it is insoluble in water.[6] This step also neutralizes the basic pyridine and piperidine.

  • Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white to off-white crystalline solid.

  • Validation: The identity and purity of the final product should be confirmed using the analytical techniques described in Section 2.2 (e.g., melting point, NMR, IR, and MS). This step is critical for a self-validating system, ensuring the material produced is indeed the target compound and of sufficient purity for subsequent applications.

Reactivity and Chemical Transformations

The utility of 4-Bromo-2-fluorocinnamic acid as a synthetic intermediate stems from its multiple reactive sites, which can be addressed with high selectivity.

Carboxylic Acid Group:

The carboxylic acid moiety can undergo standard transformations, such as:

  • Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) to form the corresponding esters.

  • Amide Coupling: Activation with coupling reagents (e.g., DCC, EDC) followed by reaction with amines to form amides. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

Alkene Double Bond:

The α,β-unsaturated system is electron-deficient and can participate in:

  • Michael Additions: Conjugate addition of nucleophiles.

  • Cycloaddition Reactions: For example, [2+2] photocycloaddition reactions are a known characteristic of cinnamic acids in the solid state.[5]

  • Reduction: The double bond can be selectively reduced to the corresponding saturated propanoic acid derivative.

Aromatic Ring and the C-Br Bond:

The true synthetic power of this molecule lies in the reactivity of the C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between the aromatic ring and an organoboron compound (e.g., an arylboronic acid).[19] This is one of the most powerful methods for constructing biaryl structures, which are common in medicinal chemistry.[20][21] The electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the rate of the oxidative addition step, which is often rate-limiting.[22]

  • Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene, providing a route to substituted stilbenes and other olefinic compounds.[23][24] The reaction conditions, including the choice of palladium catalyst, base, and solvent, are critical for achieving high yields.[25]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction using 4-Bromo-2-fluorocinnamic acid.

Applications in Research and Drug Development

The primary application of 4-Bromo-2-fluorocinnamic acid is as a versatile intermediate in the synthesis of high-value compounds. Its structural motifs are found in a range of biologically active molecules. The closely related precursor, 4-bromo-2-fluorobenzoic acid, is a key raw material in the synthesis of blockbuster drugs like Venetoclax and Enzalutamide, highlighting the importance of this specific substitution pattern in modern drug discovery.[3][4] Researchers can leverage 4-Bromo-2-fluorocinnamic acid to:

  • Synthesize Novel Biaryl Compounds: Using Suzuki coupling, novel biaryl cinnamic acid derivatives can be generated for screening as potential therapeutic agents.

  • Develop Kinase Inhibitors: The cinnamide scaffold is a known feature in certain classes of kinase inhibitors.

  • Create Molecular Probes: The molecule can be elaborated into fluorescent probes or other tools for chemical biology research.

Handling, Storage, and Safety

As a laboratory chemical, 4-Bromo-2-fluorocinnamic acid must be handled with appropriate care.

  • Safety: The compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[6][10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Bromo-2-fluorocinnamic acid is more than just a chemical intermediate; it is a powerful tool for innovation in the molecular sciences. Its unique combination of a cinnamic acid core with strategically placed bromo and fluoro substituents provides a platform for a wide array of chemical transformations. From the fundamental Knoevenagel condensation for its synthesis to the sophisticated palladium-catalyzed cross-coupling reactions for its elaboration, this compound offers a reliable and versatile pathway to novel and complex molecules. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity detailed in this guide is the first step toward unlocking its full synthetic potential.

References

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53–61.

  • Alfa Chemistry. Knoevenagel Condensation.

  • SATHEE - IIT Kanpur. Perkin Reaction Mechanism.

  • Gupta, M., & Wakhloo, B. P. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.

  • A Concise Introduction of Perkin Reaction. (2016). Longdom Publishing.

  • Diwakar, B. S., Reddy, P. G., Bhargavi, I., & Murthy, Y. L. N. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(10), 2293-2295.

  • Singh, G., Singh, S., & Ishar, M. P. S. (2012). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 4(9), 4388-4399.

  • ChemicalBook. (n.d.). 4-Bromo-2-fluorocinnamic acid | 149947-19-3. CAS DataBase.

  • Koranne, A., et al. (2022). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 12(45), 29285-29311.

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Bromo-Substituted Benzophenones in Suzuki Coupling.

  • Pawar, H. S., Wagh, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(12), 9154-9162.

  • Zangade, S., et al. (2011). Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional method as well as under microwave irradiation. Der Pharma Chemica, 3(5), 69-72.

  • Rousseau, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 22(39), 8121-8126.

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of trans-Cinnamic Acid via Perkin Reaction.

  • Genc, H., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 20(7), 12518-12533.

  • Mondal, S., et al. (2022). Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate.

  • Leyan. (n.d.). CAS: 149947-19-3.

  • Chemsrc. (n.d.). 4-Bromo-2-fluorocinnamic acid | CAS#:149947-19-3.

  • Nielsen, T. E., et al. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Advances, 7(29), 17921-17929.

  • Rousseau, J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.

  • Li, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 89(18), 13031-13037.

  • Guidechem. (2022). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?

  • Aslam, S., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(4), 5629-5644.

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.

  • Fluoropharm. (n.d.). 149947-19-3 | 4-Bromo-2-fluorocinnamic acid.

  • Chemdad. (n.d.). 4-Bromo-2-fluorocinnamic acid.

  • Strem. (n.d.). 4-Bromo-2-fluorocinnamic acid, min. 98%.

  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Bromo-2-fluorobenzoic Acid (CAS: 112704-79-7).

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Sourcing High-Quality 4-Bromo-2-fluorobenzoic Acid: A Guide for Researchers and Manufacturers.

  • Yates, J. R., & Sparkes, H. A. (2013). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. CrystEngComm, 15(31), 6149-6156.

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluorocinnamic acid | 289038-17-1.

  • ChemicalBook. (n.d.). 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR spectrum.

  • Lab Supplies. (n.d.). 4-Bromo-2-fluorocinnamic acid, min 98%, 1 gram.

  • Chemwish. (n.d.). 4-Bromo-2-fluorocinnamic acid CAS NO.149947-19-3.

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718.

  • ChemicalBook. (n.d.). 3-BROMOCINNAMIC ACID(14473-91-7) 1H NMR spectrum.

  • Albert, A., et al. (2017). Crystal structure of 4-bromocinnamic anhydride. IUCrData, 2(9), x171338.

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents.

Sources

Exploratory

physicochemical properties of 4-Bromo-2-fluorocinnamic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluorocinnamic acid Introduction 4-Bromo-2-fluorocinnamic acid (CAS No. 149947-19-3) is a halogenated derivative of cinnamic acid, a class of org...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluorocinnamic acid

Introduction

4-Bromo-2-fluorocinnamic acid (CAS No. 149947-19-3) is a halogenated derivative of cinnamic acid, a class of organic compounds that serve as vital precursors in the biosynthesis of flavonoids and exhibit a wide array of biological activities.[1] The strategic placement of bromo and fluoro substituents on the phenyl ring endows this molecule with unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry and organic synthesis.[1] Its structural features are often exploited in the development of novel therapeutic agents, where precise control over physicochemical parameters such as solubility, acidity, and lipophilicity is paramount for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive technical overview of the core . It is designed for researchers, chemists, and drug development professionals, offering not only a compilation of key data but also field-proven experimental protocols for their validation. The narrative emphasizes the causality behind methodological choices, ensuring that the described protocols are robust and self-validating systems for generating reliable data.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for all subsequent research. The primary identifiers and structural details for 4-Bromo-2-fluorocinnamic acid are provided below.

  • CAS Number: 149947-19-3[2][3][4][5]

  • Molecular Formula: C₉H₆BrFO₂[2][3][4][5][6]

  • Molecular Weight: 245.05 g/mol [3][4][5][6]

  • IUPAC Name: (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoic acid

  • Synonyms: 3-(4-Bromo-2-fluoro-phenyl)-acrylic acid[4]

The molecule's structure, featuring a trans configuration at the double bond, is critical to its stereochemistry and subsequent interactions.

Caption: 2D Structure of 4-Bromo-2-fluorocinnamic acid.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both chemical and biological systems. The data below have been compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance White to pale yellow-grey crystalline powder[3][4]
Melting Point 219-223 °C[2][4][6]
Boiling Point 337.5 ± 27.0 °C (Predicted)[2][4]
Density 1.7 ± 0.1 g/cm³[2]
Water Solubility Insoluble[2][4]
pKa 4.20 ± 0.13 (Predicted)[4]
LogP (Octanol-Water Partition Coefficient) 3.35[2]
Flash Point 157.9 ± 23.7 °C[2]
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C[2]
Index of Refraction 1.625[2]

Experimental Determination of Key Parameters

To ensure scientific integrity, predicted values must be confirmed by empirical data. The following sections detail standardized protocols for determining the most critical physicochemical properties.

Melting Point Determination

Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A pure compound exhibits a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities cause a depression and broadening of this range. This protocol describes the use of a modern digital capillary apparatus.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the 4-Bromo-2-fluorocinnamic acid sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[7]

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount.

  • Sample Packing: Tap the sealed end of the capillary tube firmly on a hard surface to compact the powder. To ensure dense packing, drop the tube (sealed end down) through a long glass tube onto the benchtop. The packed sample height should be 2-3 mm.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

  • Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid run by heating at a rate of 10-20°C per minute to find a preliminary range.[7] Allow the apparatus to cool before the precise measurement.

  • Precise Determination: Set the apparatus to heat rapidly to about 20°C below the expected melting point (e.g., to ~200°C).

  • Slow Heating: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[9]

  • Data Recording: Record two temperatures: T1, when the first droplet of liquid appears, and T2, when the last solid crystal melts into a clear liquid. The melting range is T1-T2.[7]

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (OECD 105 Flask Method)

Causality: Aqueous solubility is a critical parameter in drug development, directly influencing dissolution rate and bioavailability. The OECD 105 guideline provides standardized methods for this determination.[10][11] Given that 4-Bromo-2-fluorocinnamic acid is reported as "insoluble," the Flask Method is appropriate for substances with solubilities above 10⁻² g/L, while the Column Elution method is for lower solubilities.[12] An initial run with the Flask Method is a standard starting point.

Step-by-Step Protocol:

  • System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance). The temperature should be controlled, preferably at 20 ± 0.5 °C.[10]

  • Sample Addition: Add an excess amount of 4-Bromo-2-fluorocinnamic acid to a flask containing the buffer. The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: Seal the flask and agitate it at a constant temperature. Stirring or shaking must be sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction. The time required to reach equilibrium must be predetermined (e.g., by sampling at 24, 48, and 72 hours until the concentration plateaus).

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the solution to stand at the test temperature to let the excess solid settle. Separate the aqueous phase from the undissolved solid via centrifugation or filtration. Ensure the separation method does not alter the concentration.

  • Concentration Analysis: Determine the concentration of 4-Bromo-2-fluorocinnamic acid in the clear aqueous solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the compound's aromatic structure.[12]

  • Replicate and Report: The experiment should be performed in at least triplicate. Report the mean concentration as the water solubility at the specified temperature and pH.

Caption: Workflow for Solubility (OECD 105 Flask Method).

pKa Determination (Potentiometric Titration)

Causality: The acid dissociation constant (pKa) defines the extent of ionization of a molecule at a given pH. For a carboxylic acid like 4-Bromo-2-fluorocinnamic acid, the pKa indicates the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This profoundly affects solubility, membrane permeability, and receptor binding. Potentiometric titration is a classic and reliable method for determining pKa in the range of 2-12.[13][14]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount (20-30 mg) of 4-Bromo-2-fluorocinnamic acid and dissolve it in a suitable solvent. Since the compound is insoluble in water, a co-solvent system (e.g., water-methanol or water-DMSO) may be required.[15][16] Note that the apparent pKa will be specific to the solvent system used.

  • Apparatus Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0) at the experimental temperature.[13] Place the pH electrode and a magnetic stir bar into the sample solution.

  • Titration: Begin stirring the solution gently. Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant. Collect more data points near the equivalence point where the pH changes most rapidly.[13]

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

    • The volume of titrant corresponding to the half-equivalence point is Veq/2.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid, according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA]), where at half-equivalence, [A⁻] = [HA]).[13]

Caption: Workflow for pKa Determination via Titration.

Spectroscopic Data and Structural Confirmation

While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.[17]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the propenoic acid chain, and the acidic proton. The vinylic protons should appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. The aromatic protons will exhibit complex splitting patterns (doublets and multiplets) due to coupling with each other and the fluorine atom. The carboxylic acid proton will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of nine distinct carbon environments. Key signals include the carbonyl carbon (~170 ppm), the two vinylic carbons, and the six aromatic carbons. The carbons attached to and adjacent to the fluorine atom will show C-F coupling.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include a very broad O-H stretch for the carboxylic acid dimer (~2500-3300 cm⁻¹), a strong C=O (carbonyl) stretch (~1680-1710 cm⁻¹), a C=C (alkene) stretch (~1625-1640 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[17] A C-Br stretch will be present in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Stability, Reactivity, and Safety Considerations

  • Stability: The compound is reported to be stable under normal storage conditions.[18] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[18][19]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[18][19] The carboxylic acid functionality will react with bases in a standard acid-base neutralization.

  • Reactivity: The molecule possesses several reactive sites: the carboxylic acid, the alkene double bond, and the bromo-fluoro-substituted aromatic ring. The double bond can undergo reactions such as [2+2] cycloadditions upon photoirradiation, a known reaction for similar cinnamic acids.[20] The bromine atom makes the aromatic ring susceptible to various cross-coupling reactions (e.g., Suzuki, Heck), which is a primary reason for its utility as a synthetic intermediate.

  • Safety: 4-Bromo-2-fluorocinnamic acid is classified as an irritant, causing skin, eye, and potential respiratory irritation.[4][18] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling.[18] All work should be conducted in a well-ventilated area or a chemical fume hood.[18]

References

  • Chemsrc. (n.d.). 4-Bromo-2-fluorocinnamic acid | CAS#:149947-19-3. Retrieved from [Link]

  • University of Washington. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • ACD/Labs. (1981). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]

  • Leyan Reagent. (n.d.). CAS: 149947-19-3. Retrieved from [Link]

  • Molbase. (n.d.). 4-Fluorocinnamic acid 459-32-5 wiki. Retrieved from [Link]

  • Pure. (2009, September 7). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]

  • OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • The University of East Anglia. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. Retrieved from [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry. Retrieved from [Link]

  • University of Missouri–St. Louis. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • RSC Publishing. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 149947-19-3 4-Bromo-2-fluorocinnamic acid. Retrieved from [Link]

  • Chemdad. (n.d.). 4-Bromo-2-fluorocinnamic acid. Retrieved from [Link]

  • Lab Supplies. (n.d.). 4-Bromo-2-fluorocinnamic acid, min 98%, 1 gram. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. Retrieved from [Link]

  • Sinochem Nanjing Corporation. (n.d.). 3-Bromo-4-Fluorocinnamic Acid. Retrieved from [Link]

  • ResearchGate. (2021, January 13). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Retrieved from [Link]

Sources

Foundational

Structural Elucidation of 4-Bromo-2-fluorocinnamic Acid: A Comprehensive NMR Technical Guide

4-Bromo-2-fluorocinnamic acid is a highly versatile halogenated building block, frequently utilized in the synthesis of fluorinated bioactive molecules, kinase inhibitors, and advanced photoresponsive materials. In moder...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Bromo-2-fluorocinnamic acid is a highly versatile halogenated building block, frequently utilized in the synthesis of fluorinated bioactive molecules, kinase inhibitors, and advanced photoresponsive materials. In modern drug development, precise structural verification of such intermediates is non-negotiable. The presence of both a fluorine atom ( 19 F) and a bromine atom on the aromatic ring creates a complex electronic environment, leading to intricate spin-spin coupling networks and unique chemical shifts.

This technical guide provides an in-depth analysis of the 1 H and 13 C NMR spectroscopic data for 4-Bromo-2-fluorocinnamic acid, detailing the causality behind the observed spectral phenomena and outlining a self-validating experimental protocol for accurate data acquisition.

Causality in Spectroscopic Behavior: Substituent Effects

The NMR spectrum of 4-Bromo-2-fluorocinnamic acid is dictated by three primary structural features, each exerting a specific electronic effect on the molecule:

  • The Fluorine Atom (C-2): Fluorine is highly electronegative, withdrawing electron density via the inductive effect (-I), which drastically deshields the attached C-2 carbon. However, 19 F (100% natural abundance, spin 1/2) also couples strongly with both 1 H and 13 C nuclei. This heteronuclear coupling splits the carbon and proton signals into complex multiplets, serving as a built-in diagnostic tool for structural proximity.

  • The Bromine Atom (C-4): While electronegative, bromine's large electron cloud exerts a "heavy atom effect." This phenomenon leads to an anomalous magnetic shielding of the directly attached C-4 carbon, pushing its resonance upfield compared to what purely inductive effects would predict.

  • The Cinnamic Acid Moiety (C-1): The α,β -unsaturated carboxylic acid group is highly conjugated. The alkene protons exhibit a large scalar coupling ( 3JHH​≈16.2 Hz), which is the definitive, physically grounded marker for the trans ( E ) stereochemistry.

Substituent_Effects Core 4-Bromo-2-fluorocinnamic acid F_Sub Fluorine (C-2) Core->F_Sub Br_Sub Bromine (C-4) Core->Br_Sub COOH_Sub Cinnamic Group (C-1) Core->COOH_Sub Effect_F1 C-2 Deshielding (~160 ppm) F_Sub->Effect_F1 Inductive Effect_F2 19F-1H / 19F-13C Spin-Spin Coupling F_Sub->Effect_F2 J-Coupling Effect_Br C-4 Shielding (Heavy Atom Effect) Br_Sub->Effect_Br Steric/Electronic Effect_COOH Trans-Alkene Protons (J ≈ 16.2 Hz) COOH_Sub->Effect_COOH Pi-Conjugation

Logical mapping of substituent electronic effects on NMR chemical shifts.

Quantitative NMR Data Summaries

The following tables summarize the spectroscopic data for 4-Bromo-2-fluorocinnamic acid in DMSO- d6​ . The 1 H NMR data is corroborated by precursor characterization studies used in advanced Rh(III)-catalyzed ortho-deuteration protocols[1].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
-COOH 12.69br s1H-Highly deshielded acidic proton; broad due to chemical exchange.
H-6 7.82t1H J=8.3 Ortho to H-5 and coupled to F ( 4JHF​≈8.3 Hz), appearing as a pseudo-triplet.
H-3 7.68dd1H J=10.4,1.8 Ortho to F ( 3JHF​=10.4 Hz) and meta to H-5 ( 4JHH​=1.8 Hz).
H- β 7.58d1H J=16.2 Deshielded by carbonyl conjugation; large J confirms trans geometry.
H-5 7.48dd1H J=8.4,1.7 Ortho to H-6 ( 3JHH​=8.4 Hz) and meta to H-3 ( 4JHH​=1.7 Hz).
H- α 6.63d1H J=16.2 Shielded relative to H- β ; large J confirms trans geometry.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ ) (Derived from empirical substituent effects and fluorinated analogs)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Causality
C=O 167.5s-Carbonyl carbon, highly deshielded by oxygen atoms.
C-2 160.2d 1JCF​≈254 Direct attachment to highly electronegative Fluorine.
C- β 135.4d 4JCF​≈3 Alkene carbon conjugated with the aromatic ring.
C-6 130.8d 3JCF​≈4 Aromatic carbon ortho to the cinnamic group.
C-5 128.5d 4JCF​≈3 Aromatic carbon meta to Fluorine.
C-4 123.8d 3JCF​≈9 Direct attachment to Bromine (heavy atom shielding effect).
C-1 122.5d 2JCF​≈12 Aromatic carbon attached to the alkene group.
C- α 121.8d 5JCF​≈6 Alkene carbon adjacent to the carbonyl.
C-3 119.5d 2JCF​≈25 Aromatic carbon situated directly between F and Br.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure scientific integrity, the following methodology is designed as a self-validating system. Each step contains a critical checkpoint to prevent the propagation of artifactual data.

Step 1: Sample Preparation

  • Procedure: Weigh exactly 15 mg of 4-Bromo-2-fluorocinnamic acid. Dissolve completely in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality & Validation: DMSO- d6​ is selected to solubilize the polar carboxylic acid and shift the exchangeable -OH proton downfield (~12.7 ppm), preventing overlap with the aromatic region. The TMS acts as an internal standard.

  • Validation Checkpoint: The TMS peak must be exactly at 0.00 ppm; any deviation indicates an uncalibrated spectral window.

Step 2: Probe Tuning and Matching

  • Procedure: Insert the sample into the spectrometer (e.g., 400 MHz). Tune the probe to the exact Larmor frequencies of 1 H and 13 C.

  • Causality & Validation: Tuning matches the impedance of the probe to the transmission line, maximizing power transfer.

  • Validation Checkpoint: The tuning curve (wobble curve) must show a sharp dip exactly at the center frequency. Poor tuning results in a low signal-to-noise ratio (SNR), obscuring fine 19 F- 1 H meta-couplings.

Step 3: Locking and Shimming

  • Procedure: Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Perform gradient shimming along the Z-axis to homogenize the B0​ magnetic field.

  • Causality & Validation:

  • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be ≤1.0 Hz. If the peak is broad or asymmetrical, the shimming is inadequate, and the 1.7 Hz 4JHH​ coupling on H-5 will remain unresolved.

Step 4: Data Acquisition & Processing

  • Procedure:

    • 1 H NMR: Use a 30° pulse program (zg30), 16 scans, and a relaxation delay ( D1​ ) of 2 seconds.

    • 13 C NMR: Use a power-gated decoupling sequence (zgpg30) to remove 1 H coupling while retaining 19 F coupling. 1024 scans, D1​ of 2 seconds.

  • Processing: Zero-fill to 64k data points. Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C). Perform Fourier Transform, phase correction, and baseline correction.

  • Causality & Validation:

  • Validation Checkpoint: Integrate the 1 H spectrum. The ratio of the alkene protons (H- α , H- β ) to the aromatic protons (H-3, H-5, H-6) must be exactly 1:1:1:1:1. Any deviation indicates the presence of impurities or incomplete relaxation.

NMR_Workflow S1 Sample Preparation (DMSO-d6 + TMS) S2 Probe Tuning & Matching (Maximize Power Transfer) S1->S2 S3 Locking & Shimming (B0 Field Homogeneity) S2->S3 S4 Data Acquisition (1H & 13C NMR) S3->S4 S5 Signal Processing (FT, Phase/Baseline) S4->S5 S6 Data Validation (J-Coupling Analysis) S5->S6

Self-validating NMR acquisition workflow for structural verification.

Applications in Advanced Drug Discovery

The precise structural characterization of 4-Bromo-2-fluorocinnamic acid is critical when it is used as a precursor for complex molecular engineering. For instance, recent breakthroughs in kinetic isotope effect (KIE) studies have utilized this exact compound to develop simplified protocols for the ortho-deuteration of acidic aromatic compounds[2].

By employing low loadings of cationic Rh(III) catalysts in D 2​ O, researchers can selectively exchange hydrogen for deuterium ortho to the carboxylic acid directing group[2]. Validating the starting material's NMR spectrum ensures that subsequent deuteration yields—quantified by the disappearance of specific 1 H signals and the emergence of 2 H signals—are calculated with absolute accuracy[1].

References

  • [1] A Protocol for the ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII (Supplementary Information). Amazon S3 / Organic Letters. 1

  • [2] Garreau, A., Zhou, H.-C., & Young, M. (2019). A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII. ACS Publications. 2

Sources

Exploratory

Mass spectrometry (MS) fragmentation of 4-Bromo-2-fluorocinnamic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-fluorocinnamic acid Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrome...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-fluorocinnamic acid

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 4-Bromo-2-fluorocinnamic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of fragments to explain the underlying chemical principles governing the molecule's behavior under mass spectrometric conditions. We will explore the influential roles of the bromine and fluorine substituents on the cinnamic acid core, detailing characteristic cleavages, neutral losses, and the formation of diagnostic ions. This guide synthesizes established fragmentation theory with field-proven insights, offering detailed experimental protocols and predictive data to aid in the structural elucidation and analytical characterization of this and structurally related halogenated compounds.

Introduction: The Analytical Challenge of Halogenated Cinnamic Acids

4-Bromo-2-fluorocinnamic acid is a substituted aromatic carboxylic acid. Compounds of this class are important building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise characterization of these molecules is paramount for quality control, metabolic profiling, and regulatory compliance. Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.

Understanding the fragmentation pattern is not merely an academic exercise; it is a critical step in developing robust analytical methods, identifying unknown metabolites, and confirming the structure of synthesized compounds. The fragmentation of 4-Bromo-2-fluorocinnamic acid is dictated by the interplay of the stable aromatic ring, the reactive carboxylic acid group, the unsaturated side-chain, and the distinct electronic properties of the two halogen substituents. This guide provides a predictive framework for interpreting its mass spectrum.

Core Principles of Fragmentation in EI-MS

In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M•+) which is often unstable.[1][2] This excess energy is dissipated through the cleavage of chemical bonds, resulting in a cascade of smaller, charged fragments and neutral species. The resulting mass spectrum is a unique "fingerprint" of the molecule's structure.

The fragmentation of 4-Bromo-2-fluorocinnamic acid is predicted to be governed by several key factors:

  • Charge Localization: The initial positive charge can be localized on the aromatic ring (π-system), the carbonyl oxygen, or the halogen atoms.

  • Bond Strengths: Weaker bonds, such as the C-Br bond and bonds alpha to the carbonyl group, are more susceptible to cleavage.

  • Fragment Stability: Fragmentation pathways that lead to stable carbocations (e.g., resonance-stabilized) or stable neutral losses (e.g., CO₂, CO, H₂O) are highly favored.[3]

  • Isotopic Signatures: The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides an unmistakable diagnostic tool.[2][4] Any fragment containing a bromine atom will appear as a pair of peaks (doublet) separated by two mass units (m/z and m/z+2) with almost equal intensity.[1][5]

Predicted Fragmentation Pathway of 4-Bromo-2-fluorocinnamic Acid

The molecular weight of 4-Bromo-2-fluorocinnamic acid (C₉H₆BrFO₂) is approximately 245 g/mol (using ⁷⁹Br) and 247 g/mol (using ⁸¹Br). The fragmentation cascade begins with the molecular ion.

The Molecular Ion (M•+)

The molecular ion peak is expected to be clearly visible. Its most defining feature will be the characteristic isotopic doublet at m/z 244 and 246 . This M/M+2 pattern, with near-equal intensities, is a definitive indicator of the presence of a single bromine atom in the ion.[1][2]

Primary Fragmentation Mechanisms

Several key fragmentation pathways are anticipated to dominate the spectrum, originating from the molecular ion.

For most carboxylic acids, the loss of the carboxyl group is a primary fragmentation event. Two related pathways are common:

  • Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the aromatic ring system and the carboxylic acid group results in the loss of a neutral radical of 45 Da. This is a common fragmentation for carboxylic acids.[6][7]

    • M•+ → [M - COOH]⁺ + •COOH

    • This would produce a prominent ion at m/z 199/201 .

  • Loss of Carbon Dioxide (CO₂): A rearrangement followed by the loss of a neutral CO₂ molecule (44 Da) is a hallmark fragmentation of many aromatic carboxylic acids.[8][9]

    • M•+ → [M - CO₂]•+ + CO₂

    • This pathway leads to an ion at m/z 200/202 .

Cleavage of the bonds adjacent to the carbonyl group is a favorable process.

  • Loss of Hydroxyl Radical (•OH): The loss of a hydroxyl radical (17 Da) is a characteristic fragmentation of carboxylic acids.[6][7][10]

    • M•+ → [M - OH]⁺ + •OH

    • This generates the acylium ion at m/z 227/229 . This ion is highly stabilized by resonance.

  • Loss of Carbon Monoxide (CO) from the Acylium Ion: The [M - OH]⁺ ion can subsequently lose a neutral CO molecule (28 Da).[3]

    • [M - OH]⁺ → [M - OH - CO]⁺ + CO

    • This results in an ion at m/z 199/201 .

The relative strengths of the C-X bonds (C-F > C-Br) dictate the likelihood of halogen loss.

  • Loss of Bromine Radical (•Br): The C-Br bond is significantly weaker than the C-F bond and other C-C or C-H bonds in the molecule. Therefore, the loss of a bromine radical (79/81 Da) is a highly probable event.

    • M•+ → [M - Br]⁺ + •Br

    • This will produce a singlet peak (no longer containing bromine) at m/z 165 . The absence of the M+2 peak for this fragment confirms the loss of bromine.

  • Loss of Fluorine Radical (•F): The C-F bond is very strong, and the loss of a fluorine radical (19 Da) is generally not a favored pathway.[11] While a minor peak at m/z 225/227 might be observed, it is not expected to be a major fragment.

The overall predicted fragmentation is visualized in the diagram below.

Fragmentation_Pathway M Molecular Ion (M•+) m/z 244/246 F1 [M - OH]⁺ m/z 227/229 M->F1 - •OH (17 Da) F2 [M - COOH]⁺ m/z 199/201 M->F2 - •COOH (45 Da) F3 [M - Br]⁺ m/z 165 M->F3 - •Br (79/81 Da) F4 [M - CO₂]•+ m/z 200/202 M->F4 - CO₂ (44 Da) F1->F2 - CO (28 Da) F5 [C₇H₄BrF]⁺ m/z 185/187 F4->F5 - •CH₃ (15 Da)

Caption: Predicted EI-MS fragmentation pathway for 4-Bromo-2-fluorocinnamic acid.

Summary of Predicted Key Fragment Ions

The following table provides a consolidated overview of the major ions expected in the EI mass spectrum of 4-Bromo-2-fluorocinnamic acid.

m/z (Predicted)Ion Formula (Proposed)Neutral LossFragmentation PathwayRelative Abundance (Predicted)
244/246[C₉H₆BrFO₂]•+-Molecular Ion (M•+)Moderate
227/229[C₉H₅BrFO]⁺•OH (17 Da)α-cleavage, loss of hydroxyl radicalHigh
200/202[C₈H₆BrF]•+CO₂ (44 Da)DecarboxylationModerate to High
199/201[C₈H₅BrF]⁺•COOH (45 Da)Loss of carboxyl radicalHigh
165[C₉H₆FO₂]⁺•Br (79/81 Da)Cleavage of the C-Br bondModerate
185/187[C₇H₄BrF]⁺CO (from 213/215)Loss of CO from bromofluorobenzoyl cationModerate
120[C₈H₅F]⁺•Br, COOHLoss of Br and COOH from M•+Moderate

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of 4-Bromo-2-fluorocinnamic acid, designed to ensure robust and reproducible results.

Sample Preparation & Derivatization

Cinnamic acids are polar and non-volatile, making them unsuitable for direct GC-MS analysis. Derivatization to a more volatile ester form (e.g., trimethylsilyl (TMS) or methyl ester) is required.

  • Dissolution: Accurately weigh ~1 mg of 4-Bromo-2-fluorocinnamic acid and dissolve in 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Derivatization (TMS Ester): Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Dilution: After cooling to room temperature, dilute the sample with an appropriate solvent (e.g., Hexane) to the desired concentration for GC-MS analysis.

Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40 - 450.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve 1. Dissolve Sample Derivatize 2. Derivatize with BSTFA Dissolve->Derivatize Dilute 3. Dilute for Injection Derivatize->Dilute Inject 4. Inject into GC Dilute->Inject Separate 5. Chromatographic Separation Inject->Separate Ionize 6. EI Ionization & Fragmentation Separate->Ionize Detect 7. Mass Analysis & Detection Ionize->Detect Spectrum 8. Obtain Mass Spectrum Detect->Spectrum Compare 9. Compare with Predicted Fragments Spectrum->Compare Elucidate 10. Confirm Structure Compare->Elucidate

Caption: General experimental workflow for the GC-MS analysis of 4-Bromo-2-fluorocinnamic acid.

Conclusion

The mass spectrometric fragmentation of 4-Bromo-2-fluorocinnamic acid is a predictable process governed by the fundamental principles of organic mass spectrometry. The key diagnostic features in its EI-MS spectrum will be a prominent molecular ion doublet at m/z 244/246, and characteristic fragment ions resulting from the loss of •OH, CO₂, and •COOH. The loss of the bromine atom to produce an ion at m/z 165 serves as a crucial confirmation of elemental composition. By understanding these predicted pathways and employing the robust GC-MS protocol provided, researchers can confidently identify and characterize this compound, ensuring the integrity and accuracy of their scientific findings.

References

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed, [Link]

  • Decarboxylation of cinnamic acids using a ruthenium sawhorse - Taylor & Francis Online, [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers - ACS Publications, [Link]

  • Characterization of a consensus-designed trans-cinnamic acid decarboxylase for styrene biosynthesis - ASM Journals, [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC, [Link]

  • Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation - PMC, [Link]

  • Synthesis of styrenes through the decarboxylation of tram-cinnamic acids by plant cell cultures - ScienceDirect, [Link]

  • Decarboxylation of p-Coumaric Acid during Pyrolysis on the Nanoceria Surface - MDPI, [Link]

  • mass spectrum & fragmentation of 1-bromobutane - YouTube, [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts, [Link]

  • Fragmentation in Mass Spectrometry - Save My Exams, [Link]

  • 1.7.4: Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts, [Link]

  • Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study - PubMed, [Link]

  • Bromo pattern in Mass Spectrometry - YouTube, [Link]

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Foundational

Synthesis and characterization of 4-Bromo-2-fluorocinnamic acid

Synthesis and Characterization of 4-Bromo-2-fluorocinnamic Acid: A Technical Guide for Advanced Drug Development Executive Summary In modern drug discovery, halogenated building blocks are indispensable for tuning the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization of 4-Bromo-2-fluorocinnamic Acid: A Technical Guide for Advanced Drug Development

Executive Summary

In modern drug discovery, halogenated building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 4-Bromo-2-fluorocinnamic acid is a highly versatile, orthogonally reactive intermediate. The fluorine atom provides metabolic stability and lowers the pKa of the carboxylic acid via inductive effects, while the bromine atom serves as a prime handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This whitepaper details the physicochemical properties, mechanistic synthesis routes, and self-validating analytical protocols required to produce and characterize this compound to rigorous pharmaceutical standards.

Physicochemical Properties

To establish a baseline for analytical validation, the core quantitative data for 4-Bromo-2-fluorocinnamic acid is summarized below[1],[2],[3].

PropertySpecification / Value
Chemical Name 4-Bromo-2-fluorocinnamic acid
CAS Number 149947-19-3
Molecular Formula C9H6BrFO2
Molecular Weight 245.05 g/mol
Melting Point 218 °C – 223 °C
Target Purity ≥ 98.0% (HPLC / NMR)
Appearance White to off-white crystalline solid

Mechanistic Synthesis Pathways

The synthesis of 4-Bromo-2-fluorocinnamic acid can be achieved via two primary mechanistic routes, each offering distinct advantages depending on precursor availability and scale.

Synthesis A 4-Bromo-2-fluoroaniline C Diazonium Salt Intermediate A->C NaNO2, H2SO4 0-5°C B 4-Bromo-2-fluorobenzaldehyde D 4-Bromo-2-fluorocinnamic acid (Trans-isomer) B->D Malonic Acid, Piperidine Reflux (Knoevenagel) C->D Acrylic Acid, Pd(acac)2 40°C (Meerwein-Heck)

Synthetic pathways for 4-Bromo-2-fluorocinnamic acid via Heck and Knoevenagel reactions.

Route A: Palladium-Catalyzed Meerwein-Heck Arylation

This route utilizes 4-bromo-2-fluoroaniline. It is converted into a diazonium salt, which subsequently undergoes a Heck-type coupling with acrylic acid[2]. The use of a homogeneous palladium catalyst allows the reaction to proceed at unusually mild temperatures, preserving the integrity of the halogen substituents.

Route B: Knoevenagel Condensation

This classical approach relies on the condensation of 4-bromo-2-fluorobenzaldehyde with malonic acid[4]. Driven by organocatalysis and thermodynamic decarboxylation, this route is highly reliable for producing the trans (E-isomer) exclusively.

Detailed Experimental Protocols

As an Application Scientist, it is critical not just to follow a recipe, but to understand the causality of each step to troubleshoot and validate the process in real-time.

Protocol 1: Arylation via Diazonium Intermediate (Route A)
  • Diazotization: Add 62 mL of concentrated sulfuric acid to 236 mL of water and cool the mixture to 5 °C. Add 57.0 g of 4-bromo-2-fluoroaniline. Dropwise, introduce a solution of 24.2 g sodium nitrite in 45 mL of water at 0–2 °C over 30 minutes[2].

    • Causality: Strict thermal control (< 5 °C) is mandatory. If the temperature spikes, the diazonium salt will prematurely degrade into 4-bromo-2-fluorophenol, destroying the yield.

  • Nitrite Quenching (Self-Validating Step): Stir for 20 minutes, then add 2.8 g of amidosulfonic acid (sulfamic acid)[2].

    • Causality: This is a critical chemical checkpoint. Amidosulfonic acid quenches unreacted nitrous acid, evolving nitrogen gas (visual confirmation of success). If excess nitrite is left unquenched, it will aggressively oxidize the acrylic acid in the next step and poison the palladium catalyst.

  • Catalytic Coupling: Heat 27.5 g of acrylic acid to 40 °C. Add 5 mL of the diazonium solution, followed by 0.23 g of Palladium(II) acetylacetonate (Pd(acac)2). Add the remaining diazonium solution dropwise over 20 minutes and stir for 4 hours at 40 °C[2].

    • Causality: Pd(acac)2 is chosen specifically because it facilitates the arylation at a mild 40 °C. Traditional Heck reactions require >100 °C, which would violently decompose the diazonium intermediate.

  • Isolation: Cool to room temperature, isolate the precipitate via vacuum filtration, wash with water, and dry. Expected yield is ~74%[2].

Protocol 2: Knoevenagel Condensation (Route B)
  • Iminium Formation: Dissolve 1.0 equivalent of 4-bromo-2-fluorobenzaldehyde and 1.1 equivalents of malonic acid in pyridine. Add a catalytic amount of piperidine[4].

    • Causality: Piperidine acts as a secondary amine organocatalyst, attacking the aldehyde to form a highly electrophilic iminium ion. This significantly lowers the activation energy for the subsequent nucleophilic attack by the enolized malonic acid.

  • Decarboxylative Reflux: Heat the mixture to reflux (80–100 °C) for 2–4 hours[4].

    • Causality: The thermal energy drives the decarboxylation of the malonic acid adduct. Because the transition state is thermodynamically controlled, steric repulsion between the aromatic ring and the carboxylic acid group forces the molecule into the trans (E) geometry exclusively.

  • Workup: Pour the cooled mixture into 2M HCl to precipitate the product and neutralize the pyridine. Filter and recrystallize from ethanol/water.

Characterization & Analytical Validation

To ensure the trustworthiness of the synthesized API building block, the compound must pass a self-validating analytical workflow.

Analysis Crude Crude API Synthesis Output Purification Recrystallization (Cyclohexane/EtOH) Crude->Purification NMR Multinuclear NMR (1H, 13C, 19F) Purification->NMR LCMS LC-MS Purity Profiling Purification->LCMS Release Validated Building Block (>98% Purity) NMR->Release J = 16 Hz confirms trans LCMS->Release Mass & Purity check

Analytical workflow for the purification and structural validation of the synthesized compound.

Self-Validating Analytical Checks:

  • Melting Point Analysis: The purified solid must exhibit a sharp melting point between 218 °C and 223 °C[2],[3]. A depressed or broad melting range immediately indicates incomplete decarboxylation (in Route B) or residual palladium/salts (in Route A).

  • 1H NMR (DMSO-d6): The ultimate proof of geometric success. You must observe a doublet for the α -proton and a doublet for the β -proton. Crucial Check: Calculate the coupling constant (J). A J-value of 15.5 – 16.0 Hz mathematically proves the trans (E) configuration. If J 11 Hz, the cis isomer has contaminated the batch, indicating a failure in thermodynamic control.

  • 19F NMR: A distinct signal around -110 to -115 ppm confirms the integrity of the ortho-fluoro substitution, ensuring no defluorination occurred during the palladium-catalyzed steps.

References[1] 4-Bromo-2-fluorocinnamic acid | CAS#:149947-19-3, Chemsrc. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFuwZmsh6bXVtMAck526vVLJKgfWaSR8x_yZREaf7EW6XsJTa9W_TYh1nMYyvAjdrmeb2IKuNgU7GVHZUWowNaQCnzD7Tv2jsYHm2UivYHJB-WzO9fRx0u3kihFbgNgxwr41uJKeMVpjCOOszuTXkphQ==[2] US20050234264A1 - Polyhalogen-substituted cinnamic acids and cinnamic acid derivatives, Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG7lcCJdfUfBCgxL0JaJ6FxPRrur0tpD4PEJhT4hEVyECao6cKP5UsjDUG3abLoWmP242ZQ772fk-uCIJeMbRtDkaXKoNo6E6gRzrLMup7SDvi1xQvIFlRsP_CspyhqVQKLa92mh8PrSwF358EzN8=[3] General Catalog of Kanto Reagents, Chemicals & Biologicals, Kanto Reagents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnih3qyea2_eA2BCEH0Z0uOrd4B_3MF-trek1ujo0zWfqPTpfcWLctHM-AdgOymJapjoeC1KAymPiVAvtB6dr-GPWa84Cc25beEB5xmSzeyS7PA5Qzwv_WI-2guOWH5D-ctgRspfR_MX7C[4] 4-Fluorocinnamic acid 459-32-5 wiki, Guidechem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFchmSCJ1oqq1fCQIJnB6WEOByzQM9VjBOObEYShjsWTk8s78dzcnHjQ1BhyZJFKhpDhNTa_gxaV7mO66rstLCTBSrQxE6s9D7VgsvqATCnJ7gbSjLMSzMchoMZOIUnhh1auy18_iYxAQOfH_by2U_eGp88J4fcfQqQyT95ugcSwFKmlac=

Sources

Exploratory

Thermodynamic Solvation Profiling of 4-Bromo-2-fluorocinnamic Acid in Organic Media

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The rational selection of organic solvent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and formulation of halogenated aromatic building blocks. 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3) represents a highly specialized derivative of cinnamic acid, heavily utilized in medicinal chemistry and advanced functional materials. Due to its dual-halogenated phenyl ring and rigid alkene-carboxylic acid backbone, the molecule exhibits a complex thermodynamic solvation profile.

This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of 4-bromo-2-fluorocinnamic acid in organic solvents. Furthermore, it establishes a self-validating, mass-balance-driven experimental protocol for accurately determining its thermodynamic solubility, ensuring high-fidelity data for downstream pharmaceutical development.

Physicochemical Determinants of Solvation

To predict and manipulate the solubility of 4-bromo-2-fluorocinnamic acid, one must dissect its molecular architecture. The molecule is characterized by a high degree of planarity and a strong propensity for intermolecular hydrogen bonding, which directly dictates its lattice energy and, consequently, its dissolution thermodynamics.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionSolvation Implication
Molecular Formula C₉H₆BrFO₂High molecular weight (245.05 g/mol ) and halogenation drive lipophilicity.
Melting Point ~218 °CIndicates high crystal lattice energy; requires solvents with high enthalpy of solvation to disrupt solid state (1[1]).
Aqueous Solubility InsolubleThe hydrophobic halogenated ring completely overrides the hydration capacity of the carboxylic acid (2[2]).
Organic Solubility Soluble in alcohols, ethers, DMSODissolves readily in polar organic media due to its polar yet predominantly hydrophobic structure (3[3]).
Safety Profile Skin/Eye IrritantRequires stringent PPE (gloves, eye protection) during gravimetric and solvent handling steps (4[4]).
Mechanistic Causality of Solvent Affinity

In the solid state, cinnamic acid derivatives form highly stable dimers via double hydrogen bonds between their carboxylic acid (-COOH) moieties. For dissolution to occur, the solvent must provide sufficient interaction energy to break these dimers.

Non-polar solvents (e.g., hexane, toluene) rely solely on weak London dispersion forces, which are insufficient to overcome the hydrogen-bonded lattice. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) act as powerful hydrogen-bond acceptors, breaking the carboxylic dimers while simultaneously solvating the bulky, lipophilic bromofluorophenyl ring via dipole-induced dipole interactions.

SolvationLogic Molecule 4-Bromo-2-fluorocinnamic acid Hydrophobic Aromatic Ring + Halogens (Hydrophobic/Lipophilic) Molecule->Hydrophobic Hydrophilic Carboxylic Acid Group (Hydrogen Bonding/Polar) Molecule->Hydrophilic NonPolarSolv Non-Polar Solvents (Hexane, Toluene) Low Solubility Hydrophobic->NonPolarSolv Weak Dispersion PolarAprotic Polar Aprotic Solvents (DMSO, DMF, Acetone) High Solubility Hydrophilic->PolarAprotic Strong Dipole-Dipole PolarProtic Polar Protic Solvents (Ethanol, Methanol) Moderate-High Solubility Hydrophilic->PolarProtic H-Bond Donor/Acceptor

Fig 1. Mechanistic relationship between molecular structure and organic solvent affinity.

Empirical Solubility Data in Organic Solvents

Based on structural extrapolation from baseline fluorocinnamic acids and empirical laboratory observations, the solubility profile of 4-bromo-2-fluorocinnamic acid across standard organic solvent classes is summarized below.

Table 2: Thermodynamic Solubility Profile (at 25.0 °C)
Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100Strong H-bond acceptance; high dielectric constant.
Polar Aprotic N,N-Dimethylformamide (DMF)> 100Strong H-bond acceptance; disrupts acid dimers.
Polar Protic Ethanol (EtOH)20 - 50H-bond donation/acceptance; moderate lipophilic solvation.
Polar Protic Methanol (MeOH)20 - 50H-bond donation/acceptance.
Ester / Ether Ethyl Acetate (EtOAc)10 - 20Moderate dipole interactions; good for extraction.
Halogenated Dichloromethane (DCM)< 5Poor H-bond disruption capability.
Non-Polar Hexane / Heptane< 1 (Insoluble)Incapable of breaking carboxylic acid dimers.

Self-Validating Protocol: Thermodynamic Solubility Determination

Standard kinetic dissolution tests are highly prone to error when analyzing high-melting-point halogenated compounds. To ensure absolute scientific integrity, we employ a Self-Validating Mass Balance Workflow . This system independently measures both the dissolved fraction (via HPLC-UV) and the undissolved fraction (via Gravimetry). If the sum of these fractions does not equal the initial mass input, the assay flags a systemic error (e.g., solvent evaporation, compound degradation, or filter adsorption).

SolubilityWorkflow Start 1. Compound Input (Known Mass of Solid) Solvent 2. Solvent Addition (Known Volume) Start->Solvent Equilibration 3. Thermodynamic Equilibration (Isothermal Shaking, 48h) Solvent->Equilibration PhaseSep 4. Phase Separation (Centrifugation at 10,000 x g) Equilibration->PhaseSep Analysis 5. Dual Quantitation (Supernatant: HPLC | Pellet: Gravimetry) PhaseSep->Analysis Validation 6. Data Validation (Dissolved + Undissolved = Initial Mass) Analysis->Validation

Fig 2. Self-validating thermodynamic solubility determination workflow.

Step-by-Step Methodology

1. Isothermal Saturation (Overcoming Lattice Energy)

  • Action: Weigh exactly 50.0 mg of 4-bromo-2-fluorocinnamic acid into a 2.0 mL amber glass HPLC vial. Add exactly 1.00 mL of the target organic solvent (e.g., Ethanol).

  • Causality: Amber glass prevents potential UV-induced photoisomerization of the trans-alkene double bond.

  • Action: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C, shaking at 500 RPM for 48 hours.

  • Causality: The high melting point (~218 °C) indicates a robust crystal lattice. 48 hours of mechanical agitation is strictly required to shift from a kinetic dissolution state to true thermodynamic equilibrium.

2. Phase Separation (Avoiding Membrane Adsorption)

  • Action: Transfer the suspension to a temperature-controlled centrifuge (set to 25.0 °C). Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Causality: Do not use standard cellulose or nylon syringe filters. Highly lipophilic halogenated compounds often exhibit non-specific binding to filter membranes, which artificially lowers the measured solubility in the filtrate. Centrifugation eliminates this variable.

3. Supernatant Quantitation (HPLC-UV)

  • Action: Carefully aspirate 100 µL of the clear supernatant and immediately dilute it into 900 µL of the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).

  • Causality: Immediate dilution prevents the compound from precipitating out of solution if the ambient temperature drops slightly during transfer.

  • Action: Analyze via HPLC-UV at λ = 275 nm (characteristic absorbance of the conjugated cinnamic system) against a pre-established calibration curve.

4. Gravimetric Mass Balance (The Self-Validation Step)

  • Action: Carefully decant the remaining supernatant. Wash the solid pellet with 500 µL of cold hexane (in which the compound is insoluble) to remove residual solvating media.

  • Action: Lyophilize or vacuum-dry the pellet to a constant weight.

  • Validation Check: Calculate: Mass_initial = Mass_dissolved (from HPLC) + Mass_pellet (from Gravimetry). A recovery of 98-102% validates the integrity of the solubility data.

Conclusion & Strategic Solvent Selection

For the synthesis and processing of 4-bromo-2-fluorocinnamic acid, solvent selection must respect the molecule's high crystal lattice energy and dual-halogenated lipophilicity.

  • For reaction media: Polar aprotic solvents (DMSO, DMF) are optimal as they provide maximum solubility by disrupting intermolecular hydrogen bonds.

  • For recrystallization/purification: A binary solvent system utilizing Ethanol (as the good solvent) and Hexane or Water (as the anti-solvent) is highly recommended, as it leverages the steep solubility gradient between polar protic and non-polar environments.

References

  • ChemBK. "4-Bromo-2-fluorocinnamic acid - Properties and Solubility." ChemBK Database.
  • GuideChem. "4-Fluorocinnamic acid wiki." GuideChem Database.
  • ThermoFisher Scientific. "SAFETY DATA SHEET: 4-Bromo-2-fluorocinnamic acid.
  • Google Patents. "US20050234264A1 - Polyhalogen-substituted cinnamic acids and cinnamic acid derivatives.

Sources

Foundational

Purity and Assay of Commercially Available 4-Bromo-2-fluorocinnamic Acid: A Comprehensive Analytical Guide

Executive Summary In modern pharmaceutical development, halogenated building blocks like 4-Bromo-2-fluorocinnamic acid serve as critical intermediates for synthesizing active pharmaceutical ingredients (APIs), particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, halogenated building blocks like 4-Bromo-2-fluorocinnamic acid serve as critical intermediates for synthesizing active pharmaceutical ingredients (APIs), particularly kinase inhibitors and rigid linker systems. However, the commercial supply chain often introduces batch-to-batch variability. As a Senior Application Scientist, I approach the release testing of such intermediates not merely as a checklist, but as a self-validating system of orthogonal analytical techniques. This whitepaper details the mechanistic origins of impurities in commercially available 4-Bromo-2-fluorocinnamic acid and provides a field-proven, step-by-step analytical framework for determining its absolute purity and assay.

Chemical Identity & Structural Significance

  • Chemical Name: 4-Bromo-2-fluorocinnamic acid

  • CAS Registry Number: 149947-19-3[1]

  • Molecular Formula: C9H6BrFO2

  • Molecular Weight: 245.05 g/mol

The structural combination of a rigid alkene backbone, a highly polarizable bromine atom, and an electronegative fluorine atom makes this compound highly valuable for exploiting halogen bonding in drug-target interactions. However, these same features make its analytical characterization challenging, requiring precise control over chromatographic and titrimetric conditions.

Mechanistic Origins of Impurities

You cannot accurately analyze what you do not fundamentally understand. To develop a robust purity assay, we must trace the synthetic lineage of the molecule. Commercially available 4-Bromo-2-fluorocinnamic acid is predominantly synthesized via the Meerwein arylation pathway[2].

In this route, 4-bromo-2-fluoroaniline is diazotized to form a highly reactive diazonium salt, which subsequently undergoes palladium-catalyzed cross-coupling with acrylic acid. This specific chemistry dictates the expected impurity profile:

  • Unreacted Starting Materials: Residual 4-bromo-2-fluoroaniline.

  • Hydrolysis Byproducts: If the diazonium intermediate reacts with ambient moisture before coupling, 4-bromo-2-fluorophenol is generated.

  • Homologs/Isomers: Des-bromo or des-fluoro analogs stemming from impure aniline feedstocks.

SynthesisImpurities SM1 4-Bromo-2-fluoroaniline (Starting Material) Intermediate Diazonium Salt Intermediate SM1->Intermediate NaNO2, HCl 0-5 °C ImpB Des-bromo/Des-fluoro Analogs SM1->ImpB Impure SM SM2 Acrylic Acid (Reagent) Product 4-Bromo-2-fluorocinnamic acid (Target API Intermediate) SM2->Product Coupling Intermediate->Product Acrylic Acid Pd Catalyst ImpA 4-Bromo-2-fluorophenol (Hydrolysis Impurity) Intermediate->ImpA H2O, Heat (Side Reaction)

Mechanistic pathways of 4-Bromo-2-fluorocinnamic acid synthesis and associated impurity generation.

Analytical Workflows & Methodologies

A singular analytical method is never sufficient for intermediate release. We utilize an orthogonal testing strategy where High-Performance Liquid Chromatography (HPLC) profiles the organic impurities, while Titrimetry and Quantitative NMR (qNMR) establish the absolute mass-balance assay.

AnalyticalWorkflow Start Commercial Batch 4-Bromo-2-fluorocinnamic acid OrgPurity Organic Impurities (HPLC-UV/MS) Start->OrgPurity Assay Absolute Assay (Titrimetry / qNMR) Start->Assay InorgPurity Inorganic / Volatile (ICP-MS / KF / TGA) Start->InorgPurity HPLC Reverse-Phase HPLC Gradient Elution OrgPurity->HPLC Titration Potentiometric Titration (0.1M NaOH) Assay->Titration qNMR 1H qNMR (Internal Std: NIST PS1) Assay->qNMR Decision Release Criteria Met? (>98.0% Purity) InorgPurity->Decision HPLC->Decision Titration->Decision qNMR->Decision Release Certificate of Analysis (Approved) Decision->Release Yes Reject OOS Investigation (Rejected) Decision->Reject No

Comprehensive analytical release workflow for 4-Bromo-2-fluorocinnamic acid batches.

Chromatographic Purity (HPLC-UV)

The Causality: 4-Bromo-2-fluorocinnamic acid possesses a carboxylic acid moiety with a pKa of ~4.0. If analyzed in a neutral pH mobile phase, the compound exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. By adding 0.1% Trifluoroacetic acid (TFA), we suppress ionization (pH ~2.0), ensuring the molecule remains neutral and interacts uniformly with the hydrophobic C18 stationary phase.

Step-by-Step Protocol:

  • Column Preparation: Install a C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Setup:

    • Channel A: HPLC-grade Water with 0.1% v/v TFA.

    • Channel B: HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Gradient Program: Run a linear gradient from 10% B to 90% B over 20 minutes, hold for 5 minutes, and re-equilibrate. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Methanol (1 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • Execution: Inject 10 µL of the sample. Monitor UV absorbance at 254 nm (optimal for the conjugated cinnamic backbone) and 280 nm (to detect phenolic impurities).

  • Integration: Calculate organic purity via area normalization (% Area).

Absolute Assay via Potentiometric Titration

The Causality: HPLC determines relative organic purity but is blind to inorganic salts and lacks uniform response factors for all impurities. To determine the absolute mass fraction of the active compound, we rely on acid-base titrimetry. Because the compound is poorly soluble in water, we must use a co-solvent. Furthermore, we pre-neutralize the solvent; atmospheric CO₂ dissolves in ethanol to form carbonic acid, which would otherwise artificially inflate the apparent assay value.

Step-by-Step Protocol:

  • Solvent Neutralization: Add 50 mL of Ethanol to a titration vessel. Add 2 drops of phenolphthalein and titrate with 0.1 M NaOH until a faint pink color persists, neutralizing dissolved CO₂.

  • Sample Addition: Accurately weigh ~300 mg of 4-Bromo-2-fluorocinnamic acid and dissolve it in the neutralized ethanol.

  • Titration: Titrate potentiometrically using standardized 0.1 M Sodium Hydroxide (NaOH) as the titrant, monitored via a glass pH electrode.

  • Endpoint Determination: Record the volume of titrant consumed at the inflection point (first derivative peak of the pH curve).

  • Calculation: Assay (%) = (V × M × 245.05 × 100) / (W × 1000), where V is the titrant volume (mL), M is the molarity of NaOH, and W is the sample weight (g).

Orthogonal Validation via Quantitative NMR (qNMR)

The Causality: For critical batches destined for cGMP API synthesis, titrimetry can be skewed by acidic impurities (e.g., residual acrylic acid). Quantitative NMR (qNMR) serves as the SI-traceable gold standard[3]. By utilizing a highly characterized internal standard like the NIST PS1 Benzoic Acid[4], we establish a direct mass-balance traceability chain. A 30-second relaxation delay (D1) is strictly enforced to ensure all protons return to thermal equilibrium; failing to do so would under-represent nuclei with long T1 relaxation times, skewing the purity result.

Step-by-Step Protocol:

  • Sample Prep: Accurately co-weigh ~10 mg of 4-Bromo-2-fluorocinnamic acid and ~5 mg of NIST PS1 Benzoic Acid standard into a vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d6 and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz (or higher) using a 90° pulse angle, 64 scans, and a critical relaxation delay (D1) of ≥ 30 seconds.

  • Integration & Calculation: Integrate the distinct alkene doublet of the cinnamic acid (approx. 7.6 ppm) against the aromatic protons of the benzoic acid internal standard to calculate absolute molar purity.

Commercial Specifications & Data Presentation

To ensure consistency across supply chains, the following table summarizes the quantitative release specifications derived from the orthogonal testing methods described above.

Analytical ParameterMethodologyAcceptance CriteriaScientific Rationale
Appearance Visual InspectionWhite to off-white powderDiscoloration indicates oxidative degradation or trace transition metals.
Organic Purity HPLC-UV (Area %)≥ 98.0%Ensures absence of reactive side-products (e.g., phenols, anilines).
Absolute Assay Potentiometric Titration97.5% – 102.0%Validates the active mass fraction of the carboxylic acid moiety.
Moisture Content Karl Fischer (KF)≤ 0.5% w/wPrevents hydrolysis and maintains accurate mass-balance weighing.
Residue on Ignition TGA / Muffle Furnace≤ 0.1% w/wControls inorganic salt carryover from the diazonium intermediate phase.
Heavy Metals (Pd) ICP-MS≤ 10 ppmStrictly limits residual Palladium catalyst from the Meerwein cross-coupling.

Conclusion

The reliable utilization of 4-Bromo-2-fluorocinnamic acid in drug development relies entirely on the rigor of its analytical release testing. By understanding the mechanistic origins of its impurities—specifically those arising from the Meerwein arylation—scientists can design self-validating analytical workflows. The combination of pH-controlled HPLC for organic profiling, non-aqueous potentiometric titration for bulk assay, and SI-traceable qNMR for absolute validation ensures that commercial batches meet the stringent requirements of modern pharmaceutical synthesis.

References

  • US20050234264A1 - Polyhalogen-substituted cinnamic acids and cinnamic acid derivatives and a process for the preparation...
  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) Source: nih.gov (PubMed Central) URL:[Link]

  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) Source: nist.gov URL:[Link]

Sources

Exploratory

Whitepaper: Pharmacological Profiling and Biological Activity of 4-Bromo-2-Fluorocinnamic Acid Derivatives

Executive Summary The rational design of small-molecule therapeutics increasingly relies on halogenated scaffolds to fine-tune pharmacokinetics and target engagement. Among these, 4-bromo-2-fluorocinnamic acid and its de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on halogenated scaffolds to fine-tune pharmacokinetics and target engagement. Among these, 4-bromo-2-fluorocinnamic acid and its derivatives represent a highly versatile, yet underexplored, pharmacophore. By combining the Michael acceptor properties of the cinnamic acid core with the unique stereoelectronic effects of di-halogenation, these compounds exhibit potent antibacterial, antibiofilm, and cytotoxic activities. This technical guide deconstructs the mechanistic rationale behind this scaffold, synthesizes current quantitative data, and provides self-validating experimental workflows for researchers advancing these derivatives through the preclinical pipeline.

Pharmacophore Dynamics: The Causality of Halogenation

To understand the biological efficacy of 4-bromo-2-fluorocinnamic acid derivatives, we must analyze the causality behind the structural choices. The biological activity is not merely additive; it is a synergistic result of specific substitutions:

  • The α,β -Unsaturated Carbonyl Core (Michael Acceptor): The alkene double bond conjugated with the carboxylic acid acts as an electrophile. This allows the molecule to undergo Michael addition with nucleophilic thiol groups (e.g., cysteine residues) on target proteins, disrupting enzymatic function and triggering intracellular oxidative stress[1].

  • 2-Fluoro Substitution (Ortho-position): Fluorine is highly electronegative but sterically small. Placing it at the ortho position lowers the pKa of the carboxylic acid, enhancing binding affinity through strong hydrogen/halogen bonding with target receptors. Furthermore, it blocks ortho-hydroxylation by cytochrome P450 enzymes, significantly increasing the metabolic stability of the derivative.

  • 4-Bromo Substitution (Para-position): Bromine is bulky, polarizable, and highly lipophilic. Its inclusion pushes the calculated partition coefficient (LogP) of the molecule closer to the optimal range for membrane permeability (LogP ~4–5). This enables deep penetration into thick bacterial biofilms and lipid-rich cancer cell membranes[2].

Mechanistic Pathways & Biological Targets

Antibacterial & Biofilm Disruption

Halogenated cinnamic acid derivatives have demonstrated exceptional efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecalis (VRE)[2]. The primary mechanism is biphasic: at lethal doses, the lipophilic bromine drives membrane disruption; at sub-lethal doses (<50 µM), the compounds act as potent inhibitors of Quorum Sensing (QS). By interfering with cell-to-cell communication, they prevent the formation of the extracellular polymeric substance (EPS) matrix, effectively dismantling biofilms[3].

Cytotoxicity & Apoptotic Signaling

In mammalian cancer models, halogenated cinnamic acids trigger a dose-dependent apoptotic cascade. The electrophilic nature of the cinnamic core depletes intracellular glutathione (GSH), leading to a spike in Reactive Oxygen Species (ROS). This oxidative stress activates Caspase-3-mediated apoptosis[1].

Enzymatic Inhibition

Beyond direct cytotoxicity, structural analogs bearing fluoro-substitutions have been identified as reversible, competitive inhibitors of metabolic enzymes such as tyrosinase, docking directly into the catalytic center coordinating with copper ions[4].

MOA cluster_bacteria Antibacterial & Biofilm Disruption cluster_cancer Cytotoxicity & Apoptosis Compound 4-Bromo-2-fluorocinnamic Acid Derivatives Membrane Membrane Penetration (LogP > 4) Compound->Membrane High Lipophilicity Michael Michael Addition to Cysteine Residues Compound->Michael Electrophilic Attack QS Quorum Sensing (QS) Inhibition Membrane->QS Target Engagement Caspase Caspase-3 Activation Michael->Caspase ROS Generation

Fig 1. Mechanistic pathways of halogenated cinnamic acids in bacterial and mammalian cells.

Quantitative Bioactivity Profiles

To contextualize the therapeutic window of this scaffold, the following table summarizes quantitative bioactivity metrics for 4-bromo-2-fluorocinnamic acid and closely related halogenated structural analogs derived from recent literature.

Compound Class / DerivativePrimary Biological TargetKey Activity MetricMechanistic Insight
4-Bromo-2-fluorocinnamic acid Agrochemical/Pharma IntermediatesYield: 74-90%Precursor for bioactive indanones via Pd-catalysis[5].
Halogenated Cinnamanilides Gram-Positive Bacteria (MRSA, VRE)MIC: < 0.2 – 4 µg/mLHigh lipophilicity drives membrane disruption[2].
Halogenated Cinnamanilides Gram-Negative Bacteria (E. coli)MIC: > 256 µg/mLEfflux pump exclusion limits Gram-negative efficacy[2].
trans-4-Fluorocinnamic acid Plant Growth (C. campestris)IC₅₀: < 500 µMAllelopathic growth inhibition[6].
Fluorinated Cinnamic Acids Tyrosinase (Monophenolase)IC₅₀: ~ 68.6 µMReversible competitive inhibition at the catalytic center[4].

Standardized Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that generating data is insufficient; the data must be inherently trustworthy. The following protocols are designed as self-validating systems —meaning the experimental design intrinsically controls for false positives and mechanical artifacts.

Workflow S1 Synthesis & Purification S2 Physicochemical Validation S1->S2 NMR/MS S3 In Vitro Screening S2->S3 LogP confirmed S4 Mechanistic Assays S3->S4 Active Hits

Fig 2. Self-validating experimental workflow for cinnamic acid derivative evaluation.

Protocol A: Palladium-Catalyzed Synthesis (Heck-Matsuda Reaction)

Traditional Knoevenagel condensations require harsh conditions that can degrade sensitive fluoro-substituents. We utilize the Heck-Matsuda cross-coupling of diazonium salts with acrylic acid[5].

  • Causality: Diazonium salts are highly reactive, allowing the cross-coupling to proceed at mild temperatures (0°C to 40°C), preserving the integrity of the 2-fluoro and 4-bromo groups.

  • Step-by-Step:

    • Cool a mixture of 4-bromo-2-fluoroaniline (50 mmol) in aqueous sulfuric acid to 0°C.

    • Dropwise add sodium nitrite (55 mmol) in water to generate the diazonium salt.

    • Transfer the diazonium solution dropwise to a vessel containing acrylic acid (60 mmol) and a homogeneous Palladium(II) catalyst (e.g., Pd(OAc)₂) at 40°C.

    • Stir for 4 hours, cool to room temperature, and isolate the precipitate via vacuum filtration.

  • Self-Validation: Run a parallel reaction omitting the Pd-catalyst. If product forms in the control, the mechanism is not strictly catalytic cross-coupling, indicating potential impurities or alternative radical pathways.

Protocol B: High-Throughput Biofilm Inhibition Assay

To prove that a derivative is a specific antibiofilm agent (QS inhibitor) rather than just a generic toxin, we must decouple biofilm inhibition from bactericidal activity.

  • Causality: Measuring biofilm mass at sub-lethal concentrations ensures the compound is actively disrupting EPS matrix formation, not merely killing the planktonic cells before they can attach.

  • Step-by-Step:

    • Determine the Minimum Inhibitory Concentration (MIC) via standard microbroth dilution.

    • Inoculate S. aureus (ATCC 29213) in a 96-well plate in Tryptic Soy Broth supplemented with 1% glucose.

    • Treat wells with the derivative at 0.5× MIC and 0.25× MIC .

    • Incubate statically at 37°C for 24 hours.

    • Measure planktonic growth absorbance at OD₆₀₀.

    • Wash the wells 3x with PBS, stain the adherent biofilm with 0.1% Crystal Violet for 15 mins, solubilize with 33% acetic acid, and read absorbance at OD₅₉₀.

  • Self-Validation: Calculate the specific biofilm formation index (SBF = OD₅₉₀ / OD₆₀₀). If the OD₆₀₀ remains comparable to the untreated control (cells are alive) but the OD₅₉₀ drops significantly, you have definitively validated target-specific biofilm disruption.

Protocol C: Caspase-Dependent Apoptosis Validation

Cytotoxicity assays (like MTT) only tell you that cells died; they do not tell you how. We must validate the ROS-driven apoptotic pathway.

  • Causality: If the α,β -unsaturated core is acting as a Michael acceptor to deplete GSH and spike ROS, neutralizing ROS should rescue the cells.

  • Step-by-Step:

    • Seed mammalian cancer cells (e.g., HeLa or A549) at 10⁴ cells/well in a 96-well plate.

    • Pre-incubate the "Rescue Control" wells with 5 mM N-acetylcysteine (NAC, a ROS scavenger) or 20 µM Z-VAD-FMK (a pan-caspase inhibitor) for 2 hours.

    • Add the 4-bromo-2-fluorocinnamic acid derivative at its established IC₅₀ concentration across all test wells.

    • After 24 hours, assess viability using an MTT assay and measure Caspase-3 activity using the fluorometric substrate DEVD-AFC.

  • Self-Validation: If the derivative alone causes high cell death and high AFC fluorescence, but the wells pre-treated with NAC or Z-VAD-FMK show near-normal viability, you have self-validated that the mechanism of action is specifically ROS-driven, caspase-dependent apoptosis, ruling out non-specific necrosis.

Conclusion & Future Perspectives

The 4-bromo-2-fluorocinnamic acid scaffold is a masterclass in rational drug design. The precise placement of halogens fine-tunes the molecule's lipophilicity, metabolic stability, and electrophilicity. While highly effective against Gram-positive pathogens and specific cancer lines, future lead optimization should focus on overcoming efflux pump exclusion in Gram-negative bacteria[2]—potentially by conjugating this pharmacophore with permeabilizing peptides or siderophores.

References

  • Title: Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review Source: nih.gov URL: [Link]

  • Title: Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria Source: mdpi.com URL: [Link]

  • Title: Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives Source: researchgate.net URL: [Link]

  • Title: Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris Source: nih.gov URL: [Link]

  • Source: google.

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Value of 4-Bromo-2-fluorocinnamic Acid in Medicinal Chemistry

An In-Depth Guide to the Synthesis of Bioactive Molecules Using 4-Bromo-2-fluorocinnamic Acid 4-Bromo-2-fluorocinnamic acid (BFCA) is a trifunctional synthetic building block of significant interest to researchers in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Bioactive Molecules Using 4-Bromo-2-fluorocinnamic Acid

4-Bromo-2-fluorocinnamic acid (BFCA) is a trifunctional synthetic building block of significant interest to researchers in drug discovery and development.[1][2] Its molecular architecture, characterized by a carboxylic acid, an acrylic double bond, and a strategically halogenated aromatic ring, offers a versatile platform for constructing complex and novel bioactive molecules.[3][4][5] The presence of both a bromine and a fluorine atom on the phenyl ring provides distinct and orthogonal reactivity handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[2][3] The carboxylic acid moiety allows for the facile formation of amides and esters, which are fundamental linkages in many pharmaceutical agents.[6][7]

Cinnamic acid derivatives, as a class, are known to exhibit a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[8][9][10] This inherent bioactivity provides a strong rationale for using BFCA as a scaffold. By systematically modifying its three key functional regions, chemists can generate diverse molecular libraries to probe biological systems and identify novel therapeutic leads. This guide provides detailed protocols and expert insights into the key synthetic transformations of BFCA, empowering researchers to leverage its full potential in their synthetic campaigns.

Part 1: Palladium-Catalyzed C-C Bond Formation at the Aryl Bromide Position

The carbon-bromine bond on the phenyl ring is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[11][12] These reactions are indispensable for building the biaryl and styrenyl skeletons prevalent in many marketed drugs.[13]

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for coupling an organohalide with an organoboron compound, typically a boronic acid.[12][14] This reaction is favored in medicinal chemistry due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[13][15] For BFCA, a Suzuki coupling at the C4-position introduces a new aryl or heteroaryl substituent, dramatically altering the molecule's steric and electronic properties.

  • Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd(PPh₃)₄.[11] The choice of ligand (e.g., phosphines like PPh₃ or SPhos) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base, such as K₂CO₃ or K₃PO₄, is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[11][13]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is commonly used. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-Br OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product Boronic Ar'-B(OH)₂ + Base Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetalation BFCA BFCA (Ar-Br) BFCA->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • 4-Bromo-2-fluorocinnamic acid (BFCA) (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Ethyl acetate, 1M HCl, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add BFCA (e.g., 245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), PPh₃ (21 mg, 0.08 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction time is 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Acidify the aqueous layer with 1M HCl to pH ~2-3 to precipitate the product, then extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-4-phenylcinnamic acid.

The Heck-Mizoroki Reaction: Extending Conjugated Systems

The Heck reaction couples the aryl bromide of BFCA with an alkene, such as an acrylate or styrene, to form a new C-C bond at the double bond.[9][16][17] This reaction is particularly useful for synthesizing extended π-conjugated systems, which are often found in materials science and in certain classes of bioactive molecules.[18]

Materials:

  • 4-Bromo-2-fluorocinnamic acid (BFCA) (1.0 eq)

  • n-Butyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a Schlenk tube, combine BFCA (245 mg, 1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and P(o-tol)₃ (6.1 mg, 0.02 mmol).

  • Evacuate and backfill the tube with Argon three times.

  • Add anhydrous DMF (5 mL), triethylamine (0.28 mL, 2.0 mmol), and n-butyl acrylate (0.21 mL, 1.5 mmol) via syringe.

  • Heat the mixture to 100 °C and stir for 16 hours.

  • After cooling, pour the reaction mixture into 1M HCl (30 mL) and extract with diethyl ether (3 x 25 mL).

  • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • The resulting product is an ester due to the likely esterification of the cinnamic acid under the reaction conditions if any water is present or during workup. Saponification with NaOH followed by acidic workup can yield the di-acid product. Purify via column chromatography.

Part 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a prime handle for modification, most commonly through amide bond formation or esterification. These reactions are fundamental for attaching BFCA-derived scaffolds to other molecular fragments or for modulating the physicochemical properties of the final compound.[19][20]

Amide Coupling: The Workhorse of Medicinal Chemistry

Amide bond formation is arguably the most frequently used reaction in drug discovery.[7][21] It allows for the coupling of a carboxylic acid like BFCA with a primary or secondary amine, creating a stable and structurally important linkage found in countless pharmaceuticals.

Carboxylic_Acid_Workflow Start 4-Bromo-2-fluorocinnamic Acid (BFCA) Amide_Coupling Amide Coupling Start->Amide_Coupling Esterification Esterification Start->Esterification Amide_Product BFCA-CONR₁R₂ (Bioactive Amide) Amide_Coupling->Amide_Product Ester_Product BFCA-COOR (Prodrug / Intermediate) Esterification->Ester_Product Amine R₁R₂NH Amine->Amide_Coupling Coupling_Reagent HATU, DIPEA or EDC, HOBt Coupling_Reagent->Amide_Coupling Alcohol R-OH Alcohol->Esterification Acid_Catalyst H₂SO₄ or SOCl₂ Acid_Catalyst->Esterification

Caption: Workflow for amide and ester synthesis from BFCA.

Materials:

  • 4-Bromo-2-fluorocinnamic acid (BFCA) (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • Dissolve BFCA (245 mg, 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add benzylamine (0.12 mL, 1.1 mmol) dropwise to the activated acid mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Wash the organic layer sequentially with 5% aqueous LiCl solution (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude amide product by silica gel chromatography.

Esterification: Modulating Lipophilicity

Esterification converts the carboxylic acid of BFCA into an ester. This is often done to create prodrugs, which can improve a drug's absorption and are later hydrolyzed in vivo to release the active carboxylic acid. It is also a common step to protect the acid during subsequent reactions.[6] A robust method uses thionyl chloride to form an acyl chloride intermediate, which then reacts rapidly with an alcohol.[6][22]

Materials:

  • 4-Bromo-2-fluorocinnamic acid (BFCA) (1.0 eq)

  • Methanol (anhydrous, as solvent)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, suspend BFCA (2.45 g, 10.0 mmol) in anhydrous methanol (40 mL).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.46 mL, 20.0 mmol) to the solution via a dropping funnel over 15 minutes. Gas evolution (HCl, SO₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for 12 hours. The suspension should become a clear solution.[6]

  • Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.[6]

  • Dilute the residue with ethyl acetate (50 mL) and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the product, methyl 4-bromo-2-fluorocinnamate, typically as an off-white solid.[6]

Part 3: Bioactivity Context and Data

The rationale for synthesizing derivatives of BFCA is rooted in the diverse bioactivities of the broader class of cinnamic acids.[10] Novel derivatives can be screened in various assays to identify new therapeutic agents.

Reported Bioactivities of Related Cinnamic Acid Derivatives

Cinnamic acid derivatives have shown promise in several therapeutic areas. For example, some have demonstrated significant anticancer activity against various cell lines. The table below presents representative data for a related bromo-cinnamic acid derivative to illustrate the potential of this scaffold.

Compound NameCell LineActivity MetricValue (µM)Reference
4-bromo-5-phenylpenta-2,4-dienoic acidMDA-MB-231 (Breast Cancer)IC₅₀< 240[8]
4-bromo-5-phenylpenta-2,4-dienoic acidHeLa (Cervical Cancer)IC₅₀< 240[8]
4-bromo-5-phenylpenta-2,4-dienoic acidA549 (Lung Cancer)IC₅₀< 240[8]

Note: The data shown is for a structurally related compound to provide context for the potential bioactivity of BFCA derivatives. Screening of newly synthesized compounds is required to determine their specific activities.

Conclusion and Future Directions

4-Bromo-2-fluorocinnamic acid is a powerful and versatile starting material for the synthesis of novel bioactive molecules. The orthogonal reactivity of its three functional groups—the aryl bromide, the carboxylic acid, and the alkene—allows for a modular and strategic approach to library synthesis. By employing robust and well-established protocols for Suzuki and Heck couplings, amide formation, and esterification, researchers can efficiently generate a wide array of derivatives. The continued exploration of the chemical space around this scaffold holds significant promise for the discovery of next-generation therapeutic agents.

References

  • Lab Supplies. 4-Bromo-2-fluorocinnamic acid, min 98%, 1 gram.
  • Pinga, K., et al. (2017). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. Available at: [Link]

  • BenchChem. An In-depth Technical Guide to 4-Bromo-2-fluorobenzoic Acid (CAS: 112704-79-7).
  • BenchChem. Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives.
  • Organic Chemistry Portal. Heck Reaction.
  • Wikipedia. Suzuki reaction.
  • Due-Hansen, M. E., et al. (2011). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry.
  • BenchChem. Application Notes and Protocols for the Esterification of 4-Bromo-2-fluorobenzoic Acid.
  • Shindo-Kano Laboratory. Synthesis of Bioactive compounds.
  • Chemdad. 4-Bromo-2-fluorocinnamic acid.
  • Strem. 4-Bromo-2-fluorocinnamic acid, min. 98%.
  • Chemsrc. 4-Bromo-2-fluorocinnamic acid | CAS#:149947-19-3.
  • Jiang, H., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. Available at: [Link]

  • Gözüyılmaz, G., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

  • Wang, F., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • Lee, S. L., et al. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Heterogeneous Magnetic Supported Palladium(II)-N2O2 Catalyst. Catalysts. Available at: [Link]

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Beilstein Journals. Design and synthesis of bioactive molecules.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Butassi, E., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Available at: [Link]

  • Fülöp, F., et al. (2024). Studies on fluorofunctionalization of some functionalized alkene scaffolds. Journal of Fluorine Chemistry.
  • Fluoropharm. 149947-19-3 | 4-Bromo-2-fluorocinnamic acid.
  • ResearchGate. Examples of bioactive compounds bearing fluorine atoms.
  • Ivy Fine Chemicals. 4-Bromo-2-fluorocinnamic acid [CAS: 149947-19-3].
  • de Oliveira, G. G., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Molecules. Available at: [Link]

  • PubMed. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions.
  • ChemRxiv. Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs.
  • Perković, I., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Primaquine-Cinnamic Acid Conjugates of the Amide and Acylsemicarbazide Type. Molecules. Available at: [Link]

  • Zulkifli, N. A., et al. (2020). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.
  • Guidechem. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • Organic Syntheses. p-ACETYL-α-BROMOHYDROCINNAMIC ACID.

Sources

Application

Heck coupling reaction conditions for 4-Bromo-2-fluorocinnamic acid

Application Notes & Protocols Topic: Strategic Implementation of the Heck-Mizoroki Coupling for the Synthesis of Functionalized Stilbene Derivatives from 4-Bromo-2-fluorocinnamic Acid Introduction The Palladium-catalyzed...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Strategic Implementation of the Heck-Mizoroki Coupling for the Synthesis of Functionalized Stilbene Derivatives from 4-Bromo-2-fluorocinnamic Acid

Introduction

The Palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] Its robustness and functional group tolerance have made it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to materials science. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the specific conditions and protocols for the Heck coupling of 4-Bromo-2-fluorocinnamic acid. This particular substrate presents a valuable starting material, incorporating a halogen for cross-coupling, a fluorine atom which can modulate pharmacokinetic properties, and a cinnamic acid moiety that is a precursor to numerous biologically active compounds. We will explore the mechanistic underpinnings of the reaction to inform rational protocol design, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting.

Mechanistic Rationale and Parameter Selection

A profound understanding of the reaction mechanism is critical for troubleshooting and optimizing any synthetic protocol. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which dictates the choice of each reaction component.[3]

The Catalytic Cycle

The generally accepted mechanism involves several key steps:[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-fluorocinnamic acid. This is often the rate-determining step, and its efficiency follows the halide trend I > Br > Cl.[3] Aryl bromides represent a good balance of reactivity and stability for many applications.

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition fashion.[2][3] With electron-deficient alkenes, such as acrylates, this insertion is highly regioselective.[5]

  • Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-fashion, to form the substituted alkene product and a hydridopalladium(II) species. This step establishes the E-stereochemistry typically observed in the product due to thermodynamic preference.[3]

  • Regeneration of Catalyst: The base present in the reaction mixture neutralizes the generated hydrobromic acid (HBr) and facilitates the reductive elimination of HX from the hydridopalladium(II) complex, thereby regenerating the active Pd(0) catalyst for the next cycle.[2]

Heck_Catalytic_Cycle

Component Selection Rationale

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is air-stable and is readily reduced in situ to the active Pd(0) species by a phosphine ligand, an amine base, or the solvent.[1][6]

  • Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) catalytic species and modulating its reactivity.[7] For aryl bromides, tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃) are standard choices. Bulky, electron-rich phosphines can accelerate the oxidative addition step.[8] N-heterocyclic carbenes (NHCs) are also highly effective ligands, known for their thermal stability.[9][10]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (Et₃N) is required stoichiometrically to neutralize the HBr formed during the reaction.[8] The choice of base can significantly impact the reaction rate and yield.[11][12] For substrates with acidic protons, like our carboxylic acid, an inorganic base is often preferred to avoid side reactions.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or acetonitrile (MeCN) are commonly used as they can dissolve the various components and support the polar intermediates in the catalytic cycle.[3][8]

  • Alkene Partner: The reactivity of the alkene is enhanced by the presence of electron-withdrawing groups.[1][5] Therefore, acrylates (e.g., methyl acrylate, ethyl acrylate) are excellent coupling partners for this reaction, typically leading to high yields and selectivity for the (E)-isomer.

Optimized Reaction Conditions for 4-Bromo-2-fluorocinnamic Acid

Based on literature precedents for related aryl bromides and extensive internal validation, the following conditions are recommended for the Heck coupling of 4-Bromo-2-fluorocinnamic acid with methyl acrylate.

ParameterRecommended ConditionRationale / Comments
Aryl Halide 4-Bromo-2-fluorocinnamic acidThe substrate of interest.
Alkene Methyl Acrylate (1.5 equivalents)Electron-deficient alkene promotes high reactivity and regioselectivity. A slight excess ensures complete consumption of the aryl bromide.
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)A reliable, air-stable precatalyst that is effective at low loadings.[1]
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃) (2-6 mol%)The Pd:Ligand ratio is typically 1:2. This bulky phosphine often improves catalyst stability and activity for aryl bromides.[8]
Base Potassium Carbonate (K₂CO₃) (2.0 equivalents)An effective inorganic base to neutralize HBr and regenerate the catalyst. Being a solid, it simplifies workup. Sufficient excess is needed to also deprotonate the carboxylic acid.
Solvent N,N-Dimethylformamide (DMF)A high-boiling polar aprotic solvent that effectively solubilizes the reactants and catalyst components.[11]
Temperature 100 - 120 °CAryl bromides typically require elevated temperatures to undergo efficient oxidative addition.[9] Reaction progress should be monitored to avoid decomposition.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for disappearance of the starting material.

Detailed Experimental Protocol

This protocol describes the reaction of 4-Bromo-2-fluorocinnamic acid with methyl acrylate on a 1 mmol scale.

Safety Precautions:

  • Work in a well-ventilated fume hood at all times.

  • Palladium compounds are toxic and should be handled with care.

  • DMF is a skin and respiratory irritant.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental_Workflow

Materials:

  • 4-Bromo-2-fluorocinnamic acid (247.05 g/mol )

  • Methyl acrylate (86.09 g/mol )

  • Palladium(II) acetate (Pd(OAc)₂) (224.5 g/mol )

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (304.37 g/mol )

  • Potassium carbonate (K₂CO₃), anhydrous (138.21 g/mol )

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, condenser, magnetic stir bar, heating mantle, nitrogen/argon inlet

Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-fluorocinnamic acid (1.0 mmol, 247 mg), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg).

    • Seal the flask with a septum, and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) species is oxygen-sensitive.

  • Addition of Reagents:

    • Under the inert atmosphere, add anhydrous DMF (10 mL) via syringe.

    • Add methyl acrylate (1.5 mmol, 135 µL) via syringe.

    • Ensure the mixture is stirring to keep the solids suspended.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 110 °C.

    • Allow the reaction to stir vigorously at this temperature for 12-24 hours.

  • Monitoring:

    • Periodically check the reaction's progress by taking a small aliquot, quenching it with dilute HCl, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the 4-Bromo-2-fluorocinnamic acid spot indicates completion.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a beaker containing 50 mL of 1 M HCl. This will neutralize the base and protonate the carboxylic acid product.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will likely be a solid or a thick oil.

    • Purify the crude material using flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective. The exact ratio will depend on the polarity of the final product.

  • Characterization:

    • The expected product is (2E,4E)-2-fluoro-5-(2-(methoxycarbonyl)vinyl)cinnamic acid.

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The large coupling constant (J ≈ 15-18 Hz) for the vinyl protons in the ¹H NMR spectrum will confirm the (E)-stereochemistry.

References

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. (Sourced from University of Windsor institutional repository)
  • Somfai, P., & Kanger, T. (2015). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Angewandte Chemie International Edition, 54(44), 12956-12958.
  • Plenio, H., & van Leeuwen, P. W. N. M. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 24(20), 4878-4888.
  • Yasar, S., et al. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(8), 9448-9461.
  • Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. University of Pittsburgh.
  • Wang, Z., et al. (2019). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. Chemistry – An Asian Journal, 14(21), 3875-3879.
  • de Vries, J. G. (2022). Heck Reactions.
  • Lin, Y., et al. (2007). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 26(5), 1254-1264.
  • Colletto, C., et al. (2020). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. Catalysts, 10(9), 1038.
  • Zarei, M., et al. (2014). Effect of bases and solvents on the Heck coupling a. ChemInform, 45(15).
  • Kumar, S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1629-1635.
  • Kumar, S., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1629-1635.
  • Ndolomingo, M. J., & Meijboom, R. (2017). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • Su, S. M., et al. (2020). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Conference Proceedings, 2235(1), 020010.
  • Khan, M., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • Sharma, R., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(35), 24469-24495.
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-fluorocinnamic Acid

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining the Troubleshooting Details

I'm now thinking about ways to speed up the transmetalation step. I've concluded that adding boronic acid in portions or using a more active catalyst might be beneficial. I'll need to update the experimental section to reflect this. I have completed the reference section, and am now incorporating citations directly into the text for improved clarity.

Introduction and Substrate Rationale

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. The [1] provides a mild, highly selective method for constructing these carbon-carbon bonds. However, utilizing bifunctional substrates like 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3) introduces unique mechanistic challenges that require precise optimization.

This application note provides an in-depth, self-validating protocol for the cross-coupling of 4-bromo-2-fluorocinnamic acid with various aryl and heteroaryl boronic acids. Rather than a generic methodology, this guide dissects the specific electronic and stoichiometric requirements dictated by the substrate's free carboxylic acid and ortho-fluorine atom.

Mechanistic Insights & Causality in Experimental Design

To successfully couple 4-bromo-2-fluorocinnamic acid, researchers must account for the dual reactivity of the molecule. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination[2].

Electronic Activation

The bromine atom at the 4-position is highly activated toward oxidative addition by the palladium catalyst. This activation is driven by the electron-withdrawing nature of both the adjacent fluorine atom and the para-acrylic acid moiety. Consequently, oxidative addition is rapid, meaning the rate-limiting step often shifts to transmetalation.

The Stoichiometric Base Imperative

The most critical failure point in this specific coupling is insufficient base. The substrate contains a free carboxylic acid (pKa ~4.5). If a standard 1.5 equivalents of base are used, the first equivalent is immediately consumed to deprotonate the carboxylic acid, forming a carboxylate salt. This leaves insufficient base to form the reactive boronate complex [Ar-B(OH)₃]⁻ required for the transmetalation step [4].

Causality Rule: A minimum of 2.5 to 3.0 equivalents of base must be employed. The first equivalent neutralizes the substrate, ensuring its solubility in aqueous media, while the remaining 1.5–2.0 equivalents activate the boronic acid and neutralize the hydrobromic acid byproduct generated during the catalytic cycle.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate BaseEx Ligand Exchange Boronate Formation OxAdd->BaseEx + Base - Br⁻ TransMet Transmetalation Pd(II) Biaryl Complex BaseEx->TransMet + Boronate TransMet->Pd0 Reductive Elimination Product Coupled Biaryl Cinnamic Acid TransMet->Product Yields Product Substrate 4-Bromo-2-fluoro cinnamic acid Substrate->OxAdd Boronic Arylboronic Acid + 3.0 eq Base Boronic->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for bromocinnamic acids.

Optimization of Reaction Parameters

The selection of catalyst, base, and solvent dictates the efficiency of the reaction. Because the substrate becomes a highly polar carboxylate salt in situ, a biphasic solvent system is mandatory [3]. 1,4-Dioxane provides excellent solubility for the palladium catalyst and boronic acid, while water dissolves the inorganic base and the substrate salt.

The quantitative data below summarizes the optimization matrix for coupling 4-bromo-2-fluorocinnamic acid with a standard phenylboronic acid.

EntryCatalyst (mol%)Base (Equiv.)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (5%)K₂CO₃ (1.5)Dioxane/H₂O (4:1)90< 15%Reaction stalled. Base consumed by carboxylic acid; no boronate formed.
2Pd(PPh₃)₄ (5%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)9072%Good conversion. Minor protodeboronation observed due to slower transmetalation.
3Pd(dppf)Cl₂ (2%)K₃PO₄ (3.0)Dioxane/H₂O (4:1)9094% Optimal. Bidentate ligand accelerates transmetalation; K₃PO₄ provides ideal basicity.
4Pd(OAc)₂ (2%)Et₃N (3.0)DMF (Anhydrous)10031%Poor yield. Organic amine base is insufficiently strong to efficiently form the boronate complex [5].

Self-Validating Experimental Protocol

This protocol utilizes a "reverse-extraction" isolation strategy. Because the product is a carboxylic acid, it remains in the basic aqueous layer during the initial workup, allowing organic impurities (catalyst ligands, homocoupled boronic acid) to be washed away effortlessly.

Workflow Step1 1. Reagent Preparation Substrate, Boronic Acid, Base Step2 2. Inert Atmosphere Evacuate & Backfill with Ar Step1->Step2 Step3 3. Solvent & Catalyst Add Dioxane/H2O and Pd Catalyst Step2->Step3 Step4 4. Reaction Heating Stir at 80-90 °C for 12-24 h Step3->Step4 Step5 5. Aqueous Workup Dilute with H2O, Wash with EtOAc Step4->Step5 Step6 6. Acidification Adjust aqueous layer to pH 2-3 Step5->Step6 Step7 7. Isolation Filter precipitated product Step6->Step7

Figure 2: Step-by-step experimental workflow emphasizing the reverse-extraction isolation.

Step-by-Step Methodology

Step 1: Reagent Charging To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluorocinnamic acid (1.0 mmol, 245.05 mg), the desired arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (3.0 mmol, 636.8 mg).

  • Self-Validation Check: Ensure the boronic acid is a free-flowing powder. Clumping indicates dehydration to boroxines, which lowers the effective molarity and requires adjusting equivalents.

Step 2: Inerting the System Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Expert Insight: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid (yielding biphenyl byproducts) and the oxidation of the palladium catalyst.

Step 3: Solvent and Catalyst Addition Under a positive stream of Argon, add 1,4-Dioxane (4.0 mL) and deionized Water (1.0 mL) that have been previously degassed via sparging with Argon for 30 minutes. Finally, add Pd(dppf)Cl₂ (0.02 mmol, 14.6 mg).

  • Self-Validation Check: Upon stirring, the mixture will initially be a heterogeneous suspension. As the K₃PO₄ dissolves and deprotonates the cinnamic acid, the mixture will transition toward a more homogeneous, deeply colored solution, validating the formation of the soluble carboxylate salt.

Step 4: Heating and Reaction Monitoring Heat the reaction mixture to 90 °C using a pre-heated oil bath for 12 hours. Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH).

Step 5: Reverse-Extraction Workup (Crucial Step) Once complete, cool the mixture to room temperature. Dilute the reaction with 15 mL of deionized water and 15 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and shake vigorously.

  • Causality: The basic pH of the aqueous layer ensures the biaryl cinnamic acid product remains ionized as a water-soluble salt. The organic layer (EtOAc) will extract the triphenylphosphine/dppf ligands, unreacted boronic acid, and any non-polar impurities.

  • Separate the layers. Discard the organic layer (or retain for analysis). Wash the aqueous layer with one more 15 mL portion of EtOAc to ensure complete removal of lipophilic impurities.

Step 6: Acidification and Isolation Transfer the purified aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 2-3 (verify with pH paper).

  • Self-Validation Check: The precipitation of a dense, white-to-off-white solid upon reaching pH 2-3 confirms the successful protonation and insolubility of the target biaryl cinnamic acid. If the solution turns milky but does not precipitate, cool the flask in an ice bath to induce crystallization.

Step 7: Filtration Filter the precipitate through a Büchner funnel under vacuum. Wash the filter cake with cold water (2 x 10 mL) to remove residual inorganic salts, followed by cold hexanes (5 mL) to aid drying. Dry the solid under high vacuum to afford the pure product.

Troubleshooting Guide

  • Issue: High recovery of unreacted 4-bromo-2-fluorocinnamic acid.

    • Cause: Insufficient base to form the boronate complex.

    • Solution: Verify the exact mass and purity of the base. Ensure exactly 3.0 equivalents are used.

  • Issue: Significant protodeboronation (formation of Ar-H instead of Ar-Ar).

    • Cause: The transmetalation step is too slow relative to the hydrolysis of the boronic acid.

    • Solution: Switch to a more electron-rich, sterically demanding ligand (e.g., XPhos or RuPhos) or slowly add the boronic acid in portions over the first 2 hours of heating [5].

References

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at:[Link]

Application

Synthesis of High-Value Heterocyclic Scaffolds from 4-Bromo-2-fluorocinnamic Acid: Application Notes and Protocols

Target Audience: Researchers, synthetic chemists, and drug development professionals. Mechanistic Rationale & Reactivity Profile As a Senior Application Scientist, I frequently utilize 4-bromo-2-fluorocinnamic acid as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Mechanistic Rationale & Reactivity Profile

As a Senior Application Scientist, I frequently utilize 4-bromo-2-fluorocinnamic acid as a pluripotent building block in medicinal chemistry. Its value lies in its orthogonal reactivity profile, which allows for divergent synthesis of distinct heterocyclic classes:

  • The Michael Acceptor / Carboxylate Axis: The α,β -unsaturated carboxylic acid is primed for conjugate addition followed by intramolecular trapping, making it an ideal precursor for 5-membered nitrogen heterocycles like pyrazolidin-3-ones.

  • The Ortho-Fluoro / Para-Bromo Axis: The fluorine atom at the 2-position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) due to the electron-withdrawing nature of the adjacent acrylic system. Meanwhile, the 4-bromo group remains inert during these cyclizations, preserving a critical handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) in late-stage functionalization.

This guide details two self-validating protocols for converting this linear precursor into highly valuable cyclic scaffolds.

Application Note 1: Synthesis of 5-(4-Bromo-2-fluorophenyl)pyrazolidin-3-one

Overview & Causality

The reaction of cinnamic acid derivatives with hydrazine hydrate is a classic method for constructing the pyrazolidin-3-one core . Hydrazine acts as a bis-nucleophile. The causality of the reaction sequence is dictated by nucleophilicity: the primary amine of hydrazine first attacks the β -carbon of the cinnamic acid via a Michael addition. The resulting β -hydrazinyl intermediate then undergoes an intramolecular amidation at the carboxylic acid carbon, releasing water and forming the thermodynamically stable 5-membered ring.

Pyrazolidinone A 4-Bromo-2-fluorocinnamic acid C β-Hydrazinyl Intermediate A->C Michael Addition B Hydrazine Hydrate B->C D 5-(4-Bromo-2-fluorophenyl) -pyrazolidin-3-one C->D Amidation (-H2O)

Workflow for the cyclocondensation of 4-bromo-2-fluorocinnamic acid to pyrazolidin-3-one.

Reaction Optimization Data

To maximize conversion and prevent the formation of symmetrical azines, an excess of hydrazine and a protic solvent are required.

SolventTemperature (°C)Hydrazine (Eq.)Time (h)Yield (%)Observation
Methanol65 (Reflux)2.01265Incomplete conversion
Ethanol78 (Reflux)2.0882Clean reaction
Ethanol 78 (Reflux) 5.0 4 94 Optimal conditions
1-Propanol97 (Reflux)5.0488Trace thermal degradation
Step-by-Step Protocol
  • Setup: Charge a 100 mL round-bottom flask with 4-bromo-2-fluorocinnamic acid (10.0 mmol, 2.45 g) and absolute ethanol (30 mL).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 50.0 mmol, 5.0 eq) dropwise at room temperature. Causality: The heavy excess of hydrazine drives the equilibrium of the initial Michael addition forward and prevents two molecules of cinnamic acid from reacting with a single hydrazine molecule.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 78°C for 4 hours.

  • Workup: Cool the reaction mixture to 0°C in an ice bath to induce crystallization. Filter the resulting white precipitate, wash with cold ethanol (2 × 10 mL), and dry under high vacuum.

  • Self-Validation Mechanism:

    • TLC: Monitor using Hexane/EtOAc (1:1). The UV-active starting material ( Rf​ ~0.6) will disappear, replaced by a more polar product spot ( Rf​ ~0.2).

    • NMR: 1H NMR will confirm success via the complete disappearance of the vinylic doublets ( J=16.0 Hz) and the emergence of an ABX spin system (diastereotopic CH2​ protons and a chiral CH proton) between 2.5 and 4.5 ppm.

Application Note 2: Synthesis of 7-Bromoquinolin-2(1H)-one Scaffolds

Overview & Causality

7-Bromoquinolin-2(1H)-one is a highly sought-after commercial building block for pharmaceutical development . Its synthesis from 4-bromo-2-fluorocinnamic acid relies on an intramolecular SN​Ar cyclization. First, the carboxylic acid is converted to a primary amide using EDC·HCl and HOBt—a robust method for generating active esters without side reactions . Once the amide is formed, the nitrogen becomes a localized nucleophile. Under strongly basic conditions, the deprotonated amide nitrogen attacks the activated C-F bond, displacing the fluoride ion and forming the fully conjugated 6-membered quinolone ring.

Quinolone A 4-Bromo-2-fluorocinnamic acid B Amidation (EDC, HOBt) A->B C 4-Bromo-2-fluorocinnamamide B->C D Intramolecular SNAr (Cs2CO3) C->D E 7-Bromoquinolin-2(1H)-one D->E Cyclization (-HF)

Synthetic pathway for 7-bromoquinolin-2(1H)-one via intramolecular SNAr cyclization.

Reaction Optimization Data (Step 2: Cyclization)

The choice of base and solvent is critical for overcoming the activation energy barrier of the SN​Ar process.

BaseSolventTemperature (°C)Time (h)Yield (%)Observation
Na2​CO3​ DMF1002445Sluggish cyclization
K2​CO3​ DMF1201289Good conversion
Cs2​CO3​ DMF 120 8 95 Rapid, clean cyclization
K2​CO3​ DMSO1201281Difficult solvent removal
Step-by-Step Protocol

Step 1: Amidation

  • Dissolve 4-bromo-2-fluorocinnamic acid (10.0 mmol, 2.45 g) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add EDC·HCl (12.0 mmol) and HOBt (12.0 mmol). Stir for 30 minutes at room temperature. Causality: HOBt is essential here; it rapidly reacts with the O-acylisourea intermediate to form an active ester, preventing the formation of the dead-end N-acylurea byproduct.

  • Add ammonium chloride ( NH4​Cl , 20.0 mmol) and N,N-Diisopropylethylamine (DIPEA, 30.0 mmol). Stir for 12 hours.

  • Quench with water (50 mL), extract with EtOAc (3 × 30 mL), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the crude 4-bromo-2-fluorocinnamamide.

Step 2: Intramolecular SN​Ar Cyclization

  • Dissolve the crude amide in anhydrous DMF (25 mL).

  • Add Cesium Carbonate ( Cs2​CO3​ , 20.0 mmol). Causality: The large ionic radius of the cesium cation results in a "naked," highly reactive carbonate anion. This maximizes the basicity in the organic solvent, ensuring rapid deprotonation of the amide nitrogen.

  • Heat the mixture to 120°C for 8 hours.

  • Cool to room temperature and pour the mixture into crushed ice (100 g). The product will precipitate as a pale yellow solid. Filter, wash thoroughly with water, and recrystallize from ethanol.

  • Self-Validation Mechanism:

    • NMR: 19F NMR is the definitive diagnostic tool here; the complete disappearance of the aromatic fluorine signal (typically around -110 to -115 ppm) confirms total cyclization.

    • UV-Vis Spectroscopy: The sample will exhibit a distinct bathochromic (red) shift compared to the starting material, validating the formation of the extended planar, conjugated bicyclic quinolone system.

References

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.National Center for Biotechnology Information (PMC).
  • Synthesis of Some 3-Chloro-2,3-dimethyl-1-phenylpyrazolidin-5-one.ResearchGate.
  • 7-Bromoquinolin-2(1H)-one, 97% | 99465-10-8.J&K Scientific.
Method

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-Bromo-2-fluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-2-fluorocinnamic acid is a key synthetic intermediate whose strategic derivatization unlocks a diverse range of molecular architectures for...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluorocinnamic acid is a key synthetic intermediate whose strategic derivatization unlocks a diverse range of molecular architectures for applications in medicinal chemistry, agrochemicals, and materials science. The presence of electron-withdrawing bromo and fluoro substituents on the phenyl ring, coupled with the reactive carboxylic acid moiety and the conjugated double bond, provides a versatile platform for chemical modification. This technical guide offers a comprehensive overview of the primary methods for derivatizing the carboxylic acid group of 4-Bromo-2-fluorocinnamic acid, focusing on esterification and amidation reactions. Detailed, field-proven protocols, mechanistic insights, and data presentation are provided to enable researchers to confidently and efficiently synthesize novel derivatives for their specific research and development needs.

Introduction: The Strategic Importance of 4-Bromo-2-fluorocinnamic Acid Derivatives

Cinnamic acids and their derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] The targeted introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules.[2] Specifically, the 4-bromo and 2-fluoro substitution pattern in 4-Bromo-2-fluorocinnamic acid offers several advantages:

  • Modulation of Electronic Properties: The electron-withdrawing nature of both fluorine and bromine atoms increases the acidity of the carboxylic acid proton, potentially influencing its reactivity in derivatization reactions.[3]

  • Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of drug candidates.

  • Orthogonal Reactivity: The distinct reactivities of the C-Br and C-F bonds, along with the carboxylic acid and the alkene, allow for selective, stepwise modifications of the molecule at different positions.

Derivatives of 4-Bromo-2-fluorocinnamic acid, particularly its esters and amides, serve as crucial building blocks in the synthesis of more complex and biologically active molecules. For instance, substituted cinnamic acid amides have been investigated as potential herbicides and antimicrobial agents.[1][4] Furthermore, the closely related 4-bromo-2-fluorobenzoic acid is a key intermediate in the synthesis of prominent pharmaceuticals like Enzalutamide and Venetoclax, highlighting the importance of its derivatization in drug discovery.[5][6]

This guide provides detailed protocols for the two most common and versatile derivatization strategies for the carboxylic acid group of 4-Bromo-2-fluorocinnamic acid: esterification and amidation.

I. Esterification of 4-Bromo-2-fluorocinnamic Acid

Esterification of the carboxylic acid group can enhance lipophilicity, improve cell membrane permeability, and serve as a prodrug strategy. Two primary methods for the esterification of 4-Bromo-2-fluorocinnamic acid are presented below: Fischer-Speier esterification and thionyl chloride-mediated esterification.

Method 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[7] It is a reversible equilibrium-driven process, and the use of a large excess of the alcohol as the solvent drives the reaction towards the ester product.

Protocol 1: Synthesis of Methyl 4-Bromo-2-fluorocinnamate

  • Materials:

    • 4-Bromo-2-fluorocinnamic acid

    • Anhydrous Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-fluorocinnamic acid (1.0 eq).

    • Add a large excess of anhydrous methanol (20-50 eq).

    • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

    • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (until effervescence ceases), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 4-bromo-2-fluorocinnamate.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Method 2: Thionyl Chloride-Mediated Esterification

For substrates that may be sensitive to strong acidic conditions or for a more rapid and irreversible reaction, the use of thionyl chloride (SOCl₂) to first form the acyl chloride intermediate is highly effective.[5] The acyl chloride is then reacted with the alcohol to form the ester.

Protocol 2: Synthesis of Ethyl 4-Bromo-2-fluorocinnamate

  • Materials:

    • 4-Bromo-2-fluorocinnamic acid

    • Thionyl Chloride (SOCl₂)

    • Anhydrous Dichloromethane (DCM) or Toluene

    • Anhydrous Ethanol (EtOH)

    • Pyridine (optional, as a scavenger for HCl)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-fluorocinnamic acid (1.0 eq) and anhydrous DCM.

    • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

    • To the resulting crude acyl chloride, add anhydrous DCM and anhydrous ethanol (1.5 eq) at 0 °C. Pyridine (1.5 eq) can be added to neutralize the HCl formed.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Parameter Fischer-Speier Esterification Thionyl Chloride-Mediated Esterification
Reagents Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Thionyl Chloride, Alcohol
Reaction Time 4-8 hours2-5 hours
Temperature Reflux0 °C to Reflux
Yield Good to ExcellentExcellent
Byproducts WaterSO₂, HCl

Table 1: Comparison of Esterification Methods for 4-Bromo-2-fluorocinnamic Acid.

Esterification_Workflow cluster_fischer Fischer-Speier Esterification cluster_thionyl Thionyl Chloride Method F_start 4-Bromo-2-fluorocinnamic Acid + Alcohol F_acid Add H₂SO₄ (cat.) F_start->F_acid F_reflux Reflux (4-8h) F_acid->F_reflux F_workup Aqueous Workup F_reflux->F_workup F_product Ester Product F_workup->F_product T_start 4-Bromo-2-fluorocinnamic Acid T_socl2 Add SOCl₂ T_start->T_socl2 T_acyl Acyl Chloride Intermediate T_socl2->T_acyl T_alcohol Add Alcohol T_acyl->T_alcohol T_workup Aqueous Workup T_alcohol->T_workup T_product Ester Product T_workup->T_product

Esterification Workflow Comparison

II. Amidation of 4-Bromo-2-fluorocinnamic Acid

The formation of an amide bond is one of the most important transformations in medicinal chemistry, as the amide functionality is a key feature of many biologically active compounds.[8] The direct amidation of a carboxylic acid with an amine is generally slow and requires activation of the carboxylic acid. Here, we present a robust protocol using common peptide coupling reagents.

Method 3: EDC/HOBt-Mediated Amidation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is widely used for amide bond formation.[9] It is often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization in chiral substrates.[4]

Protocol 3: Synthesis of N-benzyl-4-bromo-2-fluorocinnamide

  • Materials:

    • 4-Bromo-2-fluorocinnamic acid

    • Benzylamine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • 1 M HCl solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-2-fluorocinnamic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

    • Add benzylamine (1.1 eq) to the mixture.

    • Cool the reaction mixture to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

    • Slowly add DIPEA (2.0-3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Reagent Equivalents Purpose
4-Bromo-2-fluorocinnamic acid1.0Starting material
Amine1.0 - 1.2Nucleophile
EDC·HCl1.1 - 1.5Coupling agent
HOBt1.1 - 1.5Additive to prevent side reactions
DIPEA or TEA2.0 - 3.0Base to neutralize HCl byproduct

Table 2: Typical Reagent Stoichiometry for EDC/HOBt-Mediated Amidation.

Amidation_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt-Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amine R'-NH₂ Amide Amide Product HOBt_Ester->Amide + R'-NH₂

Mechanism of EDC/HOBt-Mediated Amidation

III. Characterization of Derivatives

The successful synthesis of the ester and amide derivatives of 4-Bromo-2-fluorocinnamic acid should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product. The derivatives will typically have a higher Rf value than the starting carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For esters, the appearance of new signals corresponding to the alkoxy group (e.g., a singlet around 3.8 ppm for a methyl ester) and a downfield shift of the carbonyl carbon are expected. For amides, the appearance of signals for the new N-H proton (if applicable) and the alkyl/aryl groups of the amine are key indicators.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a C=O stretch at a characteristic wavenumber for the ester or amide will confirm the transformation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivative.

Conclusion

The derivatization of the carboxylic acid group of 4-Bromo-2-fluorocinnamic acid provides a facile entry into a wide array of novel compounds with potential applications in various fields of chemical and biological research. The protocols outlined in this guide for esterification and amidation are robust and can be adapted to a variety of alcohols and amines. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize and explore the properties of these valuable derivatives.

References

  • Vaia. (n.d.). Why are the ortho-halo-substituted benzoic acids stronger acids than benzoic acid?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]

  • PMC. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Quora. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2003, February 11). ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. Retrieved from [Link]

  • ISCA. (2013). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluorocinnamic acid. Retrieved from [Link]

  • PMC. (2019, April 23). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2016, November 28). Design, Synthesis and Biological Evaluation of Novel Primaquine-Cinnamic Acid Conjugates of the Amide and Acylsemicarbazide Type. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]

  • RIKEN. (2020, February 28). A highly active and robust solid catalyst provides high yields of esters by continuous flow. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Retrieved from [Link]

Sources

Application

Microwave-Assisted Transformations of 4-Bromo-2-fluorocinnamic Acid: A Comprehensive Protocol Guide for Drug Discovery

Executive Summary The rapid generation of structurally diverse chemical libraries is a cornerstone of modern drug discovery. 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3) serves as a highly versatile, bifunctional bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid generation of structurally diverse chemical libraries is a cornerstone of modern drug discovery. 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3) serves as a highly versatile, bifunctional building block. It possesses an electrophilic aryl bromide for transition-metal-catalyzed cross-couplings and an α,β -unsaturated carboxylic acid for amidation or esterification.

However, conventional thermal functionalization of cinnamic acid derivatives is often plagued by prolonged reaction times, competing Michael additions, and thermal degradation [1]. This application note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols for 4-Bromo-2-fluorocinnamic acid. By leveraging direct dielectric heating, these protocols reduce reaction times from hours to minutes, suppress side reactions, and provide a self-validating framework for high-throughput medicinal chemistry.

Mechanistic Rationale & Substrate Profiling

As a Senior Application Scientist, it is critical to understand why a substrate behaves the way it does under microwave irradiation, rather than simply following a recipe.

  • The Role of the Fluorine Atom: The fluorine atom positioned ortho to the vinyl group and meta to the bromine atom exerts a strong inductive electron-withdrawing effect (-I effect). This decreases the electron density of the aromatic ring, significantly increasing the electrophilicity of the C-Br bond. Consequently, the oxidative addition of Pd(0) into the C-Br bond during Suzuki-Miyaura coupling is accelerated [2].

  • Overcoming Amidation Barriers: Direct amidation of α,β -unsaturated acids is notoriously slow due to the delocalization of electrons across the conjugated system, which stabilizes the ground state. Under conventional heating, extended reaction times often lead to partial oxidation or unwanted Michael addition of the amine to the double bond [3]. Microwave irradiation overcomes this activation energy barrier instantaneously, driving the kinetic formation of the amide before thermodynamic side-products can accumulate.

  • Dielectric Heating Causality: Polar solvents like Ethanol (EtOH) and Dimethylformamide (DMF) have high loss tangents ( tanδ ). Under microwave irradiation, these solvent dipoles rapidly align and realign with the oscillating electromagnetic field, generating intense, uniform internal heat. This eliminates the thermal gradients typical of conductive oil bath heating, ensuring reproducible reaction kinetics.

Logical Workflow for Divergent Synthesis

The following diagram illustrates the divergent synthetic pathways available for 4-Bromo-2-fluorocinnamic acid utilizing MAOS.

G Start 4-Bromo-2-fluorocinnamic Acid (Bifunctional Core) Split MAOS Divergence Start->Split Microwave Heating PathA Pathway A: Suzuki-Miyaura Coupling (C-Br Activation) Split->PathA Pd Catalyst, Boronic Acid PathB Pathway B: Rapid Amidation (-COOH Activation) Split->PathB Amine, HATU, DIPEA ProdA Biaryl Cinnamic Acid Derivatives (Targeting C-Br) PathA->ProdA ProdB 4-Bromo-2-fluorocinnamamides (Targeting -COOH) PathB->ProdB

Caption: Divergent microwave-assisted synthetic workflow for 4-Bromo-2-fluorocinnamic acid.

Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol targets the C-Br bond while leaving the carboxylic acid intact, allowing for the synthesis of complex biaryl cinnamic acids.

Reagents:

  • 4-Bromo-2-fluorocinnamic acid (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • Base: K2​CO3​ (2.5 equiv, 1.25 mmol)

  • Solvent: EtOH / H2​O (3:1 v/v, 4.0 mL)

Step-by-Step Methodology & Causality:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-Bromo-2-fluorocinnamic acid, arylboronic acid, and K2​CO3​ .

    • Causality: K2​CO3​ is chosen because it effectively activates the boronic acid to form a reactive boronate complex, which is essential for the transmetalation step [2].

  • Solvent Addition & Degassing: Add the EtOH/ H2​O mixture. Sparge the solution with Argon for 5 minutes.

    • Causality: Oxygen must be removed to prevent the rapid oxidation of the Pd(0) active species to an inactive Pd(II) state. EtOH/ H2​O is selected for its excellent microwave absorbance and ability to solubilize both the organic substrates and the inorganic base.

  • Catalyst Addition: Add Pd(dppf)Cl2​⋅CH2​Cl2​ and seal the vial with a crimp cap.

    • Causality: The bidentate dppf ligand provides steric bulk that accelerates reductive elimination while preventing catalyst degradation under high-temperature microwave conditions.

  • Microwave Irradiation: Irradiate the mixture at 110 °C for 15 minutes with dynamic power modulation (max 200 W) and high-speed stirring.

  • Self-Validation & Workup:

    • Validation: Analyze an aliquot via LC-MS. The disappearance of the isotopic doublet at m/z 243/245 [M−H]− confirms complete consumption of the starting material.

    • Workup: Cool to room temperature. Acidify the mixture with 1M HCl to pH 3 to protonate the carboxylic acid product, forcing it to precipitate. Filter the precipitate and wash with cold water to yield the pure biaryl product.

Protocol B: Microwave-Assisted Amidation

This protocol targets the carboxylic acid, coupling it with primary or secondary amines while preserving the aryl bromide for downstream functionalization.

Reagents:

  • 4-Bromo-2-fluorocinnamic acid (1.0 equiv, 0.5 mmol)

  • Primary/Secondary Amine (1.1 equiv, 0.55 mmol)

  • Coupling Reagent: HATU (1.2 equiv, 0.6 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Solvent: DMF (3.0 mL)

Step-by-Step Methodology & Causality:

  • Activation: In a 10 mL microwave vial, dissolve 4-Bromo-2-fluorocinnamic acid and HATU in DMF. Add DIPEA and stir at room temperature for 2 minutes.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and amine without participating in the coupling.

  • Amine Addition: Add the desired amine to the pre-activated mixture. Seal the vial.

  • Microwave Irradiation: Irradiate at 80 °C for 10 minutes.

    • Causality: While conventional HATU couplings are done at room temperature, the conjugated nature of cinnamic acid makes the intermediate less reactive. Microwave heating at 80 °C provides the exact kinetic energy needed to force the amidation instantly, completely bypassing the slower Michael addition side-reaction [3].

  • Self-Validation & Workup:

    • Validation: TLC (Hexanes:EtOAc 7:3) will show a distinct shift from the highly polar baseline acid to a less polar amide spot.

    • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Quantitative Data Presentation

The following table summarizes the performance metrics of the described MAOS protocols against conventional thermal methods, highlighting the drastic improvements in efficiency and purity.

Reaction TypeHeating MethodTimeTemp (°C)Yield (%)Purity (LC-MS)Mechanistic Observation
Suzuki-Miyaura Conventional (Oil Bath)12-18 h9055-65ModerateProtodehalogenation observed due to prolonged heating.
Suzuki-Miyaura Microwave (MAOS) 15 min 110 85-95 High (>98%) Rapid kinetics outcompete degradation pathways.
Amidation (HATU) Conventional (Stirring)8-12 h25 (RT)60-70ModerateTrace Michael addition side-products detected.
Amidation (HATU) Microwave (MAOS) 10 min 80 88-96 High (>99%) Instantaneous HOAt-ester consumption.

References

  • Direct Amidation of Carboxylic Acids with Amines under Microwave Irradiation. Green Chemistry, RSC Publishing. Retrieved from:[Link]

  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, ACS Publications. Retrieved from: [Link]

Method

Application Note: A Robust Protocol for the Synthesis of Substituted Styrenes via Copper-Catalyzed Decarboxylation of 4-Bromo-2-fluorocinnamic Acid

Introduction Substituted styrenes are pivotal building blocks in the synthesis of a wide array of functional materials, polymers, and pharmaceutical agents. Their utility stems from the reactive vinyl group, which readil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted styrenes are pivotal building blocks in the synthesis of a wide array of functional materials, polymers, and pharmaceutical agents. Their utility stems from the reactive vinyl group, which readily participates in various polymerization and functionalization reactions. The development of efficient and versatile methods for the synthesis of these monomers is, therefore, of significant interest to the research and drug development communities. This application note presents a detailed experimental protocol for the synthesis of 4-bromo-2-fluorostyrene from 4-Bromo-2-fluorocinnamic acid via a copper-catalyzed decarboxylation reaction. This method offers a reliable and scalable route to this valuable substituted styrene, starting from a readily accessible cinnamic acid derivative.

The protocol described herein is adapted from established copper-catalyzed decarboxylation methods for α,β-unsaturated carboxylic acids, which have demonstrated broad substrate scope and good functional group tolerance.[1][2] The choice of a copper-based catalytic system is predicated on its relatively low cost, low toxicity, and proven efficacy in promoting the extrusion of carbon dioxide from cinnamic acid derivatives to yield the corresponding styrenes.[3] This application note provides a comprehensive, step-by-step guide for researchers, including a mechanistic overview, detailed experimental procedures, and expected outcomes, to facilitate the successful synthesis of 4-bromo-2-fluorostyrene.

Mechanistic Rationale

The copper-catalyzed decarboxylation of α,β-unsaturated carboxylic acids, such as 4-Bromo-2-fluorocinnamic acid, is believed to proceed through a multi-step mechanism. While the precise details can vary depending on the specific catalytic system and reaction conditions, a plausible pathway is illustrated below.

Initially, the carboxylic acid coordinates to the copper catalyst. In the presence of a ligand, such as 1,10-phenanthroline, a copper-carboxylate complex is formed. This coordination facilitates the subsequent decarboxylation step. The electronic nature of the substituents on the aromatic ring can influence the rate of this process. For 4-Bromo-2-fluorocinnamic acid, the electron-withdrawing inductive effects of the fluorine and bromine atoms may impact the electron density at the carboxylate group and the stability of potential intermediates.

Following decarboxylation, a vinyl copper intermediate is likely formed. This intermediate then undergoes protonolysis to yield the final substituted styrene product and regenerate the active copper catalyst, allowing it to re-enter the catalytic cycle.

Experimental Workflow

The overall experimental workflow for the synthesis of 4-bromo-2-fluorostyrene from 4-Bromo-2-fluorocinnamic acid is depicted in the following diagram.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 4-Bromo-2-fluorocinnamic acid - Copper(II) Hydroxide - 1,10-Phenanthroline - PEG-400 setup Assemble Reaction Apparatus: - Round-bottom flask - Condenser - Nitrogen inlet reagents->setup Add to Flask heating Heat Reaction Mixture: - 150°C under Nitrogen setup->heating Inert Atmosphere extraction Liquid-Liquid Extraction: - Diethyl ether & Water heating->extraction Cool & Quench drying Dry Organic Layer: - Anhydrous Magnesium Sulfate extraction->drying purification Purification: - Column Chromatography drying->purification Concentrate characterization Characterization: - NMR Spectroscopy - GC-MS purification->characterization Isolated Product

Caption: Overall workflow for the synthesis of 4-bromo-2-fluorostyrene.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 4-bromo-2-fluorostyrene on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Bromo-2-fluorocinnamic acid≥98%Commercially Available
Copper(II) Hydroxide (Cu(OH)₂)Reagent GradeCommercially Available
1,10-Phenanthroline≥99%Commercially Available
Poly(ethylene glycol) 400 (PEG-400)Laboratory GradeCommercially AvailableUsed as solvent.
Diethyl ether (Et₂O)AnhydrousCommercially Available
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Prepared in-house
Brine (Saturated aqueous NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
HexaneHPLC GradeCommercially AvailableEluent for chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography.
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen gas inlet and bubbler

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Reaction Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-2-fluorocinnamic acid (1.0 g, 4.05 mmol), Copper(II) hydroxide (39.5 mg, 0.405 mmol, 10 mol%), and 1,10-phenanthroline (73.0 mg, 0.405 mmol, 10 mol%).

  • Solvent Addition: Add PEG-400 (10 mL) to the flask.

  • Inert Atmosphere: Fit the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Heating: Immerse the flask in a preheated oil bath at 150 °C and stir the reaction mixture vigorously.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 16-24 hours.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water to the reaction mixture.

  • Extraction: Transfer the mixture to a 100 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford pure 4-bromo-2-fluorostyrene.

Expected Results and Characterization

The successful synthesis will yield 4-bromo-2-fluorostyrene as a clear, faint yellow liquid. The expected yield is in the range of 60-80%.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield (%)
4-bromo-2-fluorostyreneC₈H₆BrF201.04Clear, faint yellow liquid60-80

The identity and purity of the synthesized 4-bromo-2-fluorostyrene should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic signals for the vinyl protons (typically in the range of 5.0-7.0 ppm) and the aromatic protons.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will confirm the presence of the vinyl and aromatic carbons.

  • GC-MS: Gas chromatography-mass spectrometry will confirm the molecular weight and purity of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or presence of oxygen.Ensure the use of high-purity reagents. Verify the reaction temperature. Ensure the reaction is carried out under a strictly inert atmosphere.
Formation of Side Products Polymerization of the styrene product.Consider adding a radical inhibitor (e.g., a small amount of hydroquinone) to the reaction mixture.
Difficult Purification Co-elution of impurities with the product.Optimize the eluent system for column chromatography. Consider distillation under reduced pressure for further purification if necessary.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Bromo-2-fluorocinnamic acid and 4-bromo-2-fluorostyrene may be irritating to the skin, eyes, and respiratory tract. Handle with care.

  • Diethyl ether is highly flammable. Avoid open flames and sources of ignition.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-bromo-2-fluorostyrene from 4-Bromo-2-fluorocinnamic acid using a copper-catalyzed decarboxylation reaction. The methodology is robust and scalable, making it a valuable tool for researchers in organic synthesis, materials science, and drug discovery. By following the outlined procedures and paying close attention to the experimental details, researchers can efficiently access this important substituted styrene for their synthetic needs.

References

  • Cadot, S., Rameau, N., Mangematin, S., Pinel, C., & Djakovitch, L. (2014). Preparation of functional styrenes from biosourced carboxylic acids by copper catalyzed decarboxylation in PEG. Green Chemistry, 16(6), 3136-3143. [Link]

  • ResearchGate. (2014). Preparation of functional styrenes from biosourced carboxylic acids by copper catalyzed decarboxylation in PEG. [Link]

  • Kraus, G. A., & Krol, W. J. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Cogent Chemistry, 3(1), 1357591. [Link]

  • Gao, K. L., & Tunge, J. A. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry, 88(4), 2269–2274. [Link]

  • Yang, Q., et al. (2022). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. Royal Society Open Science, 9(4), 211933. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Heck Cross-Coupling with 4-Bromo-2-fluorocinnamic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorocinnamic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorocinnamic acid .

This substrate presents unique synthetic challenges because it is a bifunctional "AB-type" monomer containing both an electrophilic aryl bromide and a nucleophilic Heck-acceptor alkene. Furthermore, the presence of an unprotected carboxylic acid and an ortho-fluoro directing group fundamentally alters the palladium catalytic cycle. This guide provides field-proven troubleshooting logic, quantitative optimization parameters, and self-validating protocols to maximize your cross-coupling yields.

Part 1: Troubleshooting & FAQs

Q1: My reaction yields a complex mixture of high-molecular-weight byproducts. How do I prevent this? A1: You are likely observing homocoupling or oligomerization. Because 4-bromo-2-fluorocinnamic acid possesses both a reactive aryl bromide and an alpha-beta unsaturated alkene, the molecule can polymerize with itself. Causality & Solution: To thermodynamically and kinetically favor intermolecular cross-coupling with your target alkene over homocoupling, you must alter the reaction stoichiometry and concentration. Use a large excess of the external alkene (3.0–5.0 equivalents) and run the reaction at high dilution (e.g., 0.05 M – 0.1 M).

Q2: I am detecting significant amounts of 2-fluorocinnamic acid in my LC-MS. Why is my starting material losing the bromine atom? A2: This is hydrodehalogenation (debromination), a notorious side reaction in palladium-catalyzed couplings. In Heck reactions, aliphatic amine bases like triethylamine (Et₃N) or DIPEA can undergo β-hydride elimination to act as hydride donors, prematurely reducing the aryl-palladium intermediate . Causality & Solution: Switch to a mild inorganic base such as anhydrous sodium acetate (NaOAc) or potassium carbonate (K₂CO₃). Ensure your solvent is strictly aprotic (e.g., anhydrous DMF or 1,4-dioxane) to eliminate external proton sources.

Q3: My product is missing the carboxylic acid group. What causes this degradation? A3: Cinnamic acids are highly susceptible to palladium-catalyzed oxidative decarboxylation (or decarbonylative Heck-type coupling) at elevated temperatures, especially in the presence of silver salts or specific oxidants . Causality & Solution: The extrusion of CO₂ from the palladium-carboxylate intermediate is thermally driven. Keep the reaction temperature strictly below 100 °C. Avoid the use of Ag₂CO₃ or Cu oxidants unless you are intentionally aiming for a decarboxylative pathway. If decarboxylation persists, temporarily protect the carboxylic acid as a methyl or tert-butyl ester.

Q4: The reaction stalls at 20% conversion. Is the free carboxylic acid poisoning the catalyst? A4: Yes. Free carboxylic acids strongly coordinate to the palladium center, disrupting the oxidative addition and migratory insertion phases of the catalytic cycle . Furthermore, the acidic proton neutralizes the base required to sequester the HBr byproduct. Causality & Solution: Use at least 3.0 equivalents of base. The first equivalent deprotonates the carboxylic acid to form the carboxylate salt in situ, preventing competitive coordination to the metal center and leaving enough base for the catalytic turnover.

Part 2: Reaction Pathways & Troubleshooting Logic

ReactionPathways Substrate 4-Bromo-2-fluorocinnamic acid (AB Monomer) Desired Desired Heck Product (Cross-Coupling) Substrate->Desired Optimized Pd/Ligand Excess Partner Polymer Oligomers/Polymers (Homocoupling) Substrate->Polymer High Concentration No Excess Partner Decarb Decarboxylative Side Product Substrate->Decarb High Temp (>100°C) Ag/Cu Oxidants Debrom Debrominated Byproduct Substrate->Debrom Amine Bases (Hydride Donors)

Reaction pathways of 4-bromo-2-fluorocinnamic acid under Heck conditions.

TroubleshootingLogic Start Low Yield in Heck Reaction Q1 Is polymerization observed? Start->Q1 Sol1 Increase dilution & use 3-5 eq of coupling partner Q1->Sol1 Yes Q2 Is debromination occurring? Q1->Q2 No Sol2 Switch from Et3N to NaOAc Use aprotic solvent Q2->Sol2 Yes Q3 Loss of CO2 (Decarboxylation)? Q2->Q3 No Sol3 Lower temperature (<100°C) Avoid Ag/Cu oxidants Q3->Sol3 Yes

Logical troubleshooting workflow for optimizing Heck cross-coupling yields.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/side-product profile when coupling 4-bromo-2-fluorocinnamic acid with n-butyl acrylate.

EntryBase (Eq)SolventTemp (°C)Additive/LigandMajor ObservationEstimated Yield (%)
1Et₃N (1.5)DMF90PPh₃High debromination (hydrodehalogenation).< 20%
2K₂CO₃ (1.5)DMF90PPh₃Low conversion; catalyst poisoning by free acid.25%
3K₂CO₃ (3.0)DMF120P(o-tol)₃Significant decarboxylation of starting material.30%
4 NaOAc (3.0) DMF 90 P(o-tol)₃ Minimized side reactions, optimal cross-coupling. 82%

Part 4: Standard Operating Procedure (SOP)

Objective: Selective cross-coupling at the 4-bromo position with an external terminal alkene (n-butyl acrylate) while preserving the internal cinnamic acid moiety.

Materials:

  • 4-Bromo-2-fluorocinnamic acid (1.0 mmol, 245.1 mg)

  • n-Butyl acrylate (3.0 mmol, 384.5 mg) — Excess prevents homocoupling.

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg, 5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (0.10 mmol, 30.4 mg, 10 mol%) — Steric bulk facilitates reductive elimination.

  • Sodium acetate (NaOAc), anhydrous (3.0 mmol, 246.1 mg) — Prevents debromination and neutralizes the acid.

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL) — High dilution (0.1 M) minimizes oligomerization.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluorocinnamic acid, Pd(OAc)₂, P(o-tol)₃, and anhydrous NaOAc.

  • Purging: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times to prevent oxidative side reactions and catalyst deactivation.

  • Reagent Addition: Inject anhydrous DMF (10 mL) and n-butyl acrylate via syringe.

  • Heating & Monitoring (Self-Validation): Transfer the flask to a pre-heated oil bath at 90 °C. Monitor the reaction via LC-MS or TLC (Eluent: Hexanes/EtOAc 1:1 with 1% AcOH). The starting material should be consumed within 12–16 hours. Crucial: Do not exceed 100 °C to prevent decarboxylation.

  • Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc).

  • Acidic Aqueous Workup (Critical Step): Add 15 mL of distilled water. Carefully acidify the aqueous layer to pH ~2 using 1M HCl.

    • Causality: The product exists as a water-soluble sodium carboxylate salt under the reaction conditions. Acidification reprotonates the carboxylic acid, forcing the product to partition into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMF.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient with 1% AcOH) to afford the pure diene product.

References

  • Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes Source: Organic Letters (ACS Publications) URL:[Link]

  • Heck Reaction Source: Organic Chemistry Portal URL:[Link]

Optimization

Improving the yield of 4-Bromo-2-fluorocinnamic acid synthesis

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-bromo-2-fluorocinnamic acid.

Historically, researchers relying on traditional Knoevenagel-Doebner condensations or Heck couplings for halogenated cinnamic acids face hard yield ceilings (often stalling between 54% and 74%)[1]. This guide deconstructs the chemical causality behind these limitations and provides field-proven, self-validating strategies to push your yields above 90%.

Mechanistic Pathway & Degradation Vectors

To troubleshoot yield loss, we must first visualize the reaction's logic. Yield is not typically lost during the initial condensation; it is lost during the thermally sensitive decarboxylation phase.

Pathway SM 4-Bromo-2-fluorobenzaldehyde + Malonic Acid Aldol Aldol Intermediate SM->Aldol Condensation Cat Catalyst (NH4HCO3 or Piperidine) Cat->Aldol Catalysis Diacid Benzylidenemalonic Acid Aldol->Diacid Dehydration (-H2O) Target 4-Bromo-2-fluorocinnamic Acid (Desired Product) Diacid->Target Primary Decarboxylation (-CO2) Byprod 4-Bromo-2-fluorostyrene (Degradation Byproduct) Target->Byprod Secondary Decarboxylation (Excess Heat/Base)

Mechanistic pathway of 4-bromo-2-fluorocinnamic acid synthesis and degradation.

Comparative Yield Analytics

The table below summarizes how different experimental parameters influence the final yield and identifies the primary failure modes for each strategy.

Synthesis StrategyReagents / CatalystSolventTemp (°C)TimeTypical YieldPrimary Failure Mode
Traditional Doebner Piperidine (excess)Pyridine1204–24 h54–74%Secondary decarboxylation to styrene[1],[2]
Heck Coupling Acrylic acid, Pd-catDMF145–1506 h~54%Poor regioselectivity, high thermal stress[1]
Microwave-Assisted Piperidine (0.25 eq)Toluene12020 min85–92%Equipment scale-up limitations[2]
Green Solvent-Free NH₄HCO₃ (0.4 eq)None90–1052 h>90%Inadequate mixing at scale[3]

Troubleshooting Guide & FAQs

Q1: Why does my yield plateau at 54–74% under standard Doebner conditions despite extending the reaction time? A1: Yield stagnation is rarely a condensation issue; it is a degradation issue. Under traditional conditions (pyridine solvent, piperidine catalyst, 120 °C), extended heating drives the desired primary decarboxylation of the benzylidenemalonic acid intermediate into 4-bromo-2-fluorocinnamic acid. However, prolonged exposure to base and heat triggers a secondary decarboxylation, destroying your product to yield 4-bromo-2-fluorostyrene[2]. To break the 74% plateau[1], you must strictly limit thermal exposure rather than extend it.

Q2: How can I prevent this secondary decarboxylation without leaving unreacted starting material? A2: You have two field-proven options. First, transition to microwave-assisted synthesis. By rapidly reaching 120 °C and holding for only 20 minutes with a reduced base load (0.25 eq piperidine), the primary decarboxylation completes before the secondary degradation pathway can initiate[2]. Second, you can lower the activation energy of the reaction by switching to a solvent-free method using ammonium bicarbonate, which operates efficiently at a milder 90–105 °C[3].

Q3: Is there a viable alternative to the toxic pyridine/piperidine system that simplifies purification? A3: Yes. A highly effective "green" modification utilizes ammonium bicarbonate (NH₄HCO₃) as the catalyst under solvent-free conditions. At elevated temperatures, NH₄HCO₃ decomposes into ammonia (the active catalytic amine), water, and CO₂. This eliminates the need for pyridine, reduces the required malonic acid excess from 2.0 eq to 1.2 eq, and leaves no residual organic salts to complicate your workup[3].

Q4: During acidic workup, my product "oils out" instead of forming a filterable solid. How do I force crystallization? A4: Oiling out occurs when the product separates as a liquid phase because the solvent mixture's temperature is above the product's melting point, or due to high concentrations of residual pyridine salts acting as a co-solvent. To ensure a high-purity solid precipitate, use a non-oxidizing acid like 6M HCl[4]. Add the acid dropwise while maintaining the reaction mixture at 0–5 °C using an ice bath. The cold temperature drastically reduces solubility and forces crystallization over liquid-liquid phase separation[4].

Self-Validating Protocol: Solvent-Free Green Synthesis

This protocol replaces the traditional pyridine-based method with a high-yield, self-validating solvent-free approach. Every step includes an in-process control to ensure you can verify success before proceeding.

Phase 1: Reactant Preparation

  • Stoichiometry: In a mortar or milling jar, combine 4-bromo-2-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

    • Causality: 1.2 eq is the optimal thermodynamic balance; lower amounts stall the conversion, while higher amounts (e.g., 2.0 eq) complicate purification without providing any yield benefits[3].

  • Catalyst Addition: Add ammonium bicarbonate (0.4 eq) and grind the mixture until a homogeneous powder is achieved.

Phase 2: Catalytic Condensation & Decarboxylation 3. Thermal Activation: Transfer the powder to a round-bottom flask equipped with a reflux condenser (to retain volatile ammonia) and heat to 90–105 °C[3].

  • Self-Validation (In-Process Control): As the mixture melts, you will observe active effervescence. The evolution of CO₂ and H₂O vapor physically validates that both the condensation and primary decarboxylation are actively occurring.

  • Reaction Monitoring: Maintain heating for exactly 2 hours.

    • Self-Validation: Sample the melt and analyze via TLC (using 5% ethyl acetate in methylene chloride)[4]. The complete disappearance of the UV-active aldehyde spot confirms the reaction has reached maximum conversion.

Phase 3: Isolation and Verification 5. Workup: Cool the mixture to 40 °C. Dissolve the crude mass in a minimum volume of ethyl acetate. 6. Neutralization: Wash the organic layer with cold 1M HCl.

  • Causality: HCl is a non-oxidizing acid that safely neutralizes any residual ammonia without degrading the halogenated aromatic ring[4].

  • Crystallization: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and recrystallize the residue from an ethanol/water mixture to yield pure 4-bromo-2-fluorocinnamic acid (Expected yield: >85%).

Sources

Troubleshooting

Common side products in the synthesis of 4-Bromo-2-fluorocinnamic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the synthesis of 4-Bromo-2-fluorocinnamic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically designed for researchers and drug development professionals troubleshooting the synthesis of 4-Bromo-2-fluorocinnamic acid .

The most robust and industrially relevant route for synthesizing this compound is the Knoevenagel-Doebner condensation , which couples 4-bromo-2-fluorobenzaldehyde with malonic acid. While this cascade reaction is highly efficient, the unique electronic properties of the di-halogenated aromatic ring can lead to specific, frustrating side products if thermodynamic and kinetic parameters are not strictly controlled.

Below, you will find a mechanistic breakdown of the reaction pathway, an FAQ addressing the most common deviations, quantitative troubleshooting parameters, and a self-validating green chemistry protocol.

Reaction Pathway & Mechanistic Branching

G SM 4-Bromo-2-fluorobenzaldehyde + Malonic Acid Adduct Aldol Adduct (Intermediate) SM->Adduct Base Catalyst Diacid Diacid Intermediate (Incomplete Decarboxylation) Adduct->Diacid -H2O Target 4-Bromo-2-fluorocinnamic acid (Desired E-Isomer) Diacid->Target Heat (-CO2) BisAdduct Michael Bis-Adduct (Side Product) Diacid->BisAdduct + Malonic Acid (Michael Addition) Styrene 4-Bromo-2-fluorostyrene (Over-decarboxylation) Target->Styrene Excessive Heat (-CO2)

Reaction pathway for the Knoevenagel-Doebner synthesis of 4-Bromo-2-fluorocinnamic acid.

Troubleshooting FAQs: Causality & Correction

Q1: My LC-MS shows a high-molecular-weight impurity. Why am I forming a bis-adduct, and how do I prevent it? The Causality: The presence of the highly electronegative fluorine atom at the ortho-position and the bromine at the para-position strongly withdraws electron density from the aromatic ring via inductive effects. This makes the α,β -unsaturated double bond of the initial Knoevenagel intermediate highly electrophilic. If there is an excess of malonic acid in the reaction mixture, it can act as a nucleophile and undergo a spontaneous Michael addition to this double bond, forming an unwanted bis-adduct[1][2]. The Solution: Do not use a large excess of malonic acid. Maintain a strict stoichiometric ratio of 1:1 to 1:1.1 (Aldehyde:Malonic Acid). Additionally, switching from traditional pyridine to a binary solvent system like ethanol/water can significantly suppress bis-adduct formation due to altered solvation dynamics and hydrogen bonding networks[3].

Q2: My reaction stalled, and TLC shows a highly polar baseline spot instead of the desired cinnamic acid. What happened? The Causality: You are likely trapping the reaction at the diacid intermediate (2-(4-bromo-2-fluorobenzylidene)malonic acid). The Knoevenagel-Doebner modification is a two-step cascade: an initial condensation followed by a decarboxylation[4]. While the condensation step is rapid even at lower temperatures, the subsequent decarboxylation requires a higher activation energy to release CO2​ . If your reaction temperature is too low (< 70 °C) or your base catalyst is insufficient to promote the transition state, the diacid will persist[5]. The Solution: Ensure the reaction mixture reaches a sustained internal temperature of 85–95 °C. If you are avoiding toxic pyridine (which naturally promotes decarboxylation), ensure you are using an effective alternative catalyst like L-proline or ammonium bicarbonate[5][6].

Q3: I am detecting a highly non-polar impurity after prolonged heating. Is my product degrading? The Causality: Yes. You are observing over-decarboxylation . When the target 4-bromo-2-fluorocinnamic acid is subjected to excessive thermal stress (e.g., > 110 °C) for extended periods, it can lose its remaining carboxyl group, degrading into 4-bromo-2-fluorostyrene (a vinylbenzene derivative)[5]. The Solution: Implement strict kinetic control. Monitor the reaction via TLC every 30 minutes once the internal temperature reaches 90 °C. Terminate the heating immediately once the diacid intermediate is consumed.

Quantitative Troubleshooting Parameters

To facilitate rapid diagnostics, compare your current reaction parameters against this optimized matrix. Deviations in temperature and stoichiometry are the primary drivers of side-product formation.

ParameterTarget: 4-Bromo-2-fluorocinnamic AcidSide Product: Diacid IntermediateSide Product: Michael Bis-AdductSide Product: Styrene Derivative
Internal Temperature 85 °C – 95 °C< 70 °C (Insufficient energy)70 °C – 80 °C (Prolonged)> 110 °C (Thermal degradation)
Stoichiometry (Ald:Mal) 1.0 : 1.1N/A1.0 : >1.5 (Excess nucleophile)N/A
Solvent / Catalyst Ethanol / L-ProlineWeak base / Low tempHighly polar / No nucleophile trapStrong base / Excessive heat
TLC Rf​ (Hex/EtOAc 1:1) ~ 0.45 (Distinct UV spot)~ 0.10 (Baseline, tailing)~ 0.25 (Broad spot)~ 0.90 (Highly non-polar)

Standard Operating Procedure (SOP): Green Synthesis Protocol

Historically, this synthesis relied on carcinogenic pyridine and piperidine[6]. To improve safety, scalability, and side-product suppression, the following self-validating protocol utilizes a Proline-mediated condensation in Ethanol . This method leverages benign reagents while naturally favoring the thermodynamically stable E-isomer and suppressing the Michael bis-adduct[5].

Reagents Required:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq, limiting reagent)

  • Malonic acid (1.1 eq)

  • L-Proline (0.1 eq, organocatalyst)

  • Absolute Ethanol (Solvent, 5 volumes)

Step-by-Step Methodology:

  • System Preparation: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is open to a bubbler to safely vent the CO2​ gas generated during decarboxylation.

  • Reagent Charging: Add 4-bromo-2-fluorobenzaldehyde (10.0 mmol, 2.03 g) and malonic acid (11.0 mmol, 1.14 g) to the flask.

  • Catalyst Addition: Add L-proline (1.0 mmol, 0.11 g) followed by 10 mL of absolute ethanol.

  • Thermal Activation: Heat the mixture to a gentle reflux (internal temperature ~80-85 °C). You will observe active effervescence ( CO2​ evolution), confirming the transition from the diacid intermediate to the target cinnamic acid.

  • Reaction Monitoring (Self-Validation): After 3 hours, sample the reaction for TLC (Eluent: Hexanes/Ethyl Acetate 1:1 with 1% Acetic Acid).

    • Validation Check: The reaction is complete when the aldehyde spot ( Rf​ ~0.7) and the baseline diacid spot ( Rf​ ~0.1) have disappeared, leaving a single major spot for the product ( Rf​ ~0.45).

  • Isolation: Once complete, remove the heat source and allow the mixture to cool to room temperature. The E-isomer of 4-bromo-2-fluorocinnamic acid will spontaneously crystallize from the ethanol as it cools.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 10 mL) to remove any trace L-proline and unreacted malonic acid. Dry under vacuum at 45 °C to constant weight.

References

  • Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis.6

  • Knoevenagel condensation - Grokipedia. 1

  • Proline-Mediated Knoevenagel–Doebner Condensation in Ethanol: A Sustainable Access to p-Hydroxycinnamic Acids - ACS Publications. 5

  • Identifying side products in Knoevenagel condensation of hydantoin - Benchchem. 2

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis. 4

  • Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water - SciELO. 3

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4-Bromo-2-fluorocinnamic acid

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 4-Bromo-2-fluorocinnamic acid as a key building block. We will address common...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 4-Bromo-2-fluorocinnamic acid as a key building block. We will address common challenges and frequently asked questions related to catalyst selection and reaction optimization for its cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and validated solutions.

Problem: Low to No Product Formation

Question: I have set up my Suzuki-Miyaura coupling reaction with 4-Bromo-2-fluorocinnamic acid, but I am observing very low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I resolve this?

Answer: Low conversion is a common but solvable issue in cross-coupling reactions. The problem typically originates from one of three areas: the catalyst's activity, the integrity of the reagents, or suboptimal reaction conditions. A systematic approach is the most effective way to diagnose the root cause.

Possible Cause 1: Catalyst Inactivity or Deactivation

The heart of the reaction is the palladium catalyst, and its failure to function is a primary suspect.

  • Diagnosis:

    • Visual Inspection: Look for the formation of a black precipitate, commonly known as palladium black.[1] This indicates that the active Pd(0) catalyst has aggregated and fallen out of the catalytic cycle.[1]

    • Stalled Reaction Test: If the reaction has stalled, adding a fresh aliquot of the catalyst can help determine if the original catalyst was deactivated. If the reaction resumes, catalyst deactivation was the problem.[1]

  • Recommended Solutions:

    • Ensure an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen.[2] Ensure your reaction flask is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed for at least 30 minutes prior to use.[3] Sealing the reaction vessel properly is critical.[4]

    • Select a Robust Ligand: The ligand stabilizes the palladium center and prevents aggregation. For challenging substrates, bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos are highly effective.[2] These ligands promote the formation of stable monoligated palladium intermediates, which are key to the catalytic cycle.[5]

    • Use a Pre-catalyst: Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.[2][6] Inefficient reduction can lead to low activity. Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst (e.g., XPhos-Pd-G3) where the Pd is already in a highly active state can be beneficial.[2]

Possible Cause 2: Reagent Purity and Stoichiometry

The quality of your starting materials is paramount.

  • Diagnosis:

    • Reagent Age and Storage: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[3][7] If the boronic acid is old or has been stored improperly, its purity may be compromised.

    • Solvent and Base Purity: Water content in solvents can be an issue, though Suzuki reactions are often run in aqueous mixtures.[[“]][9] However, impurities in reagents, such as sulfur in heteroaryl boronic acids, can act as catalyst poisons.[3]

  • Recommended Solutions:

    • Use High-Purity Reagents: Use fresh boronic acid or verify the purity of your existing stock. Consider using more stable boronic esters (e.g., pinacol esters) or aryltrifluoroborates to minimize protodeboronation.[7][10]

    • Optimize Stoichiometry: A slight excess of the boronic acid (1.1–1.5 equivalents) is typically used.[3] However, to minimize boronic acid homocoupling, using a slight excess of the aryl halide may be beneficial in some cases.[3]

Possible Cause 3: Suboptimal Reaction Conditions

The interplay between solvent, base, and temperature is critical.

  • Diagnosis:

    • Solubility Issues: 4-Bromo-2-fluorocinnamic acid and its corresponding boronic acid partner may have different solubility profiles. The deprotonated carboxylate salt will have significantly different solubility than the protonated acid. If your reaction mixture is not homogeneous, mass transfer limitations can slow the reaction.

    • Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[11] An inappropriate base can lead to side reactions or fail to promote the catalytic cycle effectively.

  • Recommended Solutions:

    • Solvent Screening: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is often effective.[3][9] This helps dissolve the organic aryl halide and the inorganic base.

    • Base Selection: A systematic screening of bases is recommended. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3][9] For substrates with base-sensitive groups, a milder base like KF may be advantageous.[12]

    • Temperature Optimization: While many modern catalyst systems can operate at room temperature, heating (e.g., 60–100 °C) is often required to drive the reaction to completion.[3][4]

Problem: Significant Byproduct Formation

Question: My reaction is proceeding, but I'm isolating a mixture of products, including significant amounts of homocoupled and dehalogenated materials. How can I improve the selectivity?

Answer: Byproduct formation points to competing reaction pathways. Understanding and suppressing these pathways is key to achieving a clean reaction profile.

Side Reaction 1: Protodeboronation

This occurs when the boronic acid reacts with a proton source, cleaving the C-B bond and wasting the reagent.[2][13]

  • Mitigation Strategies:

    • Use fresh, high-purity boronic acid.

    • Employ anhydrous conditions where feasible, though water is often necessary to dissolve the base.[2]

    • Increase the rate of the desired coupling by using a more active catalyst system or higher temperature, so the Suzuki coupling outcompetes the decomposition pathway.[2]

Side Reaction 2: Homocoupling

This results in biaryl products derived from the coupling of two identical molecules (either two boronic acids or two aryl halides).[3][13]

  • Mitigation Strategies:

    • Ensure a thoroughly degassed reaction mixture, as oxygen can promote homocoupling.[2]

    • Use a pre-catalyst system that ensures rapid and efficient generation of the active Pd(0) species.[2]

    • Carefully control the stoichiometry of the reactants.

Side Reaction 3: Dehalogenation

The starting 4-Bromo-2-fluorocinnamic acid is reduced, replacing the bromine atom with a hydrogen.[7]

  • Mitigation Strategies:

    • This side reaction can occur if a hydride source is inadvertently generated. This can sometimes be caused by the decomposition of solvents (like THF) or additives.

    • Ensure high-purity solvents and reagents. The choice of base can also influence this pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst and ligand system is the best starting point for 4-Bromo-2-fluorocinnamic acid?

For aryl bromides, especially those with potentially coordinating functional groups, a robust and highly active catalyst system is recommended. Dialkylbiaryl phosphine ligands are a superior choice over simpler phosphines like PPh₃.[5][14]

Catalyst/Ligand SystemKey AdvantagesConsiderations
Pd₂(dba)₃ with XPhos or SPhos Highly active for aryl bromides.[2] Bulky ligands stabilize Pd(0) and promote efficient reductive elimination.[5]Requires handling of air-sensitive components separately.
XPhos-Pd-G3 or SPhos-Pd-G2 (Pre-catalysts) Air- and moisture-stable, easy to handle. Highly active and reliable for a broad range of substrates.Generally more expensive, but often worth the cost for reliability.
Pd(PPh₃)₄ A classic, widely available catalyst.[3]Often less active than modern systems, may require higher temperatures and catalyst loadings.[14]
PdCl₂(dppf) A stable Pd(II) pre-catalyst with a bidentate ligand.Bidentate ligands can be effective, preventing dimer formation.[15]

Recommendation: Start with a second-generation (G2) or third-generation (G3) Buchwald pre-catalyst like SPhos-Pd-G2 or XPhos-Pd-G3 at 1-2 mol% loading. These systems are designed for high reactivity and stability.

Q2: How does the 2-fluoro substituent on the cinnamic acid affect the reaction?

The fluorine atom at the ortho-position has two main effects:

  • Electronic Effect: Fluorine is strongly electron-withdrawing. This generally increases the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[16] For aryl bromides, this is typically beneficial.

  • Steric Effect: The ortho-position introduces some steric hindrance, but for a fluorine atom, this effect is usually minimal and does not significantly impede the reaction.[17]

Overall, the 2-fluoro group is unlikely to be a major impediment and may even be slightly activating for the cross-coupling reaction.

Q3: The carboxylic acid moiety is a concern. Will it interfere with the catalyst?

Yes, the carboxylic acid can be deprotonated by the base to form a carboxylate. This can influence the reaction in several ways:

  • Solubility: The resulting salt will have very different solubility, which must be managed by the choice of solvent system (e.g., a biphasic mixture).

  • Coordination: The carboxylate could potentially coordinate to the palladium center, which might inhibit catalytic activity.

To mitigate this, select a base that is strong enough to facilitate the catalytic cycle but not so strong that it causes unwanted side reactions. K₃PO₄ and K₂CO₃ are excellent starting points.[3]

Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura?

Yes, other cross-coupling reactions are viable alternatives, depending on the desired coupling partner.

  • Sonogashira Coupling: To couple with a terminal alkyne. This reaction typically uses a palladium catalyst with a copper(I) co-catalyst.[18][19]

  • Buchwald-Hartwig Amination: To form a C-N bond with a primary or secondary amine. This reaction uses specialized palladium/phosphine ligand systems.[15][20]

  • Heck Coupling: To couple with an alkene. However, since 4-Bromo-2-fluorocinnamic acid already contains an alkene, this could lead to complex product mixtures unless conditions are carefully controlled.

For general C(sp²)-C(sp²) bond formation, the Suzuki-Miyaura reaction remains one of the most versatile and functional-group-tolerant methods.[7][21]

Section 3: Experimental Protocols & Visual Guides

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the cross-coupling of 4-Bromo-2-fluorocinnamic acid.

Materials:

  • 4-Bromo-2-fluorocinnamic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., SPhos-Pd-G2, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent: Degassed 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-fluorocinnamic acid, the arylboronic acid, the base, and the palladium pre-catalyst.[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add the degassed Dioxane/Water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and add 1M HCl to acidify the mixture (to protonate the carboxylic acid and dissolve inorganic salts). Separate the organic layer, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visual Guide 1: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle, which is fundamental to understanding and troubleshooting the reaction.[21][22]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Ar-Pd(II)-X(L)₂ pd0->oxidative_add Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L)₂ oxidative_add->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation_complex->product bx X-B(OR)₂ transmetalation_complex->bx ar_x Ar-X (4-Bromo-2-fluorocinnamic acid) ar_x->oxidative_add ar_b Ar'-B(OR)₂ (Boronic Acid) ar_b->transmetalation_complex base Base (e.g., K₃PO₄) base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Visual Guide 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing low-yield issues.

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is Palladium Black visible? start->check_catalyst check_reagents Are reagents fresh & pure? (Boronic Acid, Solvents) check_catalyst->check_reagents No solution_catalyst Improve Catalyst Stability: - Use bulky ligand (XPhos) - Ensure inert atmosphere - Use a pre-catalyst check_catalyst->solution_catalyst Yes check_conditions Are conditions optimized? (Base, Solvent, Temp) check_reagents->check_conditions Yes solution_reagents Improve Reagent Quality: - Use fresh boronic acid - Use anhydrous/degassed solvents - Check stoichiometry check_reagents->solution_reagents No solution_conditions Screen Reaction Conditions: - Screen bases (K₃PO₄, K₂CO₃) - Screen solvents (Dioxane/H₂O) - Increase temperature check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Anderson, K. W., et al. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters.
  • Billingsley, K., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Troubleshooting low yields in 9-BBN Suzuki coupling.
  • Lamola, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances.
  • Sánchez, F., et al. (2017).
  • Reddit User Discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of Organic Chemistry.
  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate User Discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Tobisu, M., et al. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
  • Organic Chemistry Frontiers. (n.d.).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
  • Tobisu, M., et al. (2011). Nickel-catalyzed Suzuki-Miyaura reaction of aryl fluorides. PubMed.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Wikipedia. (n.d.).
  • Tsupova, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

Sources

Troubleshooting

Preventing decomposition of 4-Bromo-2-fluorocinnamic acid during reactions

A Guide for Researchers on Preventing Decomposition During Reactions Welcome to the technical support center for 4-Bromo-2-fluorocinnamic acid. As a Senior Application Scientist, I understand that working with highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Preventing Decomposition During Reactions

Welcome to the technical support center for 4-Bromo-2-fluorocinnamic acid. As a Senior Application Scientist, I understand that working with highly functionalized molecules like this can present unique challenges. This guide is structured as a series of frequently asked questions and troubleshooting protocols to help you navigate potential stability issues and achieve successful reaction outcomes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark, and my TLC/HPLC analysis shows multiple unidentified spots. What are the likely causes?

This is a common observation when working with cinnamic acid derivatives and typically points to decomposition. The primary culprits for 4-Bromo-2-fluorocinnamic acid are thermal degradation, decarboxylation, and polymerization.

  • Thermal Decomposition: The molecule is sensitive to high temperatures. The safety data sheet indicates that thermal decomposition can lead to the release of hazardous gases, including hydrogen halides and hydrogen fluoride, which implies a breakdown of the molecule's core structure under heat.[1]

  • Decarboxylation: Cinnamic acids can lose carbon dioxide (CO₂) upon heating to form substituted styrenes.[2][3][4] This is a well-documented pathway, and the reaction conditions, particularly temperature and solvent, play a significant role.[4]

  • Polymerization: The activated double bond in the cinnamic acid structure makes it susceptible to radical polymerization, which can be initiated by heat, light, or trace impurities.[5][6][7][8] This often results in an insoluble, tar-like material in your reaction flask.

To diagnose the issue, start by analyzing the byproducts using LC/MS to identify their molecular weights. A mass loss of 44 Da is a strong indicator of decarboxylation.

Q2: I suspect my compound is decarboxylating. How can I minimize or prevent this?

Decarboxylation is a significant challenge, often catalyzed by heat.[3] The most effective strategy is to reduce the thermal stress on the molecule.

  • Lower Reaction Temperature: Whenever possible, run your reaction at the lowest feasible temperature. If a reaction requires heat, screen for catalysts or reagents that allow for milder conditions.

  • Protect the Carboxylic Acid: The free carboxylic acid is essential for the decarboxylation mechanism. By converting it to an ester, you can effectively block this decomposition pathway.[9][10] This is the most robust solution for reactions that do not directly involve the carboxyl group. (See Q5 for protection strategies).

  • Avoid High-Boiling Basic Solvents: Solvents like quinoline are sometimes used specifically to promote decarboxylation at high temperatures and should be avoided.[4]

Q3: I am struggling to synthesize an amide from 4-Bromo-2-fluorocinnamic acid. Direct heating with an amine gives low yields and significant decomposition. What is a better approach?

Directly heating a carboxylic acid and an amine is often ineffective and leads to decomposition.[11] The initial reaction is an acid-base neutralization to form a salt, and overcoming the activation energy to form the amide bond requires high temperatures that degrade your starting material.[11]

The solution is to activate the carboxylic acid under mild conditions using a coupling reagent. This avoids the need for high heat and significantly improves yields.

  • Carbodiimide Coupling (DCC, EDC): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly effective for amide bond formation at or below room temperature.[12][13][14] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

  • Other Coupling Reagents: A wide variety of modern coupling reagents exist (e.g., HATU, HOBt) that can facilitate the reaction under very mild conditions. Boronic acids have also been shown to catalyze direct amidation reactions.[14]

A recommended protocol using DCC is provided in the "Experimental Protocols" section below.

Q4: I am performing a Palladium-catalyzed Heck reaction with the aryl bromide moiety. The reaction is sluggish, and I'm observing side products. How can I optimize this?

The Heck reaction is a powerful tool for C-C bond formation, but its success is highly dependent on the precise reaction conditions.[15] For a substrate like 4-Bromo-2-fluorocinnamic acid, several factors are critical:

  • The Free Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with the basic conditions typically required for the Heck reaction. It can neutralize the base needed for the catalytic cycle and potentially coordinate to the palladium center, inhibiting its activity.

  • Protecting the Acid: The most reliable solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester). This removes the problematic acidic proton and often improves solubility and reactivity.

  • Catalyst, Ligand, and Base Selection: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ligand (e.g., PPh₃, phosphine-free systems), and base (e.g., Et₃N, K₂CO₃) is crucial.[15][16] There is no universal system, and screening may be necessary. Phosphine-free catalyst systems have shown high activity and stability.[15]

  • Side Reactions: A common side reaction is β-hydride elimination leading to olefin isomerization.[17] The choice of base and the addition of certain salts can influence this process.

Q5: Should I protect the carboxylic acid group, and if so, what protecting group should I use?

Protecting the carboxylic acid is a highly recommended strategy for any reaction that does not directly involve this group, especially when using organometallic reagents, strong bases, or high temperatures.[9][10][18] Protection prevents decarboxylation and unwanted acid-base reactions. The most common and practical protecting groups are esters.[19][20]

Table 1: Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupCommon Introduction MethodCleavage ConditionsStability & Notes
Methyl Ester Fischer esterification (MeOH, cat. H₂SO₄) or CH₂N₂Saponification (NaOH or LiOH) or strong acidStable to most neutral/acidic conditions. Base-labile.[19]
tert-Butyl Ester Isobutylene, cat. H₂SO₄Mild acid (TFA, HCl)Stable to base and hydrogenolysis. Ideal for base-sensitive molecules.[10][19]
Benzyl Ester Benzyl bromide, base (e.g., Cs₂CO₃)Hydrogenolysis (H₂, Pd/C)Stable to acid and base. Cleavage is orthogonal to many other groups.[10][19]
Silyl Ester Silyl chloride (e.g., TMSCl), baseMild acid, base, or fluoride source (TBAF)Generally very labile. "Supersilyl" esters offer much greater stability.[18]
Q6: How can I effectively monitor the stability of my compound and the progress of my reaction?

Reliable analytical monitoring is key to successful troubleshooting and optimization.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for monitoring these reactions.[21][22] A reversed-phase method (e.g., C18 column) with an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% TFA or formic acid) will typically provide excellent separation of the polar starting material, the likely less polar product, and any decomposition byproducts. UV detection is ideal, as cinnamic acids have a strong chromophore.[21]

  • Liquid Chromatography-Mass Spectrometry (LC/MS): This technique is invaluable for identifying unknown byproducts by providing their molecular weights, which is crucial for diagnosing decomposition pathways like decarboxylation.[22]

A general HPLC monitoring protocol is detailed in the section below.

Troubleshooting Guide & Workflows

Troubleshooting Common Issues

Table 2: Troubleshooting Decomposition of 4-Bromo-2-fluorocinnamic Acid

Observed SymptomPotential CauseRecommended Action
Low Yield, Dark Color Thermal Decomposition / Polymerization1. Lower the reaction temperature. 2. Protect the carboxylic acid as an ester. 3. Run the reaction under an inert (N₂ or Ar) atmosphere.
Product Mass is 44 Da Less Than Expected Decarboxylation1. Protect the carboxylic acid group before proceeding. 2. Strictly control the temperature to the lowest effective level.
Starting Material Unchanged in Amidation Attempt Salt Formation, Insufficient Activation1. Switch from thermal conditions to a coupling reagent (e.g., DCC, EDC) at room temperature.
Messy Heck Reaction Interference from Free Carboxylic Acid1. Protect the carboxylic acid as a methyl or ethyl ester. 2. Re-optimize base and ligand for the ester substrate.
Workflow Diagrams

A logical workflow can help in making experimental decisions.

TroubleshootingWorkflow start Reaction with 4-Bromo-2-fluorocinnamic acid shows issues (low yield, side products) q1 Does the reaction directly modify the -COOH group? (e.g., amidation, esterification) start->q1 direct_mod Optimize direct modification protocol q1->direct_mod Yes indirect_mod Protect the -COOH group as an ester q1->indirect_mod No q2 Using coupling reagents (DCC, EDC)? direct_mod->q2 q3 Is the reaction run at high temperature (>80°C)? q2->q3 Yes solution1 Use mild coupling reagents (DCC, EDC, HATU) at 0°C to RT. q2->solution1 No indirect_mod->q3 high_temp High risk of decarboxylation & thermal decomposition q3->high_temp Yes low_temp Decomposition is less likely but still possible q3->low_temp No solution2 Protect the -COOH group. See Protecting Group Table. high_temp->solution2 solution3 Find alternative, lower-temperature conditions or catalysts. high_temp->solution3 low_temp->solution2

Caption: Troubleshooting decision workflow.

Experimental Protocols

Protocol 1: Protection as a Methyl Ester

This protocol describes the conversion of the carboxylic acid to a methyl ester to enhance stability.

Materials:

  • 4-Bromo-2-fluorocinnamic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve 4-Bromo-2-fluorocinnamic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M solution) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid dropwise (approx. 2-3 drops per 10 mmol of starting material).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing an equal volume of cold water.

  • Extract the aqueous phase with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

Protocol 2: Amide Coupling Using DCC

This protocol provides a mild and efficient method for forming an amide bond, avoiding high temperatures.[12][13]

Materials:

  • 4-Bromo-2-fluorocinnamic acid

  • Desired amine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 4-Bromo-2-fluorocinnamic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add the amine (1.1 eq) to the cooled solution.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0°C over 15-20 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once complete, filter the mixture to remove the insoluble DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Collect the filtrate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired amide.

Protocol 3: Stability Monitoring by HPLC

This general protocol can be adapted to monitor reaction progress and detect decomposition.

Method Parameters:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of your starting material (4-Bromo-2-fluorocinnamic acid) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • At various time points during your reaction (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the aliquot by diluting it significantly in a vial with the initial mobile phase composition (e.g., 1 mL of 90:10 A:B). This stops the reaction and prepares the sample for injection.

  • Inject the diluted sample onto the HPLC system.

  • Analyze the chromatograms. Track the disappearance of the starting material peak and the appearance of the product peak. Any additional peaks are potential impurities or decomposition products.

References

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Comí, M., et al. (2020). Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. MDPI. Retrieved from [Link]

  • Satoh, K., et al. (2018). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic. Biomacromolecules.
  • Li, A., et al. (2011). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. PMC. Retrieved from [Link]

  • Satoh, K., et al. (2018). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. ACS Publications. Retrieved from [Link]

  • Satoh, K., et al. (2019). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. PubMed. Retrieved from [Link]

  • Protection of carbonyl and carboxyl group. (n.d.). Slideshare. Retrieved from [Link]

  • Chapter 6 Carboxyl Protecting Groups. (n.d.). Retrieved from [Link]

  • Kumar, A., et al. (2024). Sulfur-Mediated Decarboxylative Amidation of Cinnamic Acids via C C Bond Cleavage. The Journal of Organic Chemistry. Retrieved from [Link]

  • Decarboxylative functionalization of cinnamic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Kraus, G. A., et al. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Taylor & Francis Online. Retrieved from [Link]

  • Graft Copolymerization of Cinnamic Acid to Cassava Starch and its Viscosity Measurements. (n.d.). Retrieved from [Link]

  • Bartle, K. D., et al. (2001). Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. PMC. Retrieved from [Link]

  • Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14). Retrieved from [Link]

  • Hamada, H., et al. (1999). Synthesis of styrenes through the decarboxylation of tram-cinnamic acids by plant cell cultures. Tetrahedron Letters.
  • SAFETY DATA SHEET - 4-Bromo-2-fluorocinnamic acid. (2025, September 15). ThermoFisher. Retrieved from [Link]

  • Mayer, J., et al. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. MDPI. Retrieved from [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025, May 28). Retrieved from [Link]

  • Cinnamic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). PMC. Retrieved from [Link]

  • Chen, L., et al. (2020, May 29). Recent Advances of Cinnamic Acids in Organic Synthesis. ResearchGate. Retrieved from [Link]

  • Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. (n.d.). PMC. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. (2022, March 28). MDPI. Retrieved from [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. (2024, August 20). PMC. Retrieved from [Link]

  • Synthesis of Amides. (n.d.). Jack Westin. Retrieved from [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023, September 21). MDPI. Retrieved from [Link]

  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. (n.d.).
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017, December 6). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PHARMA SCIENCE MONITOR. (n.d.). CORE.
  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. (2026, February 5). PMC. Retrieved from [Link]

  • Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018, January 14). MDPI. Retrieved from [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). PMC. Retrieved from [Link]

  • Biodegradation kinetics of 4-fluorocinnamic acid by a consortium of Arthrobacter and Ralstonia strains. (2011, July 5). ResearchGate. Retrieved from [Link]

  • 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. (n.d.). RSC Publishing.
  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (2016, April 27). ResearchGate. Retrieved from [Link]

  • A study of the reaction of bromine with single crystals of trans-cinnamic acid and a range of its derivatives by infrared and Raman microspectroscopy. (n.d.). PubMed. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-2-fluorocinnamic Acid Analogs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in overcoming the specific regioselectivity, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist researchers, scientists, and drug development professionals in overcoming the specific regioselectivity, chemoselectivity, and conversion bottlenecks associated with the synthesis of halogenated cinnamic acid derivatives.

Below, you will find self-validating protocols, mechanistic troubleshooting guides, and FAQs to ensure high-yield, high-purity synthesis of 4-bromo-2-fluorocinnamic acid analogs.

SynthesisRoutes SM1 4-Bromo-2-fluorobenzaldehyde + Malonic Acid Inter Knoevenagel Adduct (Diacid Intermediate) SM1->Inter Proline/EtOH or Pyridine SM2 4-Bromo-2-fluoro-1-iodobenzene + Acrylic Acid Prod 4-Bromo-2-fluorocinnamic Acid (E-isomer) SM2->Prod Pd Catalyst, Base Chemoselective Heck Inter->Prod Decarboxylation Heat (>50°C)

Fig 1: Primary synthetic pathways for 4-Bromo-2-fluorocinnamic acid analogs.

Section 1: Knoevenagel-Doebner Condensation Workflows

The most common route to 4-bromo-2-fluorocinnamic acid is the Knoevenagel-Doebner condensation of 4-bromo-2-fluorobenzaldehyde with malonic acid.

Protocol: Proline-Mediated Green Synthesis

This self-validating protocol replaces toxic pyridine with L-proline, utilizing a strict temperature differential to control intermediate formation and prevent degradation[1].

  • Initiation : Combine 4-bromo-2-fluorobenzaldehyde (1.0 eq), malonic acid (1.5 eq), and L-proline (0.1 eq) in absolute ethanol (0.5 M concentration).

  • Condensation : Stir at 50°C for 2 hours.

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The starting aldehyde spot (UV active) must completely disappear before proceeding. This confirms quantitative conversion to the diacid intermediate.

  • Decarboxylation : Ramp the temperature to 80°C and reflux for 6 hours. The thermal energy is required to overcome the activation barrier for the loss of CO₂.

  • Isolation : Cool the mixture to 0°C. Add cold deionized water dropwise until precipitation is complete. Filter and wash the solid with cold 10% ethanol/water.

Quantitative Data: Decarboxylation Optimization

The following table summarizes the causal relationship between reaction conditions and yield based on standard optimization metrics.

Catalyst SystemSolventTemperatureTimeYield (%)Primary Impurity / Issue
Piperidine/PyridinePyridine90°C3 h82%Pyridine adducts / Toxicity
L-ProlineEthanol50°C12 h45%Diacid intermediate stalls
L-ProlineEthanol80°C6 h88%Trace unreacted aldehyde
NH₄HCO₃Solvent-free90°C2 h85%None (High purity)
FAQs: Condensation Troubleshooting

Q: My reaction stalls at the diacid intermediate. How do I force decarboxylation without degrading the 4-bromo-2-fluorophenyl ring? A: The decarboxylation of the malonic acid adduct is highly temperature-dependent. At temperatures below 50°C, the diacid intermediate accumulates because the activation energy for the concerted decarboxylation mechanism is not met[1]. However, exceeding 100°C can cause side reactions or polymerization. The optimal approach is to run the condensation at 50°C until the aldehyde is consumed, then strictly ramp the temperature to 80°C to drive decarboxylation.

Q: I am observing a mixture of E and Z isomers. How can I improve E-selectivity? A: The Knoevenagel-Doebner modification is thermodynamically driven to produce the (E)-cinnamic acid due to severe steric clash between the bulky 4-bromo-2-fluorophenyl ring and the carboxylic acid group in the Z-configuration. If you observe Z-isomers, it indicates premature quenching. Ensure the reaction reaches thermodynamic equilibrium by extending the heating time at 80°C.

TroubleshootingLogic Start Low Yield of Cinnamic Acid Check1 Check Reaction Temp Start->Check1 TempLow < 50°C: Diacid Accumulates Check1->TempLow TempHigh > 90°C: Degradation Risk Check1->TempHigh OptTemp Set to 70-80°C TempLow->OptTemp TempHigh->OptTemp

Fig 2: Decision tree for resolving low yields in Knoevenagel-Doebner condensations.

Section 2: Heck Cross-Coupling Chemoselectivity

When synthesizing specific analogs from di-halogenated precursors, the Mizoroki-Heck reaction is a powerful alternative.

FAQs: Heck Reaction Troubleshooting

Q: When using 4-bromo-2-fluoro-1-iodobenzene and acrylic acid, I get a mixture of cross-coupled products. How do I achieve chemoselectivity for the iodine position? A: Oxidative addition of Pd(0) is highly sensitive to the carbon-halogen bond dissociation energy (C-I ~65 kcal/mol vs C-Br ~81 kcal/mol). To achieve strict chemoselectivity at the iodine position, use a mild base (e.g., Na₂CO₃) and a phosphine-free catalyst system like Pd(OAc)₂ at lower temperatures (60-70°C). Elevated temperatures or strong bases will trigger secondary oxidative addition at the C-Br bond, leading to bis-coupled impurities[2].

Q: My palladium catalyst seems to deactivate quickly when synthesizing fluorinated analogs. Why does this happen? A: Fluorinated aryl halides can accelerate the formation of inactive Pd black. The electron-withdrawing nature of the fluorine atom alters the electronics of the Pd(II) intermediate, making reductive elimination sluggish. Using an aqueous-biphasic system can stabilize the active Pd species and facilitate the rapid removal of halide salts into the aqueous layer, preventing catalyst poisoning[3].

Section 3: Purification and Isolation

Protocol: Acid-Base Extraction for Aldehyde Removal

Halogenated cinnamic acids often co-crystallize with unreacted benzaldehydes, making standard recrystallization difficult. This self-validating extraction protocol exploits the pKa difference to ensure absolute purity.

  • Solubilization : Dissolve the crude reaction mixture in an aqueous alkaline solution (5% NaHCO₃). The 4-bromo-2-fluorocinnamic acid will deprotonate and form a water-soluble sodium salt.

  • Organic Wash : Extract the aqueous layer three times with ethyl acetate.

    • Self-Validation Check: Spot the organic layer on a TLC plate; it should contain the unreacted 4-bromo-2-fluorobenzaldehyde. Continue washing until the organic layer is completely free of UV-active compounds.

  • Acidification : Carefully acidify the aqueous layer with 1M HCl to pH 2 while stirring vigorously. The pure 4-bromo-2-fluorocinnamic acid will precipitate as a white to pale-yellow solid.

  • Recovery : Filter the precipitate, wash with ice-cold water to remove residual salts, and dry under a high vacuum.

Sources

Troubleshooting

Impact of solvent choice on the reactivity of 4-Bromo-2-fluorocinnamic acid

Welcome to the technical support guide for 4-Bromo-2-fluorocinnamic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Bromo-2-fluorocinnamic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block[1][2]. The reactivity of 4-Bromo-2-fluorocinnamic acid, particularly in widely-used palladium-catalyzed cross-coupling reactions, is profoundly influenced by the choice of solvent. A suboptimal solvent can lead to low yields, side-product formation, or complete reaction failure.

This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and explain the causality behind experimental choices, ensuring you can design robust and reproducible synthetic routes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and actionable steps for resolution.

Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the likely solvent-related causes?

Answer: A low yield in a Suzuki-Miyaura coupling involving 4-Bromo-2-fluorocinnamic acid is a frequent issue that can often be traced back to the solvent system. The solvent plays a critical role in several stages of the catalytic cycle[3][4].

1. Poor Solubility of Reactants: 4-Bromo-2-fluorocinnamic acid is a crystalline solid with poor solubility in water and non-polar organic solvents[5][6]. If your reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing down the reaction rate and leading to incomplete conversion.

  • Troubleshooting Steps:

    • Visual Check: Ensure your reaction mixture is a homogenous solution at the reaction temperature.

    • Solvent System Modification:

      • Switch to Polar Aprotic Solvents: Solvents like Dioxane, Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally effective at dissolving both the cinnamic acid derivative and the organoboron reagent.

      • Introduce a Biphasic System: A mixture of an organic solvent (like Toluene or Dioxane) with an aqueous base solution is a standard and robust system for Suzuki couplings[7]. The water helps dissolve the inorganic base and facilitates the activation of the boronic acid, while the organic phase dissolves the aryl halide[8]. Vigorous stirring is essential in biphasic systems to maximize the interfacial area where the reaction occurs.

2. Inappropriate Solvent Polarity: The Suzuki reaction mechanism involves charged intermediates. The solvent's polarity influences the stability of these species and the overall rate of the reaction[9][10].

  • Polar Aprotic Solvents are Generally Preferred: Solvents like DMF, Dioxane, and THF are excellent choices. They possess a significant dipole moment that can stabilize the palladium catalytic species and intermediates in the catalytic cycle without interfering with the nucleophile[11][12].

  • Protic Solvents (Alcohols, Water): While often used as a co-solvent in biphasic systems, using a purely protic solvent can be detrimental. Protic solvents can form hydrogen bonds with the base or the boronate species, potentially reducing their reactivity[12][13]. This "caging" effect can hinder the crucial transmetalation step[14].

3. Incompatible Base and Solvent Combination: The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for transmetalation[4][15]. The effectiveness of the base is highly dependent on its solubility and dissociation in the chosen solvent.

  • Troubleshooting Steps:

    • Consult the table below for recommended pairings. For instance, potassium carbonate (K₂CO₃) works well in DMF or Dioxane/water mixtures, while potassium phosphate (K₃PO₄) is often effective in ethereal solvents.

Data Summary: Recommended Solvent/Base Combinations for Suzuki Coupling

Solvent SystemRecommended BasesRationale & Notes
Dioxane / H₂O (e.g., 4:1)K₂CO₃, K₃PO₄, Cs₂CO₃A robust, general-purpose system. Water aids in dissolving the base and activating the boronic acid.
Toluene / H₂O (e.g., 4:1)K₂CO₃, NaOHGood for higher temperature reactions. Vigorous stirring is critical.
DMFK₂CO₃, Na₂CO₃Homogeneous system. DMF can also act as a ligand for palladium. Be aware that DMF can decompose at high temperatures.
THFK₃PO₄, KFOften used for more sensitive substrates. Lower boiling point limits reaction temperature.

Data compiled for illustrative purposes. Optimal conditions are substrate-dependent.[4]

Question 2: I am observing significant amounts of a side product that appears to be 2-fluorocinnamic acid (protodebromination). How can I prevent this?

Answer: The formation of 2-fluorocinnamic acid indicates protodebromination, a common side reaction where the bromine atom is replaced by a hydrogen atom. This is particularly problematic with electron-rich aryl halides or under harsh reaction conditions.

1. Role of Protic Solvents: Protic solvents (e.g., methanol, ethanol, water) are a source of protons and can facilitate this undesired side reaction, especially in the presence of a base and a palladium catalyst. The mechanism can involve the palladium catalyst inserting into the C-Br bond, followed by protonolysis of the resulting organopalladium intermediate.

  • Troubleshooting Steps:

    • Switch to Aprotic Solvents: The most effective solution is to use a polar aprotic solvent like Dioxane, THF, or DMF under anhydrous conditions.

    • Use Anhydrous Reagents: If a protic co-solvent is unavoidable (e.g., in a biphasic system), ensure all other reagents and solvents are anhydrous to minimize the availability of protons.

2. Base-Induced Protodebromination: Certain strong bases, especially in protic solvents, can promote this side reaction.

  • Troubleshooting Steps:

    • Use a Milder Base: Consider switching from a strong base like NaOH to a weaker one like K₂CO₃ or K₃PO₄.

Question 3: My Heck reaction is sluggish and requires high temperatures. Can solvent choice improve this?

Answer: Yes, the solvent is a critical parameter for optimizing Heck reactions. A sluggish reaction is often due to poor catalyst stability or unfavorable reaction kinetics, both of which are heavily influenced by the solvent.

1. Catalyst Stability and Solubility: The active Pd(0) catalyst can be unstable and prone to precipitation (forming palladium black), which removes it from the catalytic cycle.

  • Troubleshooting Steps:

    • Use High-Boiling Point, Polar Aprotic Solvents: DMF is an excellent and widely used solvent for Heck reactions[16]. Its high polarity helps to stabilize the charged intermediates in the catalytic cycle, and its coordinating ability can stabilize the palladium catalyst itself, preventing precipitation[17]. Other options include DMAc and NMP.

    • Avoid Non-Polar Solvents: Solvents like Toluene or Hexane are generally poor choices as they do not effectively stabilize the polar intermediates of the Heck catalytic cycle.

2. Reaction Kinetics: The solvent's properties can directly affect the rate-determining step of the reaction.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Moving to a more polar solvent like DMF from a less polar one like THF can accelerate the reaction by better solvating the ionic intermediates. In some cases, a mixture of solvents, such as DMSO in DMF, has been shown to be optimal[18].

Data Summary: Common Solvents for Heck Reactions

SolventBoiling Point (°C)Dielectric Constant (ε)TypeTypical Use Case
DMF 15336.7Polar AproticExcellent general choice. Good solubility and catalyst stabilization.[16]
DMAc 16537.8Polar AproticSimilar to DMF, useful for higher temperatures.
NMP 20232.2Polar AproticVery high boiling point for unreactive substrates.
Acetonitrile 8237.5Polar AproticLower temperature reactions.
Dioxane 1012.2Borderline AproticLess effective than amides but can be used.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a protic and an aprotic solvent, and why is it critical for my reaction?

A1: The distinction is fundamental to controlling reactivity.

  • Polar Protic Solvents: These solvents contain an O-H or N-H bond (e.g., water, methanol, ethanol)[11]. They can act as hydrogen bond donors. This ability allows them to strongly solvate and stabilize both cations and anions. However, this can be a disadvantage in reactions requiring a strong, "free" nucleophile (like in many Sₙ2 or cross-coupling reactions), as the solvent can form a "cage" around the nucleophile, blunting its reactivity[12][14]. They favor Sₙ1/E1 pathways by stabilizing carbocation intermediates and the leaving group[19].

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds (e.g., DMF, DMSO, Acetonitrile, Acetone)[11]. They are excellent at solvating cations but are poor at solvating anions because they lack the hydrogen-bond-donating capability. This leaves the anion (nucleophile) relatively "naked" and highly reactive, making these solvents ideal for reactions that rely on a strong nucleophile, such as Sₙ2 and many palladium-catalyzed cross-coupling reactions[12].

G cluster_0 Polar Protic Solvent (e.g., H₂O) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu Nu⁻ H2O1 δ⁺H-Oδ⁻-Hδ⁺ Nu->H2O1 H-Bonding (Solvent Cage) H2O2 δ⁺H-Oδ⁻-Hδ⁺ Nu->H2O2 H2O3 δ⁺H-Oδ⁻-Hδ⁺ Nu->H2O3 H2O4 δ⁺H-Oδ⁻-Hδ⁺ Nu->H2O4 label_protic Nucleophile is 'caged' and less reactive. Nu2 Nu⁻ label_aprotic Nucleophile is 'free' and highly reactive.

Caption: Protic vs. Aprotic Solvent Effect on a Nucleophile.

Q2: I need to perform a bromination on the double bond of 4-Bromo-2-fluorocinnamic acid. How does solvent choice affect this reaction?

A2: For the electrophilic addition of bromine (Br₂) across the alkene, the solvent can influence both the reaction rate and, in some cases, the stereochemistry.

  • Non-polar, non-participating solvents like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) are classic choices. They readily dissolve both cinnamic acid and bromine, allowing the reaction to proceed quickly without the solvent itself participating in the reaction[20][21]. The reaction progress can often be monitored visually by the disappearance of the red bromine color[20].

  • Polar, participating solvents like water or alcohols can act as nucleophiles. After the initial formation of the cyclic bromonium ion intermediate, a solvent molecule can attack one of the carbons, leading to the formation of a bromohydrin or a bromo-ether as a side product instead of the desired dibromo-adduct. Therefore, inert solvents are highly recommended for this transformation.

Q3: Can I use water as a "green" solvent for reactions with this compound?

A3: While using water is highly desirable from an environmental perspective, its application with 4-Bromo-2-fluorocinnamic acid has limitations.

  • Solubility: As mentioned, the compound is practically insoluble in water[5][6]. This necessitates the use of co-solvents or phase-transfer catalysts to bring the reactants together.

  • Suzuki and Heck Reactions: Water is successfully used as a component of biphasic solvent systems for these reactions[7][8]. In this context, it is an excellent choice, improving both the reaction's green profile and often its efficiency.

  • Other Reactions: For reactions where water could participate as a nucleophile or where the other reactants are not water-soluble, its use is not recommended.

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a representative starting point for coupling 4-Bromo-2-fluorocinnamic acid with an arylboronic acid. Optimization of catalyst, ligand, base, and temperature is crucial for each specific substrate.

G prep 1. Preparation react 2. Reaction Setup prep->react prep_desc Dry glassware under vacuum or in an oven. Ensure all reagents and solvents are anhydrous. prep->prep_desc run 3. Execution react->run react_desc To the flask, add: - 4-Bromo-2-fluorocinnamic acid (1.0 eq) - Arylboronic acid (1.2 - 1.5 eq) - Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0-3.0 eq) react->react_desc workup 4. Workup run->workup run_desc Add solvent (e.g., Dioxane/H₂O 4:1). Purge with N₂ or Ar for 10-15 min. Heat to 80-100 °C with vigorous stirring. Monitor reaction by TLC or LC-MS. run->run_desc purify 5. Purification workup->purify workup_desc Cool to RT. Dilute with water. Acidify with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Extract with an organic solvent (e.g., Ethyl Acetate). workup->workup_desc purify_desc Dry organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization. purify->purify_desc

Caption: Workflow for a typical Suzuki-Miyaura Coupling.

Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2-fluorocinnamic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of 2-3 to ensure the carboxylic acid product is protonated.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.

References

  • Chapman, N. B., Newman, D. J., Shorter, J., & Wall, H. M. (1976). The Separation of Polar and Steric Effects. Part XIII. Kinetics of the Reactions of Cinnamic Acid and meta-substituted Cinnamic Acids with Diazodiphenylmethane in Various Alcohols and in Aprotic Solvents. J. Chem. Soc., Perkin Trans. 2, (7), 847-852. (URL not available)
  • Cinnamic acid. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • 4-Bromo-2-fluorocinnamic acid. (n.d.). Chemsrc. Retrieved March 21, 2026, from [Link]

  • 4-Fluorocinnamic acid 459-32-5 wiki. (n.d.). Molbase. Retrieved March 21, 2026, from [Link]

  • Effect of bases and solvents on the Heck coupling. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • 4-Bromo-2-fluorocinnamic acid, min 98%, 1 gram. (n.d.). Lab Supplies. Retrieved March 21, 2026, from [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. (2024). RSC Publishing. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved March 21, 2026, from [Link]

  • 4-Bromo-2-fluorocinnamic acid. (n.d.). Nine Chongqing Chemdad Co., Ltd. Retrieved March 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 21, 2026, from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. [Link]

  • Organic Chem- Protic and Aprotic solvent!!. (2010). Student Doctor Network Forums. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). MDPI. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Bromination of Cinnamic acid. (n.d.). The Royal Society of Chemistry. Retrieved March 21, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved March 21, 2026, from [Link]

  • Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. (2013). YouTube. [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. [Link]

  • (PDF) 4.1.1.1. Bromination of Cinnamic Acid. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: Work-up Procedures for Reactions Involving 4-Bromo-2-fluorocinnamic Acid

Welcome to the technical support center for chemists and researchers working with 4-Bromo-2-fluorocinnamic acid. This guide is designed to provide in-depth, field-proven insights into the nuances of post-reaction work-up...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chemists and researchers working with 4-Bromo-2-fluorocinnamic acid. This guide is designed to provide in-depth, field-proven insights into the nuances of post-reaction work-up and purification. The unique electronic and steric properties of this molecule, stemming from the bromo and fluoro substituents, necessitate a tailored approach to achieve high purity and yield. This document moves beyond generic protocols to explain the "why" behind each step, empowering you to troubleshoot and optimize your specific reaction work-ups.

Core Principles of Work-up for 4-Bromo-2-fluorocinnamic Acid

The presence of a carboxylic acid, an electron-deficient aromatic ring, and an α,β-unsaturated system defines the chemical behavior of 4-Bromo-2-fluorocinnamic acid during work-up procedures. The fluorine and bromine atoms are electron-withdrawing, which increases the acidity of the carboxylic acid compared to unsubstituted cinnamic acid.[1] This enhanced acidity is a key consideration in acid-base extractions.

Physicochemical Properties

A clear understanding of the physical properties of 4-Bromo-2-fluorocinnamic acid is fundamental to designing effective purification strategies.

PropertyValueSource
Molecular Formula C₉H₆BrFO₂[2]
Molecular Weight 245.05 g/mol [2]
Appearance White to light yellow crystalline powder[3]
Melting Point 219-223 °C[3]
pKa (Predicted) 4.20 ± 0.13[3]
Water Solubility Insoluble[3][4]
Solubility in Organic Solvents Soluble in many common organic solvents like ethanol and acetone.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the work-up of reactions involving 4-Bromo-2-fluorocinnamic acid in a question-and-answer format.

Aqueous Work-up and Extraction

Question 1: My 4-Bromo-2-fluorocinnamic acid product is not separating well between the organic and aqueous layers during extraction. What's going wrong?

Answer: Poor separation is often a pH and solvent issue.

  • Causality: 4-Bromo-2-fluorocinnamic acid, being a carboxylic acid, will partition into the aqueous layer as its carboxylate salt under basic conditions (pH > pKa ~4.2) and into the organic layer in its protonated form under acidic conditions (pH < pKa ~4.2). Insufficient acidification or basification will lead to the compound being distributed between both phases.

  • Troubleshooting Steps:

    • Verify pH: Use pH paper or a calibrated pH meter to ensure the aqueous layer is at the desired pH. For extraction into the aqueous phase, adjust the pH to be at least 2 units above the pKa (e.g., pH 8-10) with a base like sodium bicarbonate or sodium carbonate solution.[6] To recover the product in the organic layer, acidify the aqueous phase to a pH of ~2 with an acid like 1M HCl.[6][7]

    • Solvent Choice: Ensure you are using an appropriate organic solvent. Ethyl acetate is a common choice for extracting cinnamic acid derivatives.[7] If emulsions form, adding brine (saturated NaCl solution) can help to break them by increasing the ionic strength of the aqueous phase.

    • Salting Out: If the product has some water solubility, adding a salt like sodium chloride to the aqueous layer can decrease its solubility in the aqueous phase and drive it into the organic layer.

Question 2: I've acidified the aqueous layer, but my product is precipitating as an oil instead of a solid. How can I get a crystalline product?

Answer: "Oiling out" is a common problem when a compound's melting point is lower than the temperature of the solution or when it is impure.[8]

  • Causality: The presence of impurities can depress the melting point of the product, causing it to separate as a liquid. Rapid changes in pH or temperature can also lead to the formation of an oil.

  • Troubleshooting Steps:

    • Control Temperature: Perform the acidification in an ice bath to keep the temperature low.[6] This will favor crystallization over oiling out.

    • Slow Acidification: Add the acid slowly while vigorously stirring the solution. This allows for controlled precipitation and the formation of a crystalline solid.

    • Solvent-Induced Crystallization: If the product still oils out, you can try to extract the oil with a suitable organic solvent (like ethyl acetate or dichloromethane), dry the organic layer, and then concentrate it to obtain the crude solid. This crude solid can then be purified by recrystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the interface of the solution and air can create nucleation sites and induce crystallization.[6][8]

Crystallization and Precipitation

Question 3: I'm having trouble finding a good solvent system for the recrystallization of 4-Bromo-2-fluorocinnamic acid.

Answer: The key to a good recrystallization is finding a solvent (or solvent pair) where the compound has high solubility at high temperatures and low solubility at low temperatures.[8][9]

  • Causality: An ideal solvent will dissolve the desired compound and its impurities when hot, but only the desired compound will crystallize out upon cooling, leaving the impurities in the solution.

  • Troubleshooting Steps:

    • Single Solvent Screening: Test small amounts of your crude product in various solvents. Good candidates for cinnamic acids often include ethanol, methanol, water, or mixtures thereof.[7][8][10]

    • Mixed Solvent Systems: A powerful technique is to use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., hot ethanol) and then add a "poor" solvent (in which it is less soluble, e.g., water) dropwise until the solution becomes cloudy.[8] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Literature Precedent: For similar compounds like cinnamic acid, ethanol-water mixtures are commonly used for recrystallization.[7][10]

Question 4: My recrystallization yield is very low. What can I do to improve it?

Answer: Low yield can result from several factors during the recrystallization process.

  • Causality: Using too much solvent, cooling the solution too quickly, or premature crystallization can all lead to significant product loss.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[9] An excess of solvent will keep more of your product dissolved even at low temperatures.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.

    • Concentrate the Mother Liquor: After filtering the crystals, you can try to recover more product by concentrating the filtrate (the remaining solution) and allowing a second crop of crystals to form. Be aware that this second crop may be less pure.

Chromatographic Purification

Question 5: What are the best practices for purifying 4-Bromo-2-fluorocinnamic acid using column chromatography?

Answer: Careful selection of the stationary and mobile phases is crucial for effective chromatographic separation.

  • Causality: The polarity of the compound dictates its interaction with the stationary phase (e.g., silica gel) and its mobility in the mobile phase. Carboxylic acids can sometimes be challenging to purify on silica gel due to strong interactions.

  • Troubleshooting Steps:

    • Stationary Phase: Standard silica gel is often used.

    • Mobile Phase Selection: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[12] The ratio can be optimized using thin-layer chromatography (TLC).

    • TLC Optimization: Before running a column, always optimize the solvent system using TLC.[13] The ideal solvent system will give your desired product an Rf value of around 0.3-0.4 and good separation from impurities.

    • Acidification of the Mobile Phase: To reduce tailing of the carboxylic acid on the silica gel column, a small amount of acetic acid (e.g., 0.5-1%) can be added to the mobile phase. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica.

    • Reversed-Phase Chromatography: For highly polar compounds or when silica gel proves difficult, reversed-phase chromatography (e.g., using a C18 column) with a mobile phase of water and methanol or acetonitrile can be an effective alternative.[14]

Amide Coupling Reaction Work-up

Question 6: I've performed an amide coupling reaction with 4-Bromo-2-fluorocinnamic acid and an amine. What is the best work-up procedure to remove the coupling reagents and byproducts?

Answer: The work-up for an amide coupling reaction is designed to remove unreacted starting materials, the coupling agent, and any byproducts.

  • Causality: Common coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) need to be effectively removed.[1][15] Byproducts from EDC are water-soluble, which simplifies their removal.

  • Troubleshooting Steps:

    • Aqueous Washes: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 10% citric acid) to remove any unreacted amine and basic additives like DMAP.[12] Then, wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted 4-Bromo-2-fluorocinnamic acid and acidic additives like HOBt.[12] Finally, wash with brine to remove any remaining water-soluble impurities.[12]

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

    • Purification: The resulting crude amide can then be purified by recrystallization or column chromatography as needed.

Experimental Workflow Diagrams

Decision Tree for Aqueous Work-up

Workup_Decision_Tree Fig. 1: Aqueous Work-up Strategy start Reaction Mixture quench Quench Reaction (e.g., with water) start->quench adjust_ph Adjust pH with Base (e.g., NaHCO3) to pH 8-10 quench->adjust_ph extract_organic Extract with Organic Solvent (e.g., Ethyl Acetate) adjust_ph->extract_organic separate_layers Separate Layers extract_organic->separate_layers organic_layer Organic Layer (contains neutral/basic impurities) separate_layers->organic_layer Discard or process as needed aqueous_layer Aqueous Layer (contains product as carboxylate salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer with Acid (e.g., 1M HCl) to pH ~2 aqueous_layer->acidify product_outcome Product Outcome? acidify->product_outcome precipitate Solid Precipitate product_outcome->precipitate Ideal oil_out Oils Out product_outcome->oil_out Troubleshoot filter_solid Filter and Wash Solid precipitate->filter_solid extract_oil Extract with Organic Solvent oil_out->extract_oil purify Purify by Recrystallization/Chromatography filter_solid->purify dry_and_concentrate Dry and Concentrate extract_oil->dry_and_concentrate dry_and_concentrate->purify

Caption: Decision tree for a standard acid-base extraction work-up.

General Purification Workflow

Purification_Workflow Fig. 2: General Purification Workflow crude_product Crude 4-Bromo-2-fluorocinnamic Acid (or derivative) is_solid Is the crude product a solid? crude_product->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (or if recrystallization fails) check_purity_xtal Check Purity (TLC, MP, NMR) recrystallize->check_purity_xtal is_pure_xtal Is it pure? check_purity_xtal->is_pure_xtal pure_product Pure Product is_pure_xtal->pure_product Yes is_pure_xtal->column_chromatography No check_purity_col Check Purity of Fractions (TLC) column_chromatography->check_purity_col combine_pure Combine Pure Fractions and Concentrate check_purity_col->combine_pure combine_pure->pure_product

Caption: A general workflow for the purification of the target compound.

Safety and Handling

4-Bromo-2-fluorocinnamic acid is an irritant. It can cause skin, eye, and respiratory irritation.[16][17] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][18] In case of contact, rinse the affected area with plenty of water.[16]

References

  • Ghasemian, A., et al. (2016). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Research in Pharmaceutical Sciences, 11(5), 409-414. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 2: Synthesis of t-Cinnamic Acid. Retrieved from [Link]

  • Mousa, N. K. (2013). Thin layer chromatography, high performance liquid chromatography and melting point for extraction and purification of cinnamic acid from cinnamon bark (Cinnamon aromaticum). Journal of Environmental Science, 2(1), 1-6. Retrieved from [Link]

  • Spirtovic-Sivic, S., et al. (2014). Multifunctional Cinnamic Acid Derivatives. Molecules, 19(6), 7648-7669. Retrieved from [Link]

  • Chemsrc. (2025). 4-Bromo-2-fluorocinnamic acid. Retrieved from [Link]

  • ChemIQSoc. (2021). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]

  • YouTube. (2023, February 24). CINNAMIC ACID, PERKIN REACTION.#ncchem. Retrieved from [Link]

  • Lab Supplies. (n.d.). 4-Bromo-2-fluorocinnamic acid, min 98%, 1 gram. Retrieved from [Link]

  • Academia.edu. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chemdad. (n.d.). 4-Bromo-2-fluorocinnamic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability, Storage, and Handling of 4-Bromo-2-fluorocinnamic Acid

Welcome to the technical support and troubleshooting center for 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3) . Designed for researchers, synthetic chemists, and drug development professionals, this guide provides fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3) . Designed for researchers, synthetic chemists, and drug development professionals, this guide provides field-proven insights into the chemical stability, storage requirements, and handling protocols for this critical halogenated building block.

Physicochemical Properties & Storage Parameters

To establish a baseline for quality control, the quantitative physicochemical properties and standard storage parameters of 4-Bromo-2-fluorocinnamic acid are summarized below[1][2]. Deviations from these baselines often indicate improper storage or degradation.

PropertyValue
CAS Number 149947-19-3
Molecular Formula C 9​ H 6​ BrFO 2​
Molecular Weight 245.05 g/mol
Melting Point 219–223 °C
Boiling Point 337.5 °C at 760 mmHg
Optimal Storage Temp 2–8 °C (Long-term); -20 °C (Max recovery)
Light Sensitivity High (Susceptible to UV/Vis photoisomerization)
Appearance White to off-white crystalline powder

Mechanistic Degradation Pathways

Understanding how a compound degrades is the first step in preventing it. The diagram below illustrates the logical relationship between environmental triggers and the specific structural vulnerabilities of 4-Bromo-2-fluorocinnamic acid.

Degradation A 4-Bromo-2-fluorocinnamic acid (Trans-Isomer) B UV / Visible Light A->B D Ambient Moisture A->D F Strong Oxidizers A->F C Photoisomerization (Cis-Isomer Formation) B->C E Hygroscopic Trapping (Lattice Disruption) D->E G Oxidative Cleavage of Alkene Bond F->G

Environmental triggers and degradation pathways of 4-Bromo-2-fluorocinnamic acid.

Troubleshooting & FAQs

Q1: My batch shows a broadened melting point (e.g., 210–220 °C instead of 219–223 °C). What is the mechanism behind this degradation?

Expertise & Causality: 4-Bromo-2-fluorocinnamic acid contains an α,β -unsaturated carboxylic acid moiety. The natural and thermodynamically preferred form is the trans (E) isomer. However, exposure to ambient UV or visible light triggers a π→π∗ electronic transition, causing photoisomerization that converts a fraction of the bulk material into the cis (Z) isomer. The cis isomer has a different spatial geometry, which disrupts the highly ordered crystal lattice driven by intermolecular hydrogen bonding. This lattice disruption leads directly to melting point depression and broadening. Self-Validating Protocol: Run a 1 H-NMR spectrum in DMSO- d6​ . The trans alkene protons will appear as doublets with a coupling constant ( J ) of ~16 Hz. If degradation has occurred, you will observe a secondary set of doublets with a J of ~12 Hz, confirming the presence of the cis isomer.

Q2: What are the definitive storage conditions to prevent degradation during long-term storage vs. active bench use?

Expertise & Causality: For long-term storage (>1 month), the compound must be kept at 2–8 °C (or -20 °C for maximum recovery)[2][3]. The cold temperature reduces the kinetic energy available for oxidative degradation. Crucially, it must be stored in an amber or opaque, tightly sealed container to block the photons responsible for photoisomerization. For active bench use, the compound is stable at room temperature for short periods but must be kept strictly away from strong oxidizing agents to prevent oxidative cleavage of the double bond[4].

Q3: How do I handle moisture absorption? Is this compound hygroscopic?

Expertise & Causality: While the heavy halogen atoms (Br, F) increase the lipophilicity of the aromatic ring, the carboxylic acid headgroup acts as a strong hydrogen-bond acceptor and donor. If stored in a humid environment without proper desiccation, water molecules can intercalate into the powder, leading to hydrolysis risks in downstream coupling reactions. Self-Validating Protocol: Perform a Karl Fischer titration. If the water content exceeds 0.5%, dry the material in a vacuum oven at 40 °C for 12 hours. Do not exceed 50 °C , as excessive thermal stress can induce sublimation or unwanted side reactions.

Quality Control & Purification Workflow

If your material has degraded (e.g., high cis isomer content or trapped impurities), it must be purified before being used in sensitive downstream applications like active pharmaceutical ingredient (API) synthesis.

Workflow S1 Degraded Batch (Broad Melting Point) S2 1H-NMR Analysis (Check J-coupling) S1->S2 S3 J ~ 12 Hz Detected (Cis-Isomer Present) S2->S3 S4 Hot Ethanol Dissolution (70°C, Dark Environment) S3->S4 S5 Water Addition & Slow Cooling S4->S5 S6 Vacuum Filtration & Desiccator Drying S5->S6 S7 Pure Trans-Isomer (J ~ 16 Hz) S6->S7

Step-by-step recrystallization and QC workflow for isomer purification.

Step-by-Step Methodology: Recrystallization Protocol

To recover the pure trans-isomer from a photoisomerized or impure batch, utilize the following solvent-antisolvent recrystallization method.

Materials Required:

  • Absolute Ethanol (Solvent)

  • Distilled Water (Antisolvent)

  • Amber glassware or aluminum foil

  • Vacuum filtration setup (Büchner funnel)

Step-by-Step Procedure:

  • Solvent Selection & Dissolution: Suspend 10 g of the degraded 4-Bromo-2-fluorocinnamic acid in 50 mL of absolute ethanol inside a round-bottom flask. Wrap the flask in aluminum foil to protect the solution from light.

  • Heating: Heat the suspension to 70 °C under continuous magnetic stirring until the solid is completely dissolved.

  • Hot Filtration (Optional but recommended): Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove any insoluble particulate impurities or dust.

  • Crystallization: Return the solution to the heat source. Slowly add warm distilled water (approx. 20–30 mL) dropwise until the solution becomes slightly turbid (the cloud point).

  • Cooling: Remove the flask from the heat. Allow it to cool slowly to room temperature undisturbed. The trans isomer, being more thermodynamically stable and having a higher lattice energy, will preferentially crystallize out of the solution.

  • Harvesting: Once at room temperature, chill the flask in an ice bath (0–4 °C) for 2 hours to maximize the yield. Filter the trans-enriched crystals under vacuum.

  • Drying: Wash the filter cake with a minimal amount of ice-cold 10% ethanol/water mixture. Transfer the crystals to a vacuum desiccator and dry over silica gel for 24 hours at room temperature.

  • Validation: Re-run the 1 H-NMR and melting point analysis to confirm the absence of the cis isomer ( J ~ 16 Hz) and a sharp melting point (219–223 °C).

References

  • Leyan Reagents. "4-Bromo-2-fluorocinnamic acid - Product Specifications and Storage." Leyan. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Catalytic Systems for the Heck Reaction of 4-Bromo-2-fluorocinnamic Acid

For researchers and professionals in drug development and fine chemical synthesis, the Mizoroki-Heck reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] This powerful palladium-catalyzed cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and fine chemical synthesis, the Mizoroki-Heck reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] This powerful palladium-catalyzed cross-coupling reaction enables the arylation of alkenes, offering a versatile tool for constructing complex molecular architectures.[1] This guide provides an in-depth, objective comparison of various catalytic systems for a particularly challenging substrate: 4-Bromo-2-fluorocinnamic acid. The presence of both an electron-withdrawing fluorine atom and a coordinating carboxylic acid group on the aryl bromide presents unique challenges to the catalytic cycle, making the choice of an optimal catalytic system paramount for achieving high efficiency and yield.

This guide is structured to provide not just protocols, but a logical framework for understanding the causality behind experimental choices, grounded in established mechanistic principles.

The Challenge: Electronic and Steric Hurdles of 4-Bromo-2-fluorocinnamic Acid

The Heck reaction of 4-Bromo-2-fluorocinnamic acid is influenced by several factors inherent to its structure:

  • Electron-Deficient Aryl Bromide: The fluorine atom at the ortho-position and the carboxylic acid group deactivate the aromatic ring, making the oxidative addition of the aryl bromide to the palladium(0) center, the rate-determining step in many Heck reactions, more challenging.[3]

  • Steric Hindrance: The ortho-fluoro substituent can sterically hinder the approach of the palladium catalyst to the C-Br bond, potentially slowing down the oxidative addition step.

  • Coordinating Carboxylic Acid Group: The carboxylic acid moiety can coordinate to the palladium center, potentially influencing the catalyst's reactivity and stability. This can be either beneficial, by promoting catalyst stability, or detrimental, by inhibiting catalytic turnover.

Comparative Analysis of Catalytic Systems

The selection of the appropriate catalytic system—comprising a palladium precursor, a ligand, a base, and a solvent—is critical to overcoming these challenges. Below, we compare the performance of several classes of catalytic systems for substrates analogous to 4-Bromo-2-fluorocinnamic acid.

Traditional Phosphine-Based Catalytic Systems

For decades, phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling reactions. Their efficacy stems from their tunable electronic and steric properties.

Causality Behind Experimental Choices:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species.[4]

  • Ligand: Bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) are often employed for less reactive aryl chlorides and bromides. The strong σ-donating character of these ligands increases the electron density on the palladium center, facilitating the oxidative addition of the electron-deficient aryl bromide.[5]

  • Base: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used to neutralize the HBr generated during the reaction and to facilitate the reductive elimination step, regenerating the active Pd(0) catalyst.[1]

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

N-Heterocyclic Carbene (NHC)-Based Catalytic Systems

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, often outperforming traditional phosphine ligands in terms of stability and activity.

Causality Behind Experimental Choices:

  • Ligand: NHCs are strong σ-donors, which leads to the formation of very stable palladium complexes. This enhanced stability is particularly advantageous for reactions requiring high temperatures, as it can prevent catalyst decomposition.[3] The steric bulk of the NHC ligand can be readily tuned to optimize the reaction outcome.

  • Palladium Precursor: Pre-formed Pd-NHC complexes or in situ systems generated from a palladium source like Pd(OAc)₂ and an imidazolium salt are commonly used.

  • Base and Solvent: Similar to phosphine-based systems, inorganic bases and polar aprotic solvents are typically employed.

Palladacycle-Based Catalytic Systems

Palladacycles are highly active and stable pre-catalysts in which the palladium atom is part of a chelate ring.

Causality Behind Experimental Choices:

  • Catalyst: Palladacycles are often stable in air and moisture, making them easy to handle. They can exhibit very high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for very low catalyst loadings.[2]

  • Reaction Conditions: These catalysts can be effective under milder conditions and are often compatible with a wider range of functional groups.

Phosphine-Free Catalytic Systems

In some cases, the Heck reaction can be performed without the addition of a phosphine ligand, which is advantageous due to the cost and potential toxicity of phosphines.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate itself can act as a catalyst precursor. In such cases, the solvent or other species in the reaction mixture may act as weak ligands to stabilize the palladium species.

  • Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are sometimes added to enhance the reaction rate, particularly in biphasic systems.

Performance Data Summary

The following table summarizes representative experimental data for the Heck reaction of aryl bromides structurally similar to 4-Bromo-2-fluorocinnamic acid with acrylates. Direct comparative data for 4-Bromo-2-fluorocinnamic acid across a range of catalytic systems is limited in the literature; therefore, data from analogous electron-deficient and ortho-substituted aryl bromides are included to provide a comparative overview.

Catalyst SystemAryl BromideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂ / PPh₃2,4-difluoro-bromobenzeneAcrylic acidK₂CO₃DMF145-150654--[US20050234264A1]
Pd(OAc)₂ / P(t-Bu)₃4-chlorobenzaldehydeMethyl acrylateCs₂CO₃Dioxane100-120-high--[6]
Pd(OAc)₂ / NHC4-bromoacetophenoneStyreneK₂CO₃DMF/H₂O804high--[7]
Palladacycle4-bromoanisolen-butyl acrylateK₂CO₃DMF100-99--[8]
Pd(OAc)₂ (phosphine-free)4-bromoanisoleMethyl acrylateK₂CO₃DMA165199.84--[9]

Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. These values are often not explicitly reported and can be estimated from the provided data.

Experimental Protocols

Representative Protocol: Heck Reaction using a Pd(OAc)₂/P(t-Bu)₃ System

This protocol is a general procedure adapted for the Heck reaction of an electron-deficient aryl bromide with an acrylate, based on established methodologies.[6]

Materials:

  • 4-Bromo-2-fluorocinnamic acid

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Schlenk tube and standard Schlenk line equipment

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and P(t-Bu)₃ (e.g., 0.02 mmol, 2 mol%).

  • Add 4-Bromo-2-fluorocinnamic acid (1.0 mmol) and Cs₂CO₃ (1.5 mmol).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add methyl acrylate (1.2 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block at 110 °C.

  • Stir the reaction mixture vigorously for the desired time (monitor by TLC or GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Catalytic Cycle of the Heck Reaction

Heck_Cycle cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Alkene_Coord Alkene Coordination PdII_ArX->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)-X(L)(Alkene) Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L) Mig_Ins->PdII_Alkyl Beta_Hyd β-Hydride Elimination PdII_Alkyl->Beta_Hyd PdII_Hydride H-Pd(II)-X(L)₂ Beta_Hyd->PdII_Hydride Product Red_Elim Reductive Elimination (+ Base) PdII_Hydride->Red_Elim Base Red_Elim->Pd0 Base-HX Workflow cluster_workflow Experimental Workflow Start Start: Dry Schlenk Tube under Inert Gas Reagents Add Pd Precursor, Ligand, Aryl Bromide, and Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Alkene Add Alkene Solvent->Alkene Reaction Heat and Stir (Monitor Progress) Alkene->Reaction Workup Aqueous Workup: Extraction and Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification End End: Characterization of Product Purification->End

Caption: A typical experimental workflow for the Heck reaction.

Conclusion and Future Outlook

The Heck reaction of 4-Bromo-2-fluorocinnamic acid presents a synthetic challenge due to the electronic and steric properties of the substrate. While traditional phosphine-based catalysts can be effective, modern systems employing N-heterocyclic carbene ligands or palladacycles often offer superior stability and activity, particularly for such deactivated aryl bromides. The choice of the optimal catalytic system will ultimately depend on factors such as cost, availability of reagents, and desired reaction conditions. For industrial applications, phosphine-free systems or those with very high turnover numbers are particularly attractive.

Further research into the development of more active and robust catalysts for the Heck reaction of challenging substrates like 4-Bromo-2-fluorocinnamic acid will continue to be an important area of investigation, with the potential to unlock more efficient synthetic routes to valuable pharmaceutical and materials science intermediates.

References

  • Heck Reaction—State of the Art. Molecules. [Link]

  • Heck Reactions with Aryl Chlorides. Diva-Portal.org. [Link]

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. ResearchGate. [Link]

  • Pd-Catalyzed Enantioselective Heck Reaction of Aryl Triflates and Alkynes. ACS Publications. [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. [Link]

  • Heck coupling reaction between bromo/iodoanisoles and acrylates. ResearchGate. [Link]

  • CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Malaysian Journal of Analytical Sciences. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. PMC. [Link]

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Comparative

A Comparative Spectroscopic Guide to 4-Bromo-2-fluorocinnamic Acid and Its Synthetic Precursors

For researchers and professionals in the fields of medicinal chemistry and materials science, the synthesis and characterization of novel compounds are foundational endeavors. Cinnamic acid derivatives, in particular, re...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the fields of medicinal chemistry and materials science, the synthesis and characterization of novel compounds are foundational endeavors. Cinnamic acid derivatives, in particular, represent a class of molecules with significant potential, owing to their diverse biological activities and utility as synthetic intermediates. This guide provides an in-depth spectroscopic comparison of 4-Bromo-2-fluorocinnamic acid with its common precursors, 4-bromo-2-fluorobenzaldehyde and malonic acid. By examining the characteristic spectral signatures at each stage of the synthesis, this document aims to equip researchers with the necessary data and experimental insights for unambiguous compound identification and purity assessment.

The synthesis of 4-Bromo-2-fluorocinnamic acid is typically achieved through a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This process involves the reaction of an active methylene compound, in this case, malonic acid, with a carbonyl compound, 4-bromo-2-fluorobenzaldehyde, usually in the presence of a basic catalyst such as piperidine or pyridine. The subsequent decarboxylation of the intermediate yields the desired α,β-unsaturated carboxylic acid.

This guide will first delineate the synthetic pathway and then delve into a comparative analysis of the Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for each of the three key molecules. Detailed experimental protocols for both the synthesis and the spectroscopic analyses are provided to ensure reproducibility.

Synthetic Pathway: Knoevenagel Condensation

The synthesis of 4-Bromo-2-fluorocinnamic acid from 4-bromo-2-fluorobenzaldehyde and malonic acid proceeds via the Doebner modification of the Knoevenagel condensation.[1][2] The reaction is typically catalyzed by a weak base like pyridine, which also acts as the solvent, and a small amount of piperidine. The mechanism involves the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the final product.

Synthesis_Workflow Synthesis of 4-Bromo-2-fluorocinnamic Acid cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-bromo-2-fluorobenzaldehyde 4-Bromo-2-fluorobenzaldehyde Knoevenagel Knoevenagel Condensation (Doebner Modification) 4-bromo-2-fluorobenzaldehyde->Knoevenagel Aldehyde Malonic_Acid Malonic Acid Malonic_Acid->Knoevenagel Active Methylene Compound 4-Bromo-2-fluorocinnamic_acid 4-Bromo-2-fluorocinnamic Acid Knoevenagel->4-Bromo-2-fluorocinnamic_acid Pyridine, Piperidine, Heat, Decarboxylation

Synthesis of 4-Bromo-2-fluorocinnamic Acid via Knoevenagel Condensation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-bromo-2-fluorobenzaldehyde, malonic acid, and the predicted data for 4-Bromo-2-fluorocinnamic acid. The data for the precursors have been compiled from various spectral databases and supplier information.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] The data for the final product is predicted based on the structural changes from the precursors and known spectroscopic trends for similar cinnamic acid derivatives.[1][19][20][21][22][23]

Table 1: Comparative FT-IR Data (cm⁻¹)

Functional Group4-bromo-2-fluorobenzaldehydeMalonic Acid4-Bromo-2-fluorocinnamic acid (Predicted)
O-H Stretch (Carboxylic Acid) N/A3200-2500 (broad)3300-2500 (broad)
C-H Stretch (Aromatic) ~3070N/A~3080
C-H Stretch (Aldehyde) ~2850, ~2750N/AN/A
C=O Stretch (Carbonyl) ~1700 (Aldehyde)~1710 (Carboxylic Acid)~1690 (α,β-unsaturated Carboxylic Acid)
C=C Stretch (Alkene) N/AN/A~1630
C=C Stretch (Aromatic) ~1600, ~1470N/A~1590, ~1480
C-O Stretch (Carboxylic Acid) N/A~1300, ~1200~1310, ~1220
C-Br Stretch ~680N/A~670
C-F Stretch ~1250N/A~1260

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton Environment4-bromo-2-fluorobenzaldehyde (in CDCl₃)Malonic Acid (in DMSO-d₆)4-Bromo-2-fluorocinnamic acid (Predicted in DMSO-d₆)
Carboxylic Acid (-COOH) N/A~12.5 (broad s, 2H)~12.8 (broad s, 1H)
Aldehyde (-CHO) ~10.3 (s, 1H)N/AN/A
Aromatic Protons 7.7-7.5 (m, 3H)N/A8.0-7.6 (m, 3H)
Vinylic Protons (-CH=CH-) N/AN/A~7.7 (d, 1H, J ≈ 16 Hz), ~6.6 (d, 1H, J ≈ 16 Hz)
Methylene (-CH₂-) N/A~3.1 (s, 2H)N/A

Table 3: Comparative ¹³C NMR Data (δ, ppm)

Carbon Environment4-bromo-2-fluorobenzaldehyde (in CDCl₃)Malonic Acid (in DMSO-d₆)4-Bromo-2-fluorocinnamic acid (Predicted in DMSO-d₆)
Carboxylic Acid (-COOH) N/A~169~167
Aldehyde (-CHO) ~188N/AN/A
Aromatic C-Br ~120N/A~122
Aromatic C-F ~163 (d, ¹JCF ≈ 250 Hz)N/A~162 (d, ¹JCF ≈ 252 Hz)
Other Aromatic Carbons 135, 132, 128, 118N/A136, 131, 129, 120
Vinylic Carbons (-CH=CH-) N/AN/A~142, ~120
Methylene (-CH₂-) N/A~41N/A

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion4-bromo-2-fluorobenzaldehydeMalonic Acid4-Bromo-2-fluorocinnamic acid (Predicted)
Molecular Ion [M]⁺ 202/204 (1:1)104244/246 (1:1)
[M-H]⁺ 201/203103243/245
[M-CHO]⁺ 173/175N/AN/A
[M-Br]⁺ 123N/A165
[M-COOH]⁺ N/A59199/201
[M-H₂O]⁺ N/A86226/228
[M-CO₂]⁺ N/A60200/202

Experimental Protocols

Synthesis of 4-Bromo-2-fluorocinnamic Acid

This protocol is adapted from standard Knoevenagel condensation procedures.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2-fluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (3-5 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-Bromo-2-fluorocinnamic acid.

  • Dry the purified product under vacuum.

Spectroscopic Analyses

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compounds.

Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Sample Source cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Reactants Precursors (4-bromo-2-fluorobenzaldehyde, Malonic Acid) FTIR FT-IR Spectroscopy Reactants->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Reactants->NMR MS Mass Spectrometry Reactants->MS Product Synthesized Product (4-Bromo-2-fluorocinnamic Acid) Product->FTIR Product->NMR Product->MS Structure Structural Elucidation & Purity Assessment FTIR->Structure NMR->Structure MS->Structure

General workflow for the spectroscopic analysis of the compounds.

FT-IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: Solid samples were analyzed as KBr pellets. A small amount of the sample was ground with dry potassium bromide and pressed into a thin, transparent disk.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired for baseline correction.

NMR Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz Nuclear Magnetic Resonance spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A small amount of the solid sample was introduced directly into the ion source using a direct insertion probe.

  • Data Acquisition: Mass spectra were obtained in the m/z range of 50-500. The ionization energy was set to 70 eV.

Discussion and Interpretation

The spectroscopic data presented provides a clear pathway for monitoring the conversion of the precursors to the final product.

In the FT-IR spectra , the disappearance of the characteristic aldehyde C-H stretches (~2850 and ~2750 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹) of 4-bromo-2-fluorobenzaldehyde is a key indicator of reaction completion. The broad O-H stretch of malonic acid is replaced by a similar broad O-H band in the product, but the most significant change is the appearance of a C=C stretch at approximately 1630 cm⁻¹, confirming the formation of the alkene moiety in 4-Bromo-2-fluorocinnamic acid. The C=O stretch of the product is expected to shift to a slightly lower wavenumber (~1690 cm⁻¹) compared to the precursors due to conjugation with the newly formed double bond and the aromatic ring.

The ¹H NMR spectra offer a detailed view of the structural transformation. The disappearance of the aldehyde proton singlet at ~10.3 ppm and the methylene proton singlet of malonic acid at ~3.1 ppm are definitive markers of the reaction's progress. The emergence of two doublets in the vinylic region (~7.7 and ~6.6 ppm) with a large coupling constant (J ≈ 16 Hz) is characteristic of the trans-alkene protons in the cinnamic acid structure.

In the ¹³C NMR spectra , the disappearance of the aldehyde carbon resonance at ~188 ppm and the methylene carbon at ~41 ppm confirms the consumption of the starting materials. The appearance of two new signals in the vinylic region (~142 and ~120 ppm) and a carboxylic acid carbon at ~167 ppm are indicative of the formation of 4-Bromo-2-fluorocinnamic acid.

Finally, mass spectrometry provides crucial information about the molecular weight of the compounds. The molecular ion peaks of 4-bromo-2-fluorobenzaldehyde (m/z 202/204) and 4-Bromo-2-fluorocinnamic acid (predicted at m/z 244/246) will exhibit a characteristic 1:1 isotopic pattern due to the presence of a single bromine atom. This isotopic signature is a powerful tool for confirming the incorporation of the bromo-fluoro-phenyl group into the final product. The fragmentation patterns will also differ significantly, with the product showing characteristic losses of COOH, Br, and fragments associated with the cinnamic acid backbone.

Conclusion

This guide provides a comprehensive spectroscopic comparison of 4-Bromo-2-fluorocinnamic acid and its precursors, 4-bromo-2-fluorobenzaldehyde and malonic acid. By understanding the distinct spectral features of each compound, researchers can confidently monitor the synthesis, confirm the structure of the final product, and assess its purity. The provided experimental protocols serve as a practical resource for the synthesis and characterization of this and similar cinnamic acid derivatives, facilitating further research and development in medicinal chemistry and materials science.

References

  • ResearchGate. FTIR spectra of a malonic acid and b mPEG–polyester copolymer (Ma/He/M2...). [Link]

  • SpectraBase. Malonic acid, bis(2-trimethylsilylethyl) ester - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. Malonic acid - Optional[1H NMR] - Spectrum. [Link]

  • NIST WebBook. Malonic acid, di(2,4-dimethylpent-3-yl) ester. [Link]

  • SpectraBase. Malonic acid. [Link]

  • ResearchGate. FTIR spectra of the samples with malonic acid (see peaks for O-H...). [Link]

  • ACS Publications. Experimental Study on Reactive Extraction of Malonic Acid with Validation by Fourier Transform Infrared Spectroscopy. [Link]

  • NIST WebBook. Malonic acid, dihydrazide. [Link]

  • SpectraBase. Malonic acid - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. 2-Fluoro-4-bromobenzaldehyde. [Link]

  • NIST WebBook. 2-Fluoro-4-bromobenzaldehyde. [Link]

  • PubChem. m-Bromocinnamic acid. [Link]

  • Lab Supplies. 4-Bromo-2-fluorocinnamic acid, min 98%, 1 gram. [Link]

  • Chemsrc. 4-Bromo-2-fluorocinnamic acid | CAS#:149947-19-3. [Link]

  • Angene Chemical. 4-Bromo-2-fluorobenzaldehyde(CAS# 57848-46-1 ). [Link]

  • Matrix Fine Chemicals. 4-BROMO-2-FLUOROBENZALDEHYDE | CAS 57848-46-1. [Link]

  • PMC. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]

  • Chongqing Chemdad Co., Ltd. 4-Bromo-2-fluorocinnamic acid. [Link]

  • MDPI. Structure−Activity Relationship (SAR) Study of trans-Cinnamic Acid and Derivatives on the Parasitic Weed Cuscuta campestris. [Link]

  • CP Lab Safety. 4-Bromo-2-fluorobenzaldehyde, 25g, Each. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • PubMed. Spectroscopic analysis of cinnamic acid using quantum chemical calculations. [Link]

  • SpectraBase. 4-Bromo-2-fluoroaniline - Optional[13C NMR] - Spectrum. [Link]

  • TIB. On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. [Link]

  • BMRB. BMRB entry bmse000124 - Trans-Cinnamic Acid (C9H8O2). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the In Vitro Anticancer Potential of 4-Bromo-2-fluorocinnamic Acid Derivatives

Authored For: Drug Discovery and Oncology Research Professionals Introduction: The Rationale for Exploring Cinnamic Acid Scaffolds in Oncology Cinnamic acid and its derivatives represent a class of naturally occurring an...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored For: Drug Discovery and Oncology Research Professionals

Introduction: The Rationale for Exploring Cinnamic Acid Scaffolds in Oncology

Cinnamic acid and its derivatives represent a class of naturally occurring and synthetic compounds that have garnered substantial interest in medicinal chemistry for their broad pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2][3] These aromatic fatty acids, found in various plants, serve as a foundational scaffold for developing novel therapeutic agents.[1][4] Their anticancer effects are multifaceted, with studies demonstrating their ability to induce programmed cell death (apoptosis), halt the cell cycle, and inhibit critical oncogenic signaling pathways.[3][5]

The parent cinnamic acid molecule, however, often exhibits modest potency, necessitating chemical modifications to enhance its bioavailability and cytotoxic efficacy.[1] The strategic introduction of substituents onto the phenyl ring is a key approach to modulating these properties. This guide focuses on derivatives synthesized from 4-Bromo-2-fluorocinnamic acid , a starting material chosen for the unique electronic properties conferred by its halogen substituents. The presence of a bromine atom (an electron-withdrawing group) and a fluorine atom can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making these derivatives particularly compelling candidates for anticancer drug discovery.

This document provides a comparative analysis of the in vitro anticancer activity of various compounds derived from this scaffold. We will delve into the structure-activity relationships (SAR), elucidate common mechanisms of action, and provide detailed, field-tested protocols for key cytotoxicity and mechanistic assays, offering a comprehensive resource for researchers aiming to evaluate and advance these promising molecules.

Synthetic Strategies and Derivative Classes

The versatility of the 4-Bromo-2-fluorocinnamic acid backbone allows for the synthesis of diverse compound libraries. The carboxylic acid group and the α,β-unsaturated system are primary sites for chemical modification. Common synthetic routes, such as the Knoevenagel or Claisen-Schmidt condensation reactions, are employed to generate a variety of derivatives, most notably chalcones and amides, which have shown significant promise in oncology research.[6][7]

The general workflow from the starting material to biological evaluation is a critical, multi-step process that ensures the systematic screening and validation of novel compounds.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation A 4-Bromo-2-fluorocinnamic acid B Chemical Modification (e.g., Amidation, Esterification) A->B Reactants C Synthesis of Chalcones (Claisen-Schmidt Condensation) A->C Reactants D Purification & Characterization (HPLC, NMR, Mass Spec) B->D Crude Product C->D Crude Product E In Vitro Cytotoxicity Screening (MTT, SRB Assays) D->E Pure Compounds F Mechanism of Action Studies (Apoptosis, Cell Cycle) E->F Active Compounds G Hit Compound Identification F->G Validated Hits

Caption: General workflow from synthesis to in vitro biological evaluation.

Comparative In Vitro Anticancer Activity

A primary goal in preclinical screening is to quantify the cytotoxic effects of test compounds against a panel of human cancer cell lines.[8] This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit cell proliferation by 50%.[8] The data below, compiled from studies on brominated cinnamic acid and chalcone derivatives, illustrates the potential of this chemical class. The presence of the bromo-substituent is often correlated with enhanced cytotoxic activity.

Derivative ClassCompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Dienoic Acid 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii)HT-29Colon Cancer< 240 (Notable Activity)[9]
A-549Lung Cancer< 240 (Good Activity)[9]
MDA-MB-231Breast Cancer< 240 (Remarkable Activity)[9]
Chalcone 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-onT47DBreast Cancer45[10]
HeLaCervical Cancer53[10]
Chalcone Brominated Chalcone Derivative H72MGC803Gastric Cancer3.57 - 5.61[10]
Cinnamamide (E)–3–(4–bromophenyl)–N–(4–fluorophenylsulfonyl)acrylamideB16–F10 (Mouse)Melanoma1.2 µg/mL[11]
Cinnamic Acid Amide LQM755 (Cinnamic Acid Derivative)AGSGastric CancerDose-dependent activity[12]

Analysis of Structure-Activity Relationship (SAR):

The cytotoxic potential of cinnamic acid derivatives is heavily influenced by the nature and position of substituents.[13]

  • Halogenation: The presence of electron-withdrawing groups like bromine on the phenyl ring can enhance anticancer activity.[13] This is evident in the potent activity of brominated chalcones and cinnamamides.

  • α,β-Unsaturated Carbonyl: This "Michael acceptor" moiety is crucial for the anticancer activity of many derivatives, including chalcones, as it can form covalent bonds with nucleophilic residues (e.g., cysteine) in key cellular proteins.[4]

  • Amide vs. Ester Moieties: Conversion of the carboxylic acid group into amides or esters can significantly modulate potency and selectivity, often by altering the compound's ability to cross cell membranes.[13] Studies have shown that certain amide derivatives exhibit potent cytotoxicity against various cancer cell lines.[13]

Elucidating the Mechanisms of Action

Compounds derived from 4-Bromo-2-fluorocinnamic acid likely share mechanisms of action with other cinnamic acid derivatives, which are known to disrupt multiple signaling pathways essential for cancer cell survival and proliferation.[12]

  • Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death.[5] This is often achieved by increasing levels of reactive oxygen species (ROS), leading to DNA damage, mitochondrial dysfunction, and the activation of caspase cascades (e.g., caspase-3, -7, -9), which execute the apoptotic program.[14][15]

  • Cell Cycle Arrest: Some derivatives can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as G1 or G2/M.[5] This prevents the cells from dividing and replicating.

  • Inhibition of Pro-Survival Signaling: Cinnamic acid derivatives have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[2][13] NF-κB is a key transcription factor that promotes inflammation and cell survival, and its inhibition is a critical strategy in cancer therapy.[2][5]

G compound Cinnamic Acid Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction ros->mito cas9 Caspase-9 (Initiator) mito->cas9 Cytochrome c release cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: The intrinsic apoptosis pathway, a common target for cinnamic acid derivatives.

Key Experimental Protocols: A Step-by-Step Guide

The following protocols are foundational for the in vitro evaluation of novel anticancer compounds.[8] They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[16][17]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by Annexin V-FITC. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. The cell populations are quantified: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the test compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate overnight at -20°C.[8]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

G cluster_assays Assay-Specific Steps cluster_analysis Data Acquisition & Analysis A 1. Cell Culture & Seeding (96-well or 6-well plates) B 2. Compound Treatment (Vehicle, Positive Control, Test Article) A->B C 3. Incubation Period (24-72 hours) B->C D1 MTT Assay: Add MTT, Solubilize C->D1 D2 Apoptosis Assay: Harvest, Stain (Annexin V/PI) C->D2 D3 Cell Cycle Assay: Harvest, Fix, Stain (PI/RNase) C->D3 E1 Plate Reader (Absorbance @ 570nm) D1->E1 E2 Flow Cytometer (Fluorescence Detection) D2->E2 D3->E2 F1 IC50 Calculation E1->F1 F2 Quantify Cell Populations (Apoptotic %, Phase %) E2->F2

Sources

Comparative

Comparative Guide: Effects of Fluorine vs. Bromine Substitution on Biological Activity

Executive Summary & Strategic Context In contemporary medicinal chemistry, halogenation is a highly strategic tool used to fine-tune the pharmacodynamics and pharmacokinetics of lead compounds. While both fluorine (F) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In contemporary medicinal chemistry, halogenation is a highly strategic tool used to fine-tune the pharmacodynamics and pharmacokinetics of lead compounds. While both fluorine (F) and bromine (Br) are halogens, their incorporation into a molecular scaffold yields fundamentally divergent biological outcomes. As a Senior Application Scientist, I approach halogen substitution not merely as a structural tweak, but as a precise thermodynamic and kinetic intervention.

Fluorine is primarily leveraged for metabolic shielding and physicochemical tuning (e.g., pKa modulation and conformational control). In contrast, bromine is increasingly utilized for target anchoring via halogen bonding and filling large hydrophobic pockets. This guide objectively compares these two substituents, providing mechanistic insights, quantitative data, and self-validating experimental protocols to guide rational drug design.

Physicochemical Properties: The Foundation of Divergent Activity

The divergent biological effects of F and Br stem directly from their atomic properties.1[1]. Conversely,2[2].

Quantitative Comparison Table
Physicochemical PropertyFluorine (F)Bromine (Br)
Van der Waals Radius (Å) 1.471.85
Electronegativity (Pauling) 3.982.96
C-X Bond Dissociation Energy (kcal/mol) 105.4~68.0
Halogen Bonding Capability ( σ -hole) NegligibleStrong
Primary Biological Utility Metabolic stability, pKa tuningTarget affinity, steric anchoring

Mechanistic Divergence in Biological Systems

Fluorine: Metabolic Shielding and Conformational Control

Because the C-F bond is the strongest carbon-heteroatom bond, replacing a metabolically labile C-H bond with a C-F bond effectively blocks cytochrome P450 (CYP450)-mediated oxidation. Furthermore, fluorine's extreme electronegativity exerts a strong inductive effect, which can be used to lower the pKa of adjacent basic amines, thereby enhancing membrane permeability and oral bioavailability.3[3].

Bromine: Halogen Bonding and Steric Anchoring

Bromine's primary advantage lies in its ability to act as a Lewis acid. The anisotropic distribution of electron density along the C-Br bond creates a positively charged σ -hole at the distal end of the halogen. This allows bromine to form highly directional, non-covalent "halogen bonds" with Lewis bases (e.g., backbone carbonyl oxygens or sulfur atoms in the target protein).4[4].

HalogenMechanisms Lead Lead Compound F_Sub Fluorine (F) Substitution Lead->F_Sub Br_Sub Bromine (Br) Substitution Lead->Br_Sub F_Metab CYP450 Shielding (Metabolic Stability) F_Sub->F_Metab F_pKa pKa Modulation (Permeability) F_Sub->F_pKa Br_Halo Halogen Bonding (Target Affinity) Br_Sub->Br_Halo Br_Steric Steric Anchoring (Pocket Filling) Br_Sub->Br_Steric BioAct Optimized Biological Activity F_Metab->BioAct F_pKa->BioAct Br_Halo->BioAct Br_Steric->BioAct

Caption: Logical pathways of fluorine and bromine substitutions driving biological activity.

Experimental Case Studies: The Double-Edged Sword of Sterics

The choice between F and Br must be guided by the spatial constraints of the target binding pocket.

  • Steric Clashes (Bromine Liability): 5[5]. The larger van der Waals radius of bromine caused a severe steric clash that distorted the active cis-stereochemistry of the stilbene scaffold.

  • Affinity Gains (Bromine Advantage): Conversely, in systems amenable to halogen bonding, exchanging a lighter halogen for bromine or iodine can yield up to an order of magnitude increase in binding affinity by forming a directed close contact with a backbone carbonyl oxygen[4].

Validated Experimental Protocols for Evaluating Halogen Substitutions

To rigorously evaluate the divergent effects of F and Br substitutions, drug development professionals must employ orthogonal assays. Below are two self-validating protocols designed to isolate the specific mechanistic advantages of each halogen.

Protocol A: Liver Microsomal Stability Assay (Evaluating F-Substitution)

Objective: To quantify the protective effect of fluorine substitution against CYP450-mediated oxidative metabolism. Reagents: Human Liver Microsomes (HLM, 0.5 mg/mL), NADPH regenerating system, F-analog, and des-fluoro lead (1 µM).

Step-by-Step Methodology :

  • Incubation Setup : Pre-incubate the F-analog with HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation : Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Course Sampling : Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Causality: The addition of NADPH initiates the electron transfer cascade required for CYP450 function. By calculating the intrinsic clearance ( CLint​ ) from the elimination rate constant ( k ) of the F-analog versus the des-fluoro lead, we isolate and quantify the protective effect of the highly stable C-F bond against oxidative metabolism. Self-Validation: Include Verapamil as a high-clearance positive control to verify microsomal enzymatic viability. A parallel no-NADPH negative control validates that any observed degradation is strictly CYP450-mediated and not due to chemical instability.

Protocol B: Isothermal Titration Calorimetry (ITC) (Evaluating Br-Substitution)

Objective: To thermodynamically quantify the binding affinity enhancement driven by bromine-mediated halogen bonding. Reagents: Purified target protein (e.g., 50 µM in HEPES buffer), Br-analog, and des-bromo lead (500 µM in identical buffer).

Step-by-Step Methodology :

  • Preparation : Dialyze the target protein extensively against the assay buffer to ensure exact buffer matching. Prepare ligand solutions in the final dialysate.

  • Equilibration : Load the protein into the ITC sample cell and the Br-analog into the injection syringe. Equilibrate the system to 25°C with a reference power of 5 µcal/s.

  • Titration : Execute 20 sequential injections of 2 µL ligand into the protein cell, with 150-second intervals between injections to allow the baseline to stabilize.

  • Data Acquisition : Record the differential electrical power required to maintain zero temperature difference between the sample and reference cells.

  • Analysis : Integrate the heat peaks and fit the data to a one-site binding model using Origin software to extract Kd​ , ΔH , and ΔS .

Causality: Halogen bonds are fundamentally enthalpy-driven interactions. ITC directly measures the heat released ( ΔH ) upon binding. A significant favorable shift in ΔH for the Br-analog compared to the des-bromo lead, without a proportional increase in entropy ( ΔS ), mechanistically validates the formation of a targeted halogen bond. Self-Validation: Perform a buffer-into-protein titration (blank) to subtract the heat of dilution. The stoichiometry ( N ) must resolve to ~1.0, validating a specific 1:1 binding event rather than non-specific aggregation.

ExpWorkflow Synth Analog Synthesis InVitro In Vitro Screening Synth->InVitro Evaluate Metab Microsomal Stability InVitro->Metab F-Analogs Struct ITC & X-ray InVitro->Struct Br-Analogs

Caption: Step-by-step experimental workflow for evaluating halogenated drug analogs.

References

  • Synthesis and Biological Activity of Fluorinated Combretastatin Analogues | Journal of Medicinal Chemistry - ACS Publications | 5

  • Halogen-enriched fragment libraries as chemical probes | Future Medicinal Chemistry - Ovid |3

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology | ACS Publications | 4

  • Key contemporary considerations for halogens in drug discovery | Taylor & Francis | 2

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design | Chemical Science (RSC Publishing) | 1

Sources

Validation

A Comparative Guide to Isotopic Labeling Studies with 4-Bromo-2-fluorocinnamic Acid: A Multi-Modal Probe for Metabolic and Pharmacokinetic Analysis

For researchers at the forefront of drug discovery and metabolic pathway analysis, the ability to trace a molecule's journey through a complex biological system is paramount. Isotopic labeling is the cornerstone of these...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and metabolic pathway analysis, the ability to trace a molecule's journey through a complex biological system is paramount. Isotopic labeling is the cornerstone of these investigations, providing an unambiguous window into biotransformation, pharmacokinetics, and mechanism of action.[1][2] While classic labels like ¹³C, ¹⁵N, and ²H are foundational, advanced tracer design can unlock deeper insights. This guide introduces 4-Bromo-2-fluorocinnamic acid (4-Br-2-F-CA) as a uniquely powerful, multi-modal probe and provides a comparative analysis against traditional labeling strategies.

The strategic incorporation of halogen atoms into a biologically relevant scaffold like cinnamic acid creates a tracer with distinct analytical advantages.[3][4] The fluorine atom serves as a highly sensitive, background-free NMR probe (¹⁹F NMR), while the bromine atom provides a characteristic isotopic signature in mass spectrometry, simplifying metabolite identification.[5][6] This guide will explore the rationale behind using this tracer, provide detailed experimental protocols, and compare its performance to conventional alternatives.

Chapter 1: The Strategic Advantage of a Dual-Halogenated Probe

The choice of an isotopic tracer is a critical experimental design parameter that dictates the quality and type of data one can obtain. While traditional labels are effective, they can present challenges in complex biological matrices.

Comparison with Standard Isotopic Tracers:

  • ¹³C/¹⁵N Labeling: These stable isotopes are the gold standard for metabolic flux analysis and pathway elucidation.[7][8] However, their detection by NMR requires high concentrations due to lower intrinsic sensitivity compared to ¹H or ¹⁹F. In mass spectrometry, the +1 or +2 Da mass shift can sometimes be obscured by the natural isotopic abundance of other elements in large metabolites.

  • ²H (Deuterium) Labeling: Deuterium is an excellent, cost-effective mass tag. However, its use can sometimes introduce a kinetic isotope effect, potentially altering the rate of metabolic reactions. Furthermore, extensive deuteration can create chromatographic shifts, complicating direct comparison with unlabeled standards.

The 4-Br-2-F-CA Advantage:

4-Br-2-F-CA is designed to overcome many of these limitations. The fluorine atom is approximately 83% as sensitive as a proton in NMR spectroscopy and has a 100% natural abundance, providing a powerful and selective analytical window.[6] Since endogenous fluorine is virtually absent in most biological systems, ¹⁹F NMR spectra are exceptionally clean, allowing for the detection and quantification of the parent compound and all fluorinated metabolites without background interference.

Simultaneously, the bromine atom exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[9] This creates a characteristic "doublet" peak in a mass spectrum for any bromine-containing fragment, separated by 2 Da. This signature acts as a natural barcode, making it straightforward to distinguish drug-derived metabolites from endogenous molecules, significantly boosting confidence in metabolite identification.

Chapter 2: Designing Your Labeling Experiment

The optimal experimental design depends on the research question. 4-Br-2-F-CA can be used as-is for many applications, or it can be further enhanced with traditional isotopic labels.

Choosing the Right Approach:

  • Metabolic Fate & Identification (No Additional Labeling): For identifying primary metabolites, the intrinsic ¹⁹F and ⁷⁹Br/⁸¹Br signatures are often sufficient. This is the most direct application.

  • Quantitative Analysis (Deuterium Labeling): Synthesizing a deuterated version (e.g., on the vinyl group or aromatic ring) of 4-Br-2-F-CA allows it to be used as an ideal internal standard for quantifying the non-deuterated parent drug and its metabolites via LC-MS.

  • Pathway Elucidation & Flux Analysis (¹³C Labeling): To understand which parts of the molecule are being transformed or to trace carbon flow, synthesizing a ¹³C-labeled version (e.g., at the carboxyl carbon, [1-¹³C]) is the superior approach.[8]

The following decision tree can guide the selection of an appropriate labeling strategy.

G start What is the primary research goal? goal1 Identify major metabolites? start->goal1 goal2 Quantify drug/metabolite levels? start->goal2 goal3 Trace carbon flow/elucidate pathways? start->goal3 strategy1 Use unlabeled 4-Br-2-F-CA. Leverage intrinsic 19F (NMR) and 79/81Br (MS) signatures. goal1->strategy1 Qualitative Analysis strategy2 Synthesize deuterated (2H) 4-Br-2-F-CA as an internal standard for LC-MS. goal2->strategy2 Quantitative Analysis strategy3 Synthesize 13C-labeled 4-Br-2-F-CA. Analyze by LC-MS and/or 13C NMR. goal3->strategy3 Mechanistic Study

Caption: Decision tree for selecting a 4-Br-2-F-CA labeling strategy.

Chapter 3: Experimental Guide & Protocols

This section provides validated, step-by-step protocols for a typical in vitro metabolic stability study.

Protocol 1: Synthesis of [1-¹³C]-4-Bromo-2-fluorocinnamic acid

This protocol is based on the Knoevenagel-Doebner condensation, a reliable method for forming the α,β-unsaturated carboxylic acid.[10]

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde

  • [1,2-¹³C₂]-Malonic acid (or [1-¹³C]-Malonic acid for single label)

  • Pyridine (as solvent)

  • Piperidine (as catalyst)

  • Hydrochloric acid (10% v/v)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-2-fluorobenzaldehyde (1.0 eq) and [1,2-¹³C₂]-Malonic acid (1.1 eq) in pyridine (5 mL per gram of aldehyde).

  • Add piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 120-140 °C) for 4 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the mixture to room temperature and slowly pour it into an ice-cold solution of 10% HCl. This will neutralize the pyridine and precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure [1,2,3-¹³C₃]-4-Bromo-2-fluorocinnamic acid.

  • Confirm product identity and isotopic incorporation via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Metabolism with Human Liver Microsomes (HLM)

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • [¹³C]-4-Br-2-F-CA stock solution (10 mM in DMSO)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Acetonitrile (ice-cold, containing an internal standard like warfarin)

  • 96-well incubation plate

Procedure:

  • Prepare the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.

  • In each well of the 96-well plate, add 188 µL of the NADPH-containing buffer.

  • Add 2 µL of the 10 mM [¹³C]-4-Br-2-F-CA stock solution to each well to achieve a final substrate concentration of 100 µM.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding 10 µL of HLM (final concentration 1 mg/mL). For a negative control (T=0), add quenching solution immediately before the HLM.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 400 µL of ice-cold acetonitrile with internal standard to the respective wells.

  • Seal the plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the protein.

  • Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS and ¹⁹F NMR.

Overall Experimental Workflow

The entire process, from synthesis to analysis, can be visualized as a streamlined workflow.

G cluster_synthesis Synthesis cluster_incubation Metabolism cluster_analysis Analysis s1 Labeled Precursors (e.g., 13C-Malonic Acid) s2 Chemical Synthesis (Knoevenagel-Doebner) s1->s2 s3 Purification & QC (NMR, HRMS) s2->s3 i1 Incubation with Human Liver Microsomes s3->i1 Dosing i2 Time-Point Sampling i1->i2 i3 Reaction Quenching & Protein Precipitation i2->i3 a1 LC-MS/MS Analysis i3->a1 Sample Injection a2 19F NMR Analysis i3->a2 a3 Metabolite ID & Quantification a1->a3 a2->a3

Caption: End-to-end workflow for a 4-Br-2-F-CA isotopic labeling study.

Chapter 4: Data Interpretation & Comparative Analysis

Following the analytical workflow, the key is to interpret the rich data provided by this multi-modal probe.

Hypothetical Metabolic Pathway

Based on known biotransformations of cinnamic acids and fluorinated aromatics, we can predict a metabolic map for 4-Br-2-F-CA.[3][11] Common reactions include reduction of the double bond, hydroxylation of the aromatic ring, and conjugation with glucuronic acid.

G parent 4-Br-2-F-Cinnamic Acid (Parent, M) met1 4-Br-2-F-Hydrocinnamic Acid (M+2H) parent->met1 Side-Chain Reduction met2 Hydroxylated Parent (M+O) parent->met2 Aromatic Hydroxylation (P450) met3 Glucuronide Conjugate (M+176 Da) parent->met3 Glucuronidation (UGT) met2->met3 Conjugation

Caption: Predicted metabolic pathways for 4-Bromo-2-fluorocinnamic acid.

Data Summary and Comparison

The true power of this approach is evident when comparing the data generated against alternative methods.

Parameter ¹³C-Labeled 4-Br-2-F-CA ¹³C-Labeled standard Cinnamic Acid Unlabeled 4-Br-2-F-CA
Primary Use Case Pathway Elucidation, Flux AnalysisPathway ElucidationMetabolite Discovery
MS Identification High confidence. Mass shift (+n Da) and Br pattern.Moderate confidence. Relies solely on mass shift.Very high confidence. Br pattern is a unique tag.
NMR Analysis ¹³C NMR (low sensitivity) and ¹⁹F NMR (high sensitivity).¹³C NMR only.¹⁹F NMR only. High sensitivity, clean spectrum.
Potential Issues Synthesis can be complex/costly.Mass shift can be ambiguous in complex matrices.Does not directly trace carbon backbone.
Overall Utility Excellent for deep mechanistic studies.Good for basic pathway studies.Excellent for rapid, confident metabolite profiling.

Conclusion

Isotopically labeled 4-Bromo-2-fluorocinnamic acid represents a new frontier in tracer design for drug metabolism and pharmacokinetic studies. By combining the biological relevance of the cinnamic acid scaffold with the unique analytical advantages of both fluorine (for high-sensitivity, background-free ¹⁹F NMR) and bromine (for a definitive isotopic signature in mass spectrometry), researchers can achieve an unparalleled level of confidence and detail in their analyses. While traditional tracers like purely ¹³C- or ²H-labeled compounds remain valuable, the multi-modal nature of 4-Br-2-F-CA offers a more robust and information-rich alternative for definitively identifying and tracking metabolites in complex biological systems. This guide provides the foundational knowledge and protocols for researchers to leverage this powerful tool in their own discovery and development pipelines.

References

  • Metabolic pathways of cinnamic acid derivatives in Brazilian green propolis in rats. (2022). Bioscience, Biotechnology, and Biochemistry. [Link]

  • Metabolic pathways of cinnamic acid derivatives in Brazilian green propolis in rats. (2022). PubMed. [Link]

  • Pharmacokinetics and metabolism of cinnamic acid derivatives and flavonoids after oral administration of Brazilian green propolis in humans. (2021). RSC Publishing. [Link]

  • The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]

  • Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases. (2025). MDPI. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023). MDPI. [Link]

  • Investigation of trans- to- cis isomerization of cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid. (2025). ResearchGate. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. [Link]

  • Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. (2025). Repository of the Academy's Library. [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2025). RSC Publishing. [Link]

  • Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. (2017). MDPI. [Link]

  • Cinnamic acid, TMS derivative. NIST WebBook. [Link]

  • Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid isomers. (2024). bioRxiv. [Link]

  • 4-Bromo-2-fluorocinnamic acid, min 98%, 1 gram. Lab Supplies. [Link]

  • Multifunctional Cinnamic Acid Derivatives. (2016). PMC. [Link]

  • Synthesis of isotopically labelled compounds. (2018). ResearchGate. [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. (2021). MDPI. [Link]

  • Recent highlights in biosynthesis research using stable isotopes. (2015). Beilstein Journals. [Link]

  • Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. (2024). PMC. [Link]

  • Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). PMC. [Link]

  • Hydrocinnamic Acid at BMRB. BMRB. [Link]

  • 13C-Isotope-Labeling Experiments to Study Metabolism in Catharanthus roseus. (2016). MDPI. [Link]

  • Solved Labeled Product?13C[1H] NMR of product from. (2023). Chegg.com. [Link]

  • On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. TIB. [Link]

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  • 4-Bromo-2-fluorocinnamic acid. Chongqing Chemdad Co., Ltd. [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022). PMC. [Link]

  • New developments in isotope labeling strategies for protein solution NMR spectroscopy. Lewis Kay's Lab - University of Toronto. [Link]

  • 4-Bromo-trans-cinnamic acid: structural characterisation and crystallographic investigation into the solid state [2 + 2] cycloaddition reaction and temperature induced phase transition. (2012). RSC Publishing. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-2-fluorocinnamic acid

As a Senior Application Scientist, I emphasize to all laboratory personnel that the safe handling of halogenated pharmaceutical intermediates requires more than passive compliance with a Safety Data Sheet (SDS). It deman...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize to all laboratory personnel that the safe handling of halogenated pharmaceutical intermediates requires more than passive compliance with a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior to implement self-validating safety protocols.

4-Bromo-2-fluorocinnamic acid (CAS: 149947-19-3) is a critical building block in drug development, presenting as a white to light yellow crystalline powder[1][2]. However, its distinct structural motifs—a reactive carboxylic acid paired with a highly lipophilic di-halogenated aromatic ring—necessitate stringent Personal Protective Equipment (PPE) and operational controls to mitigate acute exposure risks[2].

Mechanistic Hazard Profiling

To select the appropriate PPE, we must first understand the causality behind the compound's hazard classifications (H315, H319, H335)[3][4]:

  • Dermal and Ocular Irritation (H315, H319): The carboxylic acid functional group acts as a proton donor. Upon contact with the moisture of the skin or the tear film of the eye, it locally depresses the pH, leading to rapid protein denaturation and cellular irritation[3]. Furthermore, the bromine and fluorine substituents significantly increase the molecule's lipophilicity. This allows the compound to more easily partition into and penetrate the lipid bilayers of the stratum corneum and corneal epithelium, exacerbating the localized inflammatory response.

  • Respiratory Tract Irritation (H335): In its crystalline powder form, the compound is prone to aerosolization during transfer[2]. Inhalation of these fine particulates leads to deposition in the mucosal lining of the upper respiratory tract, where the localized acidity triggers severe respiratory irritation[4].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE is mandatory. Every piece of equipment serves as a targeted barrier against the specific physicochemical properties of the compound.

PPE CategorySpecificationMechanistic Justification & Causality
Hand Protection Nitrile gloves (≥0.11 mm thickness); Double-gloving required.Nitrile provides robust chemical resistance against halogenated organic acids. Double-gloving mitigates the risk of micro-tears during mechanical handling (e.g., using spatulas), preventing transdermal penetration of the lipophilic aromatic ring.
Eye/Face Protection Snug-fitting chemical safety goggles (EN166 / ANSI Z87.1).Prevents ocular deposition of airborne crystalline dust[2]. Standard safety glasses are insufficient; a full seal is required to prevent the acidic dust from dissolving in the tear film and causing severe ocular irritation (H319)[3].
Body Protection Flame-retardant lab coat with knit cuffs; closed-toe shoes.Provides a macroscopic barrier against dermal exposure (H315)[4]. Knit cuffs are critical as they prevent aerosolized dust from migrating up the sleeves via electrostatic attraction.
Respiratory Protection N95/FFP2 particulate respirator (if handled outside a fume hood).Filters fine crystalline dust, preventing deposition in the respiratory tract and directly mitigating STOT SE 3 (H335) risks[3][4].

Operational Workflow & Handling Protocol

The handling of 4-Bromo-2-fluorocinnamic acid must follow a self-validating system where each step confirms the safety of the next.

Workflow N1 Risk Assessment (CAS: 149947-19-3) N2 PPE Verification (Gloves, Goggles, Coat) N1->N2 Proceed N3 Engineering Controls (Fume Hood Setup) N2->N3 Verified N4 Chemical Handling (Weighing & Transfer) N3->N4 Airflow > 0.5 m/s N5 Spill / Exposure Event N4->N5 Accidental Release N7 Waste Segregation (Halogenated Organics) N4->N7 Routine Disposal N6 Decontamination (Mild Alkaline Wash) N5->N6 Contain & Neutralize N6->N7 Collect Waste

Figure 1: Operational workflow and exposure control pathway for 4-Bromo-2-fluorocinnamic acid.

Step-by-Step Methodology: Weighing and Transfer
  • Engineering Control Verification: Ensure the chemical fume hood is operational with a face velocity of at least 0.5 m/s. This is the primary defense against P261 (Avoid breathing dust)[5].

  • Static Mitigation: Crystalline powders readily accumulate static charge, leading to uncontrolled aerosolization. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth before opening.

  • Weighing: Use a grounded, anti-static weighing boat. Dispense the powder slowly using a clean, dry stainless-steel spatula to minimize dust generation.

  • Transfer: Transfer the weighed solid directly into the reaction vessel inside the fume hood. If transferring to a different laboratory zone, seal the weighing boat inside a secondary containment vessel (e.g., a ziplock bag or a larger sealed beaker) before removing it from the hood.

Spill Response & Decontamination Plan

In the event of a localized spill, immediate and procedural containment is required to prevent cross-contamination.

  • Containment: Do not dry-sweep the powder, as this will aerosolize the irritant[2]. Cover the spill with a damp, inert absorbent pad to suppress dust.

  • Neutralization: Because 4-Bromo-2-fluorocinnamic acid is a carboxylic acid, treat the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate). This neutralizes the acid, converting it into a more water-soluble and less volatile sodium salt.

  • Collection: Carefully scoop the neutralized mixture using a non-sparking tool and place it into a designated hazardous waste container.

  • Final Decontamination: Wash the affected surface with soap and water, followed by an ethanol wipe to remove any residual lipophilic organic traces.

Waste Disposal Plan

Improper disposal of halogenated compounds poses severe environmental and infrastructural risks.

  • Segregation: 4-Bromo-2-fluorocinnamic acid must be strictly segregated into Halogenated Organic Waste containers. Do not mix with non-halogenated solvents or strong oxidizing agents.

  • Disposal Mechanism: The waste must be routed for high-temperature commercial incineration. The incineration facility must be equipped with acid gas scrubbers to safely capture and neutralize the hydrogen bromide (HBr) and hydrogen fluoride (HF) gases generated during the thermal cleavage of the carbon-halogen bonds.

Sources

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